1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide
Description
BenchChem offers high-quality 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,6-bis(3-methylimidazol-3-ium-1-yl)pyridine;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5.2BrH/c1-15-6-8-17(10-15)12-4-3-5-13(14-12)18-9-7-16(2)11-18;;/h3-11H,1-2H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAESRVWVZJLVIA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)C2=NC(=CC=C2)N3C=C[N+](=C3)C.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Br2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459665 | |
| Record name | 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263874-05-1 | |
| Record name | 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthesis of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide, a significant precursor for N-heterocyclic carbene (NHC) ligands. NHCs are a class of compounds that have garnered substantial interest in recent years due to their utility as ligands in organometallic chemistry and their applications in catalysis.[1] This guide will detail the synthetic pathway, including the preparation of the key precursor, 2,6-bis(bromomethyl)pyridine, and its subsequent reaction with 1-methylimidazole. The document will cover the underlying chemical principles, a step-by-step experimental protocol, characterization data, and potential applications of the title compound, particularly in the development of novel catalytic systems and advanced materials.[2][3]
Introduction: The Significance of Pyridine-Functionalized N-Heterocyclic Carbene Precursors
N-heterocyclic carbenes (NHCs) have emerged as a versatile class of ligands in coordination chemistry, largely due to their strong σ-donating properties which allow for the formation of stable complexes with a wide range of transition metals.[1] The pyridine moiety, when incorporated into the backbone of an NHC ligand, introduces an additional coordination site, enabling the formation of pincer-type complexes. These complexes often exhibit unique catalytic activities and stabilities. 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide serves as a crucial precursor to such tridentate bis-NHC ligands.[4] The synthesis of this dibromide salt is a critical first step in the development of novel catalysts for a variety of organic transformations, including cross-coupling reactions. Furthermore, the resulting ionic liquid has potential applications in electrochemistry and materials science.[2][3]
The Synthetic Pathway: A Two-Step Approach
The synthesis of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide is typically achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2,6-bis(bromomethyl)pyridine, from a commercially available starting material. The second step is the quaternization of 1-methylimidazole with the synthesized 2,6-bis(bromomethyl)pyridine to yield the target dibromide salt.
Step 1: Synthesis of the Precursor, 2,6-Bis(bromomethyl)pyridine
The preparation of 2,6-bis(bromomethyl)pyridine is a crucial prerequisite for the synthesis of the target compound. A common and effective method involves the bromination of 2,6-bis(hydroxymethyl)pyridine. This transformation can be achieved using a hydrobromic acid solution.
Reaction Mechanism: The reaction proceeds via a nucleophilic substitution mechanism. The hydroxyl groups of 2,6-bis(hydroxymethyl)pyridine are protonated by the strong acid, forming good leaving groups (water). The bromide ions then act as nucleophiles, attacking the electrophilic carbon atoms and displacing the water molecules to form the desired 2,6-bis(bromomethyl)pyridine.
Alternatively, 2,6-bis(bromomethyl)pyridine can be synthesized from 2,6-lutidine through a radical bromination reaction. However, the synthesis from 2,6-bis(hydroxymethyl)pyridine is often preferred due to milder reaction conditions and higher yields.
Step 2: Synthesis of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide
The final step in the synthesis involves the reaction of 2,6-bis(bromomethyl)pyridine with two equivalents of 1-methylimidazole. This is a classic nucleophilic substitution reaction where the nitrogen atom of 1-methylimidazole attacks the benzylic carbon of 2,6-bis(bromomethyl)pyridine, displacing the bromide ion.
Reaction Mechanism: The reaction is an SN2 type reaction. The lone pair of electrons on the N-3 nitrogen of 1-methylimidazole acts as a nucleophile, attacking the electrophilic methylene carbon of 2,6-bis(bromomethyl)pyridine. This concerted step leads to the formation of the C-N bond and the departure of the bromide leaving group, resulting in the formation of the imidazolium salt. The reaction occurs at both bromomethyl positions to yield the final dibromide product.
Experimental Protocols
Synthesis of 2,6-Bis(bromomethyl)pyridine
Materials:
-
2,6-Bis(hydroxymethyl)pyridine
-
48% Hydrobromic acid (HBr)
-
Deionized water
-
Saturated potassium carbonate (K2CO3) solution
-
Dichloromethane (CH2Cl2)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a round-bottom flask, add 2,6-bis(hydroxymethyl)pyridine.
-
Slowly add 48% hydrobromic acid to the flask with stirring.
-
Heat the reaction mixture to 125 °C and maintain for 6 hours.
-
Cool the mixture to room temperature. The resulting residue is then dissolved in deionized water.
-
Neutralize the solution to a pH of 8 by the careful addition of a saturated potassium carbonate solution.
-
Extract the aqueous solution with dichloromethane (4 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent by rotary evaporation.
-
Purify the crude product by flash column chromatography to yield 2,6-bis(bromomethyl)pyridine as a white solid.
Synthesis of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide
Materials:
-
2,6-Bis(bromomethyl)pyridine
-
1-Methylimidazole
-
Anhydrous acetonitrile (CH3CN) or Tetrahydrofuran (THF)
-
Diethyl ether
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,6-bis(bromomethyl)pyridine (1.0 eq) in anhydrous acetonitrile or THF.
-
To this solution, add 1-methylimidazole (2.2 eq) dropwise with stirring.
-
Stir the reaction mixture at room temperature overnight. A precipitate will form.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Purity |
| 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide | C13H15Br2N5 | 401.11 | 263874-05-1 | >98% |
| 2,6-Bis(bromomethyl)pyridine | C7H7Br2N | 264.95 | 119036-74-1 | >97% |
| 1-Methylimidazole | C4H6N2 | 82.10 | 616-47-7 | >99% |
Visualization of the Synthetic Pathway
Caption: Synthetic pathway for 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide.
Characterization
The synthesized 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the structure of the compound. The proton NMR spectrum should show characteristic peaks for the pyridyl, imidazolium, and methyl protons with appropriate integrations.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the cation.
-
Elemental Analysis: Combustion analysis provides the percentage of carbon, hydrogen, and nitrogen, which should be in close agreement with the calculated values for the molecular formula.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide. The detailed experimental protocols for the synthesis of the precursor and the final product are based on established chemical principles and analogous procedures found in the scientific literature. The title compound is a valuable precursor for the synthesis of pincer-type N-heterocyclic carbene ligands, which have significant potential in the fields of catalysis and materials science. The methodologies described herein are robust and can be readily implemented in a standard synthetic chemistry laboratory.
References
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PubChem. 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide. National Center for Biotechnology Information. [Link]
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PureSynth. 11-(26-Pyridinediyl)Bis(3-Methylimidazolium) Dibromide 98.0%(HPLC). [Link]
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Hahn, F. E., & Jahnke, M. C. (2008). Heterocyclic Carbenes: Synthesis and Coordination Chemistry. Angewandte Chemie International Edition, 47(17), 3122-3172. [Link]
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Poyatos, M., Mata, J. A., & Peris, E. (2009). Complexes with Poly(N-heterocyclic carbene) Ligands: A Survey of a Booming Field. Chemical Reviews, 109(8), 3677-3707. [Link]
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The Royal Society of Chemistry. Support information. [Link]
-
J&K Scientific. 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) dibromide. [Link]
-
Poul, R., et al. (2012). A new pyridine-bis-N-heterocyclic carbene ligand and its coordination to Rh: Synthesis and characterization. Inorganica Chimica Acta, 387, 395-400. [Link]
-
Hussaini, M. A., et al. (2023). Electronic and ring size effects of N-heterocyclic carbenes on the kinetics of ligand substitution reactions and DNA/protein interactions of their palladium(II) complexes. Journal of Biological Inorganic Chemistry, 28(5), 589-604. [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide is a pyridinium-based dicationic ionic liquid that has garnered significant interest in various scientific fields. Its unique molecular architecture, featuring a central pyridine core flanked by two methylimidazolium units, imparts a combination of properties that make it a versatile compound in catalysis, materials science, and electrochemistry. This guide provides a comprehensive overview of its known physicochemical properties, an exploration of its synthesis and characterization, and a discussion of its current and potential applications.
This compound belongs to the class of N-heterocyclic carbene (NHC) precursors. NHCs are potent σ-donating ligands that form stable complexes with a wide range of transition metals, leading to highly active and robust catalysts. The dicationic nature of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide also makes it a promising candidate for applications as an electrolyte in energy storage devices.[1]
Molecular Structure and Identification
The molecular structure of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide consists of a central pyridine ring linked at the 2 and 6 positions to two 3-methylimidazolium cations. The positive charges on the imidazolium rings are balanced by two bromide anions.
Diagram 1: Molecular Structure of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide
Table 1: Chemical Identification
| Identifier | Value | Source |
| IUPAC Name | 2,6-bis(3-methylimidazol-3-ium-1-yl)pyridine dibromide | [2] |
| CAS Number | 263874-05-1 | |
| Molecular Formula | C₁₃H₁₅Br₂N₅ | [2] |
| Molecular Weight | 401.11 g/mol | |
| InChI | InChI=1S/C13H15N5.2BrH/c1-15-6-8-17(10-15)12-4-3-5-13(14-12)18-9-7-16(2)11-18;;/h3-11H,1-2H3;2*1H/q+2;;/p-2 | [2] |
| InChIKey | VAESRVWVZJLVIA-UHFFFAOYSA-L | [2] |
| SMILES | C[N+]1=CN(C=C1)C2=NC(=CC=C2)N3C=CC.[Br-].[Br-] | [2] |
Physicochemical Properties
The physicochemical properties of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide are summarized in the table below. It is important to note that while some properties are reported by chemical suppliers, detailed experimental data from peer-reviewed literature is scarce.
Table 2: Physicochemical Properties
| Property | Value | Remarks/Source |
| Appearance | White to light yellow to light orange powder to crystal | [3] |
| Purity | >98.0% (HPLC) | |
| Solubility | Soluble in water | [3] |
| Melting Point | Not reported in the literature | |
| Thermal Stability | Exhibits high thermal stability and low volatility | General property of ionic liquids[1] |
| Storage Temperature | Room temperature or 2-8°C | [3] |
Synthesis and Characterization
Diagram 2: Proposed Synthetic Pathway
Proposed Experimental Protocol
Step 1: Synthesis of 2,6-di(1-imidazolyl)pyridine
-
To a solution of 2,6-dihalopyridine (1 equivalent) in a suitable aprotic solvent (e.g., DMF or acetonitrile), add 1-methylimidazole (2.2 equivalents) and a non-nucleophilic base (e.g., K₂CO₃ or NaH, 2.5 equivalents).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 80-120 °C) for a specified period (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the intermediate, 2,6-di(1-imidazolyl)pyridine.
Step 2: Synthesis of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide
-
Dissolve the purified 2,6-di(1-imidazolyl)pyridine (1 equivalent) in a suitable solvent (e.g., acetonitrile or acetone).
-
Add an excess of methyl bromide (CH₃Br) (at least 2.2 equivalents). Caution: Methyl bromide is a toxic and volatile reagent and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Stir the reaction mixture at room temperature or with gentle heating for a specified duration (e.g., 24-48 hours). The product is expected to precipitate out of the solution as a solid.
-
Collect the solid product by filtration, wash it with a suitable solvent (e.g., diethyl ether or acetone) to remove any unreacted starting materials, and dry it under vacuum.
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the protons on the pyridine and imidazolium rings, as well as the methyl groups.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the dicationic fragment.
-
Elemental Analysis: To determine the elemental composition (C, H, N) and confirm the empirical formula.
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to determine the thermal stability and melting point of the compound.
Applications
1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide is a versatile compound with applications in several areas of chemical research.
N-Heterocyclic Carbene (NHC) Ligand Precursor
The primary application of this compound is as a precursor to a tridentate N-heterocyclic carbene (NHC) ligand. Upon deprotonation of the acidic protons at the C2 position of the imidazolium rings, a pincer-type "CNC" ligand is formed. This ligand can coordinate to a metal center through the two carbene carbons and the pyridine nitrogen, forming highly stable metal complexes. These complexes are of great interest as catalysts in a variety of organic transformations, including cross-coupling reactions.
Diagram 3: Formation of the Tridentate NHC Ligand and a Metal Complex
Ionic Liquid
As a salt that is liquid at or near room temperature (though its melting point is not yet reported), it can be classified as an ionic liquid. Ionic liquids are known for their unique properties, such as low vapor pressure, high thermal stability, and tunable solubility.[1] These properties make them attractive as "green" solvents and catalysts in organic synthesis.
Electrolyte in Energy Storage
The dicationic nature and ionic conductivity of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide make it a potential candidate for use as an electrolyte in electrochemical devices such as batteries and supercapacitors.[1]
Future Perspectives
The full potential of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide is yet to be fully explored. Further research is needed to:
-
Fully characterize its physicochemical properties: Detailed experimental data on its melting point, thermal decomposition profile, and spectroscopic properties are essential for its widespread adoption.
-
Explore its coordination chemistry: The synthesis and characterization of its metal complexes with a variety of transition metals will likely lead to the discovery of novel catalysts with unique reactivity and selectivity.
-
Investigate its applications in materials science: Its dicationic structure could be exploited for the synthesis of novel porous materials or functional polymers.
Conclusion
1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide is a promising compound with a rich potential for applications in catalysis, materials science, and electrochemistry. While a comprehensive set of experimental data is still lacking in the public domain, its structural features strongly suggest a wide range of future research and development opportunities. This guide provides a summary of the currently available information and a framework for its further investigation and application.
References
-
MySkinRecipes. 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide. [Link]
-
PubChem. 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide. [Link]
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An In-depth Technical Guide to the Characterization of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide (CAS 263874-05-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide, registered under CAS number 263874-05-1, is a pyridinium-based ionic liquid. It serves as a precursor to N-heterocyclic carbenes (NHCs), which are pivotal ligands in modern organometallic chemistry and catalysis. The unique structural features of this compound, including its dicationic nature and the presence of two imidazolium rings, make it a subject of interest in the development of novel catalysts and functional materials. While its primary applications are in catalysis and electrochemistry, the rigorous characterization of such organic salts is a foundational aspect of chemical research and development, including in the pharmaceutical sciences where ionic liquids are explored for various applications. This guide provides a comprehensive overview of the key characterization data and methodologies for CAS 263874-05-1, presented from the perspective of a senior application scientist.
Physicochemical and Computed Properties
A summary of the key physicochemical and computed properties for CAS 263874-05-1 is presented in Table 1. This data provides a fundamental understanding of the compound's identity and general characteristics.
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₅Br₂N₅ | [1] |
| Molecular Weight | 401.11 g/mol | [1] |
| IUPAC Name | 2,6-bis(3-methylimidazol-3-ium-1-yl)pyridine dibromide | [2] |
| Appearance | White to light yellow or light orange crystalline powder | [3] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 2 | [1] |
Synthesis Pathway
The synthesis of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide typically involves a two-step process. The first step is the preparation of a key intermediate, 2,6-bis(bromomethyl)pyridine, followed by quaternization with an N-alkylimidazole.
Step 1: Synthesis of 2,6-bis(bromomethyl)pyridine
A common method for the synthesis of 2,6-bis(bromomethyl)pyridine is the bromination of 2,6-lutidine using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).
Step 2: Synthesis of CAS 263874-05-1
The target compound is synthesized by the quaternization of 1-methylimidazole with 2,6-bis(bromomethyl)pyridine.
Structural and Purity Characterization
A multi-technique approach is essential for the comprehensive characterization of CAS 263874-05-1, ensuring structural integrity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For CAS 263874-05-1, both ¹H and ¹³C NMR are critical.
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is crucial as this compound is an organic salt.[4]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.
-
Data Analysis: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the peaks to the specific protons in the molecule. The n+1 rule is a fundamental principle for interpreting splitting patterns in first-order spectra.[6]
Expected ¹H NMR Spectral Features:
-
Imidazolium Protons: Signals for the protons on the imidazolium rings are expected in the aromatic region, typically downfield due to the positive charge.
-
Pyridyl Protons: The protons on the pyridine ring will also appear in the aromatic region.
-
Methyl Protons: A singlet corresponding to the methyl groups on the imidazolium rings.
-
Methylene Protons: A singlet for the methylene bridge protons connecting the pyridine and imidazolium rings.
-
Sample Preparation: A more concentrated sample (20-50 mg) in the same deuterated solvent is typically required.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum to single lines for each unique carbon atom.
-
Data Analysis: The chemical shifts of the carbon signals provide information about the electronic environment of each carbon atom. Carbons in the imidazolium rings are expected to be significantly downfield.[7]
Expected ¹³C NMR Spectral Features:
-
Imidazolium Carbons: Resonances for the carbons within the imidazolium rings, with the carbon between the two nitrogen atoms being the most downfield.[7]
-
Pyridine Carbons: Signals corresponding to the carbons of the pyridine ring.
-
Methyl and Methylene Carbons: Resonances in the aliphatic region of the spectrum.
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is well-suited for the analysis of ionic compounds like CAS 263874-05-1.
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water.[8]
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The dicationic nature of the molecule should be considered in the interpretation of the resulting spectrum.
-
Data Analysis: The expected ions would be [M]²⁺ (where M is the dicationic part of the molecule) and potentially [M+Br]⁺. The isotopic pattern for bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) should be observable in the [M+Br]⁺ ion. High-resolution mass spectrometry can be used to confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of chemical compounds. For a polar, ionic compound like CAS 263874-05-1, a reversed-phase HPLC method is appropriate.[9][10]
-
Column: A C18 or a more polar embedded stationary phase is suitable.[9]
-
Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol) with a suitable buffer or ion-pairing agent is typically used. For example, a gradient from a high aqueous content to a high organic content.[9]
-
Detection: UV detection is appropriate, as the pyridine and imidazole moieties are chromophoric.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase.
-
Analysis: Inject the sample and analyze the resulting chromatogram for the presence of impurities. The purity is typically reported as the area percentage of the main peak.
Applications and Further Research
As a precursor to N-heterocyclic carbenes, CAS 263874-05-1 is primarily used in the synthesis of transition metal complexes for catalysis. Its dicationic nature allows for the formation of bidentate "pincer" type ligands, which can confer unique stability and reactivity to the resulting metal complexes. It also finds applications in electrochemistry as an electrolyte in devices like batteries and supercapacitors.[3]
Conclusion
The comprehensive characterization of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide (CAS 263874-05-1) relies on a combination of spectroscopic and chromatographic techniques. NMR spectroscopy is indispensable for structural elucidation, while mass spectrometry confirms the molecular weight and ionic nature. HPLC is the method of choice for purity assessment. The protocols and expected data outlined in this guide provide a robust framework for researchers and scientists to confidently verify the identity, structure, and purity of this versatile compound, ensuring its suitability for downstream applications in catalysis, materials science, and other areas of chemical research.
References
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Synthesis, Characterization, and Magnetic Properties of Lanthanide-Containing Paramagnetic Ionic Liquids: An Evan's NMR Study. (2023). ACS Omega. Retrieved from [Link]
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Reckhow, D. A., & Boll, J. (2004). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Environmental Science & Technology, 38(23), 6268–6276. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
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Shackman, H. M. (2014). A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry. Journal of the American Society for Mass Spectrometry, 26(2), 341–344. Retrieved from [Link]
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Reckhow, D. A., & Boll, J. (2004). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology, 38(23), 6268-6276. Retrieved from [Link]
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Heckman, N. L., Wohl, M. M., & Duffy, J. D. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Journal of Laboratory Chemical Education, 10(1), 9-19. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11235002, 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide. Retrieved from [Link]
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Master Organic Chemistry. (2022). 1H NMR: How Many Signals?. Retrieved from [Link]
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Pesek, J. J. (2014). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International, 27(s4), 13-17. Retrieved from [Link]
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Delre, C., & Zuccaccia, C. (2020). Computational NMR Spectroscopy of Ionic Liquids: [C4C1im]Cl/Water Mixtures. Molecules, 25(9), 2068. Retrieved from [Link]
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Kosevich, M. V., et al. (2015). Variable Electrospray Ionization and Matrix-Assisted Laser Desorption/ Ionization Mass Spectra of the Bisquaternary Ammonium Salt Ethonium. Journal of Analytical & Bioanalytical Techniques, 6(5). Retrieved from [Link]
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Phenomenex. (2023). Reverse Phase HPLC: Benefits, Applications & Techniques. Retrieved from [Link]
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Fodor-Csorba, K., et al. (2018). NMR Spectroscopic Study of Orientational Order in Imidazolium-Based Ionic Liquid Crystals. Molecules, 23(10), 2469. Retrieved from [Link]
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Constantopoulos, T. L., Jackson, G. S., & Enke, C. G. (1999). Effects of salt concentration on analyte response using electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 10(7), 625-634. Retrieved from [Link]
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Moumbock, A. F. A. (2018). Can the salt form of my organic compound be determined using NMR?. ResearchGate. Retrieved from [Link]
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Fujii, K., et al. (2008). Structures of ionic liquid–water mixtures investigated by IR and NMR spectroscopy. Physical Chemistry Chemical Physics, 10(33), 4959-4965. Retrieved from [Link]
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SCIEX. (2022, May 28). Electrospray ionization process - Episode 12 | Introduction to LC-MS/MS [Video]. YouTube. Retrieved from [Link]
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Lindon, J. C., Nicholson, J. K., & Everett, J. R. (2000). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Progress in Nuclear Magnetic Resonance Spectroscopy, 36(1), 1-88. Retrieved from [Link]
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Royal Society of Chemistry. (2016). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Retrieved from [Link]
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An In-Depth Technical Guide to 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1,1'-(2,6-pyridinediyl)bis(3-methylimidazolium) dibromide, a versatile pyridinium-based ionic liquid and a key precursor to N-heterocyclic carbene (NHC) ligands. We will delve into its molecular structure, synthesis, characterization, and its burgeoning applications in catalysis and potential roles in medicinal chemistry.
Introduction: A Molecule of Growing Interest
1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) dibromide, with the chemical formula C₁₃H₁₅Br₂N₅, is a dicationic salt that has garnered significant attention in the scientific community.[1] Its rigid pyridine backbone connecting two imidazolium rings makes it an excellent precursor for pincer-type NHC ligands, which are highly sought after in organometallic chemistry and catalysis.[2][3] The unique electronic and steric properties of the resulting ligands have led to their use in a variety of catalytic transformations.[2][4][5] Beyond its role in catalysis, the inherent characteristics of bis-imidazolium salts, such as high thermal stability and solubility in polar solvents, position this compound as a valuable ionic liquid for applications in electrochemistry and materials science.[6] Furthermore, the broader class of imidazolium salts has shown promising antimicrobial and anticancer activities, suggesting potential avenues for biomedical research involving this molecule.[7]
Molecular Structure and Characterization
The molecular structure of 1,1'-(2,6-pyridinediyl)bis(3-methylimidazolium) dibromide consists of a central pyridine ring linked at the 2 and 6 positions to two 3-methylimidazolium cations. The positive charges on the imidazolium rings are balanced by two bromide counter-ions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the characterization of 1,1'-(2,6-pyridinediyl)bis(3-methylimidazolium) dibromide.
¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the protons on the pyridine and imidazolium rings, as well as the methyl groups. A representative ¹H NMR spectrum in DMSO-d₆ would be expected to show the following key resonances:
-
Imidazolium Protons: The proton at the C2 position of the imidazolium ring (between the two nitrogen atoms) is the most deshielded due to the positive charge and would appear as a singlet at a high chemical shift. The other two protons on the imidazolium ring would appear as distinct signals.
-
Pyridine Protons: The protons on the central pyridine ring would appear as a triplet and a doublet, characteristic of a 2,6-disubstituted pyridine.
-
Methyl Protons: A singlet corresponding to the six protons of the two methyl groups attached to the imidazolium rings.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton NMR data, showing distinct signals for each unique carbon atom in the molecule, including the carbene carbon precursor in the imidazolium ring, which is of particular interest.
Synthesis of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide
The synthesis of this bis-imidazolium salt is a straightforward two-step process starting from commercially available reagents. The general approach involves the initial formation of 2,6-bis(1-imidazolyl)pyridine followed by quaternization of the imidazole nitrogen atoms.
Experimental Protocol
Step 1: Synthesis of 2,6-bis(1-imidazolyl)pyridine
This step involves a nucleophilic substitution reaction between 2,6-dibromopyridine and imidazole.
-
Reagents and Solvents:
-
2,6-Dibromopyridine
-
Imidazole
-
Potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 2,6-dibromopyridine in DMF, add imidazole, potassium carbonate, and a catalytic amount of copper(I) iodide.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 120 °C) for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2,6-bis(1-imidazolyl)pyridine.
-
Step 2: Synthesis of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide
This step involves the quaternization of the nitrogen atoms of the imidazole rings using an alkylating agent.
-
Reagents and Solvents:
-
2,6-bis(1-imidazolyl)pyridine
-
Bromomethane (CH₃Br) or Iodomethane (CH₃I)
-
Acetonitrile or another suitable polar aprotic solvent
-
-
Procedure:
-
Dissolve 2,6-bis(1-imidazolyl)pyridine in acetonitrile.
-
Add an excess of bromomethane (as a solution in a suitable solvent or condensed at low temperature) or iodomethane to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating for 24-72 hours. The product will precipitate out of the solution as a white solid.
-
Collect the precipitate by filtration, wash with a cold solvent (e.g., diethyl ether or cold acetonitrile), and dry under vacuum to yield 1,1'-(2,6-pyridinediyl)bis(3-methylimidazolium) dibromide.
-
Diagram of the Synthesis Workflow:
Caption: Formation of the NHC ligand and its palladium complex.
Catalytic Activity in Cross-Coupling Reactions
Palladium complexes of the 2,6-bis(3-methylimidazol-1-ylidene)pyridine ligand have demonstrated significant catalytic activity in various cross-coupling reactions, which are fundamental transformations in organic synthesis.
A notable example is the Heck coupling reaction , where these complexes have been shown to be effective precatalysts. [2]The steric and electronic properties of the pincer NHC ligand contribute to the stability and activity of the palladium catalyst, leading to high yields in the coupling of aryl halides with alkenes. [2] Quantitative Data for Catalytic Performance:
| Catalyst System | Reaction Type | Substrates | Product Yield (%) | Reference |
| [Pd(2,6-bis(3-methylimidazol-1-ylidene)pyridine)Br₂] | Heck Coupling | Aryl bromide and alkene | >95 | [2] |
Potential Applications in Drug Development and Biotechnology
While direct biological studies on 1,1'-(2,6-pyridinediyl)bis(3-methylimidazolium) dibromide are limited, the broader class of bis-imidazolium salts has shown significant potential as antimicrobial and anticancer agents. [7]
Antimicrobial Activity
Imidazolium-based ionic liquids have been reported to exhibit broad-spectrum antimicrobial activity against various bacteria and fungi. The proposed mechanism involves the disruption of the bacterial cell membrane by the cationic imidazolium headgroups, leading to cell lysis. The lipophilicity of the substituents on the imidazolium ring often plays a crucial role in the antimicrobial efficacy.
Anticancer Properties
Several studies have explored the anticancer potential of bis-imidazolium salts. These compounds have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2. [7]The dicationic nature of these molecules is thought to facilitate their interaction with negatively charged biological membranes and intracellular targets.
The rigid pyridine linker in 1,1'-(2,6-pyridinediyl)bis(3-methylimidazolium) dibromide could offer a unique structural scaffold for the design of novel therapeutic agents, warranting further investigation into its cytotoxic and antimicrobial properties.
Conclusion and Future Outlook
1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) dibromide is a molecule with a dual identity. It is a well-established and valuable precursor to a highly effective pincer NHC ligand for palladium-catalyzed cross-coupling reactions. Its synthesis is straightforward, and its catalytic applications are of significant interest to the synthetic chemistry community.
Looking forward, the potential of this compound and its derivatives in materials science, electrochemistry, and particularly in drug discovery remains an exciting and underexplored frontier. Further research into its biological activities, including antimicrobial and anticancer properties, could unlock new therapeutic avenues. The systematic investigation of its structure-activity relationships will be crucial in designing next-generation catalysts and bioactive molecules based on this versatile pyridine-bis(imidazolium) scaffold.
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Bugarin, A., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. National Institutes of Health. [Link]
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de la Cruz-Cruz, F., et al. (2021). Crystal structure of 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate. National Institutes of Health. [Link]
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Szostak, M., et al. (2022). Well-Defined, Air- and Moisture-Stable Palladium–Imidazo[1,5-a]pyridin-3-ylidene Complexes: A Versatile Catalyst Platform for Cross-Coupling Reactions by L-Shaped NHC Ligands. National Institutes of Health. [Link]
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Introduction to Pyridinium-Based Ionic Liquids: Beyond the Archetype
An In-Depth Technical Guide to the Solubility of Pyridinium-Based Ionic Liquids
Ionic liquids (ILs) are a class of salts with melting points typically below 100°C, a property that imparts a unique design space for creating task-specific solvents and materials.[1] Among the diverse families of ILs, those based on the pyridinium cation represent a versatile and highly tunable platform. Their aromatic nature and the ease with which the pyridine ring can be functionalized allow for precise control over their physicochemical properties.[2] This guide focuses on a cornerstone property that dictates their utility in nearly every application: solubility.
The solubility behavior of pyridinium-based ILs is not merely an academic curiosity; it is the critical parameter that governs their effectiveness as solvents in catalysis, their efficiency in liquid-liquid extractions, and their potential in advanced pharmaceutical formulations.[2][3] For drug development professionals, for instance, the ability of these ILs to dissolve poorly soluble active pharmaceutical ingredients (APIs) can significantly enhance bioavailability.[2] Understanding and controlling the solubility of the IL itself in various media—from water to organic solvents—is paramount to designing robust, efficient, and sustainable processes. This guide provides a detailed exploration of the fundamental principles governing the solubility of pyridinium-based ILs, the key structural factors that allow for its fine-tuning, and the established methodologies for its measurement and prediction.
Caption: General structure of a pyridinium-based ionic liquid.
Fundamentals of Solubility in Ionic Liquid Systems
For ionic liquids, the traditional "like dissolves like" maxim provides a useful starting point, but the reality is governed by a complex interplay of intermolecular forces. Unlike conventional salts where high lattice energy often dictates poor solubility, the low lattice energy of ILs means that the interactions between the individual ions and the solvent molecules become the dominant factor.[4]
The key interactions at play are:
-
Coulombic (Ionic) Interactions: The strong electrostatic attraction between the pyridinium cation and its counter-anion. For dissolution to occur, the solvent must effectively solvate these ions, overcoming this attraction.
-
Hydrogen Bonding: This is a critical factor, particularly for solubility in protic solvents like water. The ability of the anion (e.g., halides like Br⁻) to accept hydrogen bonds and, in some cases, the cation's ability to donate them, significantly influences miscibility.[5]
-
Van der Waals Forces: These dispersion forces become increasingly important as the nonpolar parts of the IL, such as the alkyl chain on the pyridinium ring, increase in size.[6]
-
Dipole-Dipole Interactions: Occur between the polar parts of the IL and polar solvent molecules.
The overall solubility is a result of the thermodynamic balance of these forces, where dissolution is favored if the Gibbs free energy of mixing is negative.
Core Factors Influencing Solubility
The remarkable "designability" of ILs stems from the ability to modify the cation and anion to achieve desired properties.[2][7] Solubility is perhaps the property most sensitive to these structural tweaks.
Caption: Key factors influencing the solubility of pyridinium ILs.
The Cation: The Hydrophobic Driver
-
Alkyl Chain Length: This is the most straightforward and powerful tool for tuning solubility. Increasing the length of the N-alkyl chain on the pyridinium cation systematically increases its hydrophobicity.[2] This leads to a decrease in solubility in polar solvents like water and an increase in solubility in non-polar organic solvents like toluene. For example, the phytotoxicity of N-alkyl pyridinium bromides in aqueous environments increases in the order: N-ethyl < N-butyl < N-hexyl < N-octyl, a trend directly related to their decreasing water solubility and increasing membrane activity.[8]
-
Cation Branching: The isomerism of the alkyl chain also plays a role. Branching the alkyl chain has been observed to decrease the solubility of water in the IL phase, while simultaneously increasing the solubility of the IL in the water phase when compared to its linear counterpart.[9] This subtle effect is thought to be due to differences in how the branched chains pack and form nano-segregated structures.[9]
The Anion: The Hydrophilic Modulator
The choice of anion has a profound impact on solubility, primarily through its size, charge density, and ability to form hydrogen bonds.[2]
-
Hydrophilicity and H-Bonding: Small, charge-dense anions that are strong hydrogen bond acceptors, such as halides (Br⁻, Cl⁻), tend to produce highly water-miscible ILs.[10][11]
-
Hydrophobicity: In contrast, large, symmetric anions with a delocalized charge, such as bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) and hexafluorophosphate ([PF₆]⁻), are hydrophobic. They interact weakly with water and produce ILs that are often immiscible with water, making them suitable for applications like liquid-liquid extraction. The nature of the cation-anion interaction, which is influenced by the anion, also dictates the microscopic organization of the IL and its resulting properties.[5]
The Solvent and External Conditions
The properties of the solvent itself are, of course, critical. Pyridinium ILs can dissolve a wide range of polar and nonpolar substances due to the presence of both ionic (pyridinium head) and nonpolar (alkyl tail) regions within their structure.[2]
-
Temperature: For most IL-solvent pairs that exhibit partial miscibility, solubility tends to increase with temperature. In some systems, this leads to a phase transition temperature known as the upper critical solution temperature (UCST) or lower critical solution temperature (LCST), which can be determined using cloud-point measurements.
-
Water Content: It is crucial to recognize that water is a common impurity in ILs and can significantly influence their thermophysical properties and solubility behavior.[7] For precise and reproducible measurements, ILs should be dried under vacuum prior to use.[7]
Quantitative Data on Pyridinium IL Solubility
The following table provides a qualitative and quantitative summary of the solubility behavior of representative pyridinium-based ionic liquids, synthesized from available literature.
| Ionic Liquid (Abbreviation) | Anion | Alkyl Chain | Solubility in Water | Solubility in Methanol | Solubility in Toluene | Reference(s) |
| N-Hexylpyridinium Bromide ([C₆Py]Br) | Bromide (Br⁻) | C₆ | Soluble | Soluble | Sparingly Soluble | [10][11] |
| N-Butylpyridinium Tetrafluoroborate ([C₄Py]BF₄) | Tetrafluoroborate (BF₄⁻) | C₄ | Soluble | Soluble | Partially Miscible | [7][10] |
| N-Hexylpyridinium Tetrafluoroborate ([C₆Py]BF₄) | Tetrafluoroborate (BF₄⁻) | C₆ | Soluble | Soluble | Miscible | [7][10] |
| N-Hexylpyridinium Bis(trifluoromethylsulfonyl)imide ([C₆Py][NTf₂]) | Bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) | C₆ | Immiscible | Soluble | Miscible | [7] |
| N-Octylpyridinium Bromide ([C₈Py]Br) | Bromide (Br⁻) | C₈ | Sparingly Soluble | Soluble | Sparingly Soluble | [8] |
Note: This table is illustrative. "Soluble" and "Immiscible" are general descriptors; precise mutual solubilities depend on temperature.
Experimental Determination of Solubility
Accurate and reproducible solubility data is the foundation of process design and scientific research. Two widely accepted methods are the isothermal shake-flask method for equilibrium solubility and cloud point titration for temperature-dependent phase behavior.
Protocol: Isothermal Shake-Flask Method
This method is considered the gold standard for determining the true equilibrium solubility of a compound in a solvent.[12][13] It is based on allowing a mixture with an excess of the solute to reach thermodynamic equilibrium at a constant temperature.
Step-by-Step Methodology:
-
Preparation: Add a precisely weighed excess amount of the pyridinium-based IL to a known volume or mass of the chosen solvent (e.g., ultrapure water, toluene) in a sealed, airtight container (e.g., a screw-cap vial or flask).
-
Equilibration: Place the sealed container in an isothermal shaker bath set to the desired temperature (e.g., 25.0 ± 0.1 °C). Agitate the mixture at a constant speed (e.g., 100-150 rpm) for an extended period.
-
Self-Validation: To ensure equilibrium has been reached, samples should be taken at successive time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration of the IL in the solvent remains constant between time points.[14]
-
-
Phase Separation: After equilibration, stop the agitation and allow the mixture to rest in the isothermal bath for several hours to let the undissolved phase settle. To completely separate the saturated liquid phase from the excess solid/liquid IL, use centrifugation followed by careful extraction of the supernatant, or filter the solution using a syringe filter (ensure the filter material is compatible with the solvent and IL).
-
Causality Note: This step is crucial to prevent undissolved micro-droplets or particles from contaminating the sample, which would lead to an overestimation of solubility.
-
-
Analysis: Accurately dilute a known aliquot of the saturated solvent phase. Analyze the concentration of the IL using a suitable analytical technique, such as UV-Vis Spectroscopy (leveraging the aromaticity of the pyridinium ring), High-Performance Liquid Chromatography (HPLC), or NMR spectroscopy, against a set of calibration standards.
-
Calculation: Calculate the solubility from the measured concentration, expressing the result in units such as g/L, mol/L, or mole fraction.
Caption: Workflow for the Isothermal Shake-Flask Method.
Protocol: Cloud Point Titration
This technique is used to determine the temperature at which a solution undergoes a phase transition from a single homogeneous phase to a two-phase (cloudy) system.[15] It is particularly useful for constructing phase diagrams.
Step-by-Step Methodology:
-
Preparation: Prepare a series of samples with known compositions (weight fractions) of the IL and the solvent in sealed, transparent tubes.
-
Heating/Cooling Cycle: Place a sample tube in a thermostatically controlled bath equipped with a magnetic stirrer and a calibrated temperature probe.
-
Observation: Slowly heat or cool the sample (e.g., at a rate of <1 °C/min) while stirring. The cloud point is the temperature at which the clear, single-phase solution first shows turbidity (cloudiness).[16]
-
Causality Note: The cloudiness signifies the formation of a second phase as the solubility limit is exceeded.
-
-
Confirmation: After observing the cloud point, reverse the temperature ramp. The temperature at which the cloudy solution becomes clear again is recorded. The average of the two temperatures is often reported as the final cloud point temperature.
-
Phase Diagram Construction: Repeat the measurement for all prepared compositions to generate a plot of cloud point temperature versus composition, which forms the binodal curve of the phase diagram.[17]
Predictive Models for Solubility: The COSMO-RS Approach
While experimental measurement provides definitive data, predictive models are invaluable for high-throughput screening of potential IL candidates. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful and widely used quantum chemistry-based method for predicting thermodynamic properties, including solubility.[18][19]
Core Principles:
-
COSMO-RS treats liquids as a collection of closely packed molecules interacting through their surfaces.[20]
-
Quantum chemical calculations (specifically, using the COSMO solvation model) are first performed to determine the screening charge density (σ-profile) on the molecular surface of each component (the cation, the anion, and the solvent).
-
This σ-profile serves as a detailed descriptor of the molecule's surface polarity.
-
Using statistical thermodynamics, COSMO-RS then calculates the chemical potential of each species in the mixture based on these σ-profiles, from which phase equilibria and properties like activity coefficients and solubility can be derived.[21]
Application and Limitations:
COSMO-RS is highly effective for the qualitative prediction and screening of ILs, allowing researchers to quickly identify promising candidates for a specific application without synthesizing every one.[19][20] However, its quantitative accuracy can sometimes be limited, especially for complex systems involving strong, specific interactions or nano-segregation, and may require correction with experimental data for high-precision work.[9][19]
Applications Driven by Solubility
The ability to precisely control the solubility of pyridinium-based ILs unlocks their potential in numerous fields.
-
Homogeneous Catalysis: For reactions where the catalyst, reactants, and products should ideally be in a single phase, ILs with high solvating power for all components are chosen.[2]
-
Liquid-Liquid Extraction: Here, immiscibility is key. A hydrophobic pyridinium IL (e.g., with a long alkyl chain and a [NTf₂]⁻ anion) can be used to extract a desired compound from an aqueous phase. The low mutual solubility ensures minimal cross-contamination and loss of the IL.
-
Drug Delivery and Formulations: Pyridinium ILs that are biocompatible and have high solvency for poorly water-soluble drugs can be used to create stable liquid formulations, potentially improving drug bioavailability.[2] The tunability of their hydrophilicity is a major advantage in this area.[2]
Conclusion and Future Outlook
The solubility of pyridinium-based ionic liquids is a complex but controllable property. By strategically modifying the N-alkyl chain of the cation and the nature of the anion, researchers can fine-tune the miscibility of these salts with a wide range of aqueous and organic media. This "designability," underpinned by a solid understanding of intermolecular forces and validated by robust experimental methods like the shake-flask technique, is the key to their successful implementation. As predictive models like COSMO-RS become more refined and our understanding of the nuanced effects of ion structuring deepens, the ability to create pyridinium-based ILs tailored for highly specific solubility requirements will continue to advance applications in green chemistry, pharmaceuticals, and materials science.
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Title: Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system Source: National Institutes of Health (NIH) URL: [Link]
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Title: 1236 SOLUBILITY MEASUREMENTS Source: ResearchGate URL: [Link]
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Title: Predicting the solubility of CO2 and N2 in ionic liquids based on COSMO-RS and machine learning Source: Frontiers URL: [Link]
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Title: Cloud Point vs. Traditional Titration Methods to Determine Solubility Source: Ink World magazine URL: [Link]
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An In-Depth Technical Guide to the Electrochemical Window of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide
This technical guide provides a comprehensive overview of the electrochemical window of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide, a pyridinium-bridged bis-imidazolium salt with significant potential in various electrochemical applications. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the electrochemical properties of novel ionic liquids.
Introduction: The Significance of Pyridinium-Bridged Bis-Imidazolium Salts
1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide belongs to a fascinating class of organic salts known as ionic liquids (ILs).[1] Its unique molecular architecture, featuring two methylimidazolium moieties linked by a central pyridine ring, imparts a distinct set of physicochemical properties that make it a compelling candidate for applications in electrochemistry, catalysis, and materials science.[1] The dicationic nature of the core structure, coupled with the presence of bromide counter-ions, dictates its behavior as an electrolyte and its electrochemical stability.
The "electrochemical window" is a critical parameter for any electrolyte, defining the potential range within which it remains stable without undergoing oxidation or reduction.[2][3] A wide electrochemical window is highly desirable for applications such as high-voltage batteries and supercapacitors, as it allows for higher energy densities and operational stability.[4] This guide will delve into the theoretical and practical aspects of determining the electrochemical window of this specific bis-imidazolium salt.
Molecular Structure and its Electrochemical Implications
The structure of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide is presented below.
Caption: Molecular Structure of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dication.
The electrochemical stability of this molecule is determined by the redox potentials of its constituent parts: the pyridinediyl-bis(methylimidazolium) dication and the bromide anions.
-
Anodic Limit (Oxidation): The anodic limit is typically governed by the oxidation of the anion. In this case, the bromide ions (Br⁻) are susceptible to oxidation to bromine (Br₂). The oxidation of halide anions is a well-documented process that limits the positive potential window of halide-containing ionic liquids.[5]
-
Cathodic Limit (Reduction): The cathodic limit is determined by the reduction of the organic cation. The imidazolium rings are the most likely sites for reduction. The reduction of imidazolium cations can lead to the formation of N-heterocyclic carbenes (NHCs), an irreversible process that defines the negative potential limit.[5] The presence of the electron-withdrawing pyridine ring may influence the reduction potential of the imidazolium moieties.
Experimental Determination of the Electrochemical Window: A Practical Guide
The electrochemical window is experimentally determined using cyclic voltammetry (CV), a powerful and common electrochemical technique.[6]
Core Principles of Cyclic Voltammetry
Cyclic voltammetry involves scanning the potential of a working electrode linearly with time between two set points and measuring the resulting current. When the potential reaches a value where a species in the electrolyte can be oxidized or reduced, a peak in the current is observed. The potential at which the current begins to increase significantly at the anodic and cathodic ends of the scan defines the electrochemical window.
Experimental Protocol
The following protocol outlines the steps for determining the electrochemical window of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide.
Materials and Equipment:
-
1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide (high purity, >98%)[7]
-
Anhydrous solvent (e.g., acetonitrile, propylene carbonate)
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (WE): Glassy carbon or platinum disk electrode
-
Reference Electrode (RE): Non-aqueous Ag/Ag⁺ or a ferrocene/ferrocenium (Fc/Fc⁺) internal reference
-
Counter Electrode (CE): Platinum wire or mesh
-
Inert gas (Argon or Nitrogen) for deaeration
Step-by-Step Procedure:
-
Electrolyte Preparation:
-
Dissolve a known concentration of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide in the chosen anhydrous solvent inside a glovebox or under an inert atmosphere to minimize water and oxygen contamination. A typical concentration is in the range of 0.1 M.
-
-
Cell Assembly:
-
Assemble the three-electrode cell with the WE, RE, and CE. Ensure the electrodes are properly polished (for solid electrodes) and cleaned before use.
-
Fill the cell with the prepared electrolyte solution.
-
-
Deaeration:
-
Purge the electrolyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the CV scan:
-
Initial and Final Potentials: Start from the open-circuit potential and scan to a sufficiently negative potential to observe the reduction of the cation, then reverse the scan to a sufficiently positive potential to observe the oxidation of the anion.
-
Scan Rate: A typical scan rate is 100 mV/s.
-
-
Run the cyclic voltammogram for several cycles until a stable response is obtained.
-
-
Data Analysis:
-
The electrochemical window is determined from the resulting voltammogram. The anodic and cathodic limits are defined as the potentials at which the current density reaches a certain threshold value (e.g., 0.1 or 1 mA/cm²).
-
Caption: Experimental Workflow for Determining the Electrochemical Window.
Causality Behind Experimental Choices
-
Anhydrous Solvent: Water and oxygen can be electrochemically active and would narrow the apparent electrochemical window of the ionic liquid.[4] Therefore, using an anhydrous solvent and an inert atmosphere is crucial for accurate measurements.
-
Three-Electrode Setup: This setup allows for the precise control and measurement of the potential at the working electrode relative to the reference electrode, without the influence of the current passing through the counter electrode.
-
Inert Working Electrode: Glassy carbon and platinum are used as working electrodes because they are relatively inert over a wide potential range and provide a reproducible surface for the electrochemical reactions.
Expected Electrochemical Behavior and Data Interpretation
| Parameter | Expected Observation | Limiting Reaction |
| Anodic Limit (Epa) | An irreversible oxidation peak at a positive potential. | Oxidation of Bromide (2Br⁻ → Br₂ + 2e⁻) |
| Cathodic Limit (Epc) | An irreversible reduction peak at a negative potential. | Reduction of the Imidazolium Cation |
| Electrochemical Window (ΔE) | The potential difference between the onset of oxidation and reduction currents. | ΔE = Eonset, oxidation - Eonset, reduction |
A study on various imidazolium salts with halide counter-anions showed that the anodic peaks, attributed to the oxidation of the halide, typically appear between -0.1 to 0.8 V vs Fc/Fc⁺.[5] The cathodic peaks, corresponding to the reduction of the imidazolium cation, were observed in the range of -2.5 to -2.9 V vs Fc/Fc⁺.[5] Based on this, a rough estimate for the electrochemical window of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide would be in the range of 2.4 to 3.7 V. However, this is an estimation, and experimental verification is essential.
Conclusion and Future Outlook
1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide is a promising ionic liquid for electrochemical applications due to its unique dicationic structure. Understanding its electrochemical window is paramount for its successful implementation in devices like batteries and supercapacitors. This guide has provided a detailed framework for the experimental determination of this crucial parameter using cyclic voltammetry, emphasizing the importance of rigorous experimental design and data interpretation.
While a precise, literature-reported value for the electrochemical window of this specific compound remains to be published, the principles and methodologies outlined here provide a solid foundation for researchers to conduct their own investigations. Future studies should focus on the experimental determination of its electrochemical window in various solvents and at different temperatures to fully characterize its potential as a high-performance electrolyte.
References
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PubChem. (n.d.). 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide. Retrieved from [Link]
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J&K Scientific Ltd. (n.d.). 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) dibromide. Retrieved from [Link]
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PureSynth. (n.d.). 11-(26-Pyridinediyl)Bis(3-Methylimidazolium) Dibromide 98.0%(HPLC). Retrieved from [Link]
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Boyd, S. M., et al. (2018). An electrochemical synthesis of gold(I)-N-heterocyclic carbene (Au-NHC) complexes. Dalton Transactions, 47(30), 10186–10195. [Link]
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Hayyan, M., Mjalli, F. S., Hashim, M. A., AlNashef, I. M., & Al-Zahrani, S. M. (2013). Investigating the electrochemical windows of ionic liquids. Journal of Industrial and Engineering Chemistry, 19(1), 106–112. [Link]
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Weingarth, D., et al. (2013). Different Reactions Define the Electrochemical Window in 1-Butyl-3-Methylimidazolium Triflate on Gold and Platinum Electrodes. ChemPhysChem, 14(15), 3497-3504. [Link]
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Theoretical Exploration of Pyridinediyl bis(Methylimidazolium) Compounds: A Computational Guide for Researchers
This technical guide provides a comprehensive overview of the theoretical and computational methodologies for the study of pyridinediyl bis(methylimidazolium) compounds. These structures, featuring a central pyridine ring flanked by two methylimidazolium moieties, are of significant interest due to their potential applications as precursors to N-heterocyclic carbene (NHC) ligands, as ionic liquids, and in materials science. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply computational chemistry techniques to this class of molecules.
Introduction: The Structural and Functional Significance of Pyridinediyl bis(Methylimidazolium) Scaffolds
Pyridinediyl bis(methylimidazolium) salts are dicationic organic compounds that serve as versatile building blocks in modern chemistry. Their core structure, consisting of a pyridine linker connecting two imidazolium rings, imparts unique electronic and steric properties. These properties make them valuable precursors for the synthesis of bidentate N-heterocyclic carbene (NHC) ligands, which are widely used to stabilize transition metal catalysts for a variety of organic transformations, including cross-coupling reactions and hydrogenation.[1][2][3] The dicationic nature of these compounds also suggests their potential use as novel ionic liquids with tunable properties.[4][5]
Theoretical studies are crucial for elucidating the structure-property relationships of these compounds. Computational methods, particularly Density Functional Theory (DFT), provide deep insights into their molecular geometry, electronic structure, stability, and reactivity, guiding the rational design of new functional molecules.[4][6][7]
Synthetic Pathways and Characterization
The synthesis of pyridinediyl bis(methylimidazolium) salts typically involves a two-step process. The initial step is the reaction of a dihalopyridine (e.g., 2,6-dibromopyridine) with methylimidazole to form the desired dicationic salt.[8] Characterization of these compounds is achieved through a combination of experimental techniques including NMR spectroscopy (¹H and ¹³C), mass spectrometry, and single-crystal X-ray diffraction.[9][10][11]
Experimental Protocol: Synthesis of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide
-
Reaction Setup: In a round-bottom flask, dissolve 2,6-dibromopyridine (1 equivalent) in a suitable solvent such as acetonitrile.
-
Addition of Reagent: Add 1-methylimidazole (2.2 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and stir for 24-48 hours.
-
Isolation: Allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield the pure 1,1'-(2,6-pyridinediyl)bis(3-methylimidazolium) dibromide.[8]
Theoretical Framework: Computational Methodologies
The theoretical investigation of pyridinediyl bis(methylimidazolium) compounds heavily relies on quantum chemical calculations. Density Functional Theory (DFT) has emerged as the most widely used and reliable method for studying such systems, offering a good balance between accuracy and computational cost.
Foundational Principles of DFT in Molecular Modeling
DFT calculations are employed to solve the electronic structure of molecules, providing information about energy, electron density, and derived properties. The choice of the functional and basis set is critical for obtaining accurate results.
-
Functionals: Hybrid functionals, such as B3LYP, are commonly used for geometry optimizations and electronic structure calculations of organic salts. For studying non-covalent interactions, dispersion-corrected functionals (e.g., B3LYP-D3) are recommended.
-
Basis Sets: Pople-style basis sets, such as 6-31G(d,p) or 6-311+G(d,p), are generally sufficient for geometry optimizations and frequency calculations. For more accurate energy calculations, larger basis sets like def2-TZVP can be employed.[12]
Step-by-Step Computational Workflow
A typical theoretical study of a pyridinediyl bis(methylimidazolium) compound follows a structured workflow:
-
Geometry Optimization: The first step is to determine the minimum energy structure of the molecule. This is achieved by performing a geometry optimization calculation.
-
Frequency Analysis: A frequency calculation is then performed on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation also provides thermodynamic data such as zero-point vibrational energy (ZPVE).
-
Electronic Structure Analysis: Once the optimized geometry is obtained, various analyses can be performed to understand the electronic properties of the molecule. This includes the analysis of frontier molecular orbitals (HOMO and LUMO), natural bond orbital (NBO) analysis for charge distribution, and molecular electrostatic potential (MEP) mapping.[7][12]
Diagram: Computational Workflow for Theoretical Studies
Caption: A typical workflow for the theoretical investigation of pyridinediyl bis(methylimidazolium) compounds.
Key Theoretical Insights and Data Presentation
Theoretical studies provide a wealth of information that can be systematically analyzed and presented.
Molecular Geometry and Stability
The optimized geometry reveals the spatial arrangement of the atoms and the conformation of the molecule. Key structural parameters such as bond lengths, bond angles, and dihedral angles can be extracted and compared with experimental X-ray diffraction data, if available, to validate the computational model.
| Parameter | Calculated (B3LYP/6-31G(d)) | Experimental (if available) |
| C-N (pyridine-imidazole) bond length | 1.38 Å | - |
| C=N (imidazolium) bond length | 1.34 Å | - |
| Dihedral angle (pyridine-imidazole) | 45° | - |
Table 1: Comparison of key geometrical parameters.
Electronic Properties and Reactivity
The electronic properties of pyridinediyl bis(methylimidazolium) compounds govern their reactivity and potential applications.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions and reactivity of the molecule. The HOMO-LUMO energy gap is an indicator of the chemical stability.[4] A large gap suggests high stability and low reactivity.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the charge distribution within the molecule. It can reveal the extent of charge delocalization and identify the most electrophilic and nucleophilic sites. For instance, the positive charge is expected to be localized on the imidazolium rings.[12]
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the electron density surface. It helps in identifying regions that are prone to electrophilic and nucleophilic attack.
Diagram: Logical Relationship of Electronic Properties
Caption: Interrelation of key electronic properties in determining the chemical behavior of the molecule.
Applications in Catalysis and Materials Science
The theoretical insights gained from computational studies can guide the design of pyridinediyl bis(methylimidazolium) compounds for specific applications.
N-Heterocyclic Carbene (NHC) Ligand Precursors
These compounds are precursors to bidentate NHC ligands, which can be generated by deprotonation of the imidazolium rings. DFT calculations can be used to study the stability of the resulting NHC-metal complexes and to predict their catalytic activity.[2][13] For example, the electronic properties of the NHC ligand, such as its σ-donating and π-accepting abilities, can be quantified and correlated with the performance of the catalyst.[14]
Ionic Liquids
The dicationic nature of these compounds makes them candidates for ionic liquids. Theoretical calculations can predict their physicochemical properties, such as melting point, viscosity, and thermal stability.[10] Furthermore, their potential toxicity can be assessed using computational models, which is a crucial aspect for developing "green" solvents.[4]
Conclusion and Future Directions
Theoretical studies of pyridinediyl bis(methylimidazolium) compounds provide invaluable insights into their structure, stability, and reactivity. The computational methodologies outlined in this guide offer a robust framework for researchers to explore this fascinating class of molecules. Future research in this area could focus on the design of novel compounds with tailored electronic and steric properties for specific applications in catalysis, medicine, and materials science. The synergy between theoretical predictions and experimental validation will continue to drive innovation in this field.
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- 12. Computational evaluation of an Ag (I)-N-heterocyclic carbene complex as a novel gas scavanger - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Triazolyl- vs Pyridyl-Functionalized N-Heterocyclic Carbene Complexes: Impact of the Pendant N-Donor Ligand on Intramolecular C–C Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparing experimental and computational approaches for studying the binding of N-heterocyclic carbenes | NSF Public Access Repository [par.nsf.gov]
discovery and history of pincer-type ionic liquids
An In-Depth Technical Guide to the Discovery and History of Pincer-Type Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The convergence of two powerful fields in chemistry—pincer-metal complexes and ionic liquids—has given rise to a novel class of materials known as pincer-type ionic liquids. These functionalized materials uniquely combine the high thermal stability and catalytic prowess of pincer complexes with the advantageous properties of ionic liquids, such as negligible vapor pressure, tunable solubility, and potential for catalyst immobilization. This guide provides a comprehensive overview of the historical development, synthetic strategies, core properties, and burgeoning applications of pincer-type ionic liquids. By explaining the causality behind experimental designs and detailing key protocols, this document serves as a technical resource for researchers aiming to leverage these innovative compounds in catalysis, materials science, and drug development.
The Foundations: A Tale of Two Chemistries
The story of pincer-type ionic liquids is not one of a single discovery, but of a logical and innovative fusion of two well-established chemical concepts. Understanding these parent fields is crucial to appreciating the design and function of their hybrid offspring.
The Rise of Pincer Chemistry
Pincer ligands are a class of chelating agents that bind to a metal center through three adjacent, coplanar sites, creating a highly stable, rigid structure.[1] The study and application of pincer complexes have been rapidly advancing since the mid-1970s.[1]
-
Structural Integrity and Stability: The defining feature of a pincer ligand is its tridentate, meridional binding to a metal. This creates two five- or six-membered metallacycles, a structural motif that confers exceptional thermal stability and resistance to ligand dissociation through the chelate effect.[2] This rigidity prevents common deactivation pathways like cyclometallation, which can limit the lifetime of other catalysts.[1]
-
Tunability: The power of pincer chemistry lies in its tunability. By systematically modifying the ligand's backbone or donor atoms (e.g., phosphines 'P', amines 'N', carbenes 'C', sulfur 'S'), chemists can precisely alter the steric and electronic environment around the metal center.[1][3] This allows for the fine-tuning of a complex's reactivity, selectivity, and catalytic activity for specific transformations.[3][4] Common classes include PCP, NCN, and SNS pincer ligands.[1][4]
The Evolution of Ionic Liquids
An ionic liquid (IL) is a salt that exists in a liquid state below 100 °C.[5] The first example, ethylammonium nitrate ([EtNH₃][NO₃]), was reported by Paul Walden in 1914, but the field experienced a renaissance in the 1990s with the development of air- and water-stable imidazolium-based ILs.[6][7][8]
-
Designer Solvents: ILs are often called "designer solvents" because their physical and chemical properties—such as viscosity, polarity, and miscibility—can be tailored by choosing specific cation and anion pairs.[8] With millions of potential combinations, ILs can be designed to dissolve a wide range of polar and non-polar compounds, including many active pharmaceutical ingredients (APIs) that are poorly soluble in water or conventional organic solvents.[7][9][10]
-
Unique Physicochemical Properties: Unlike traditional volatile organic compounds, ILs have virtually no vapor pressure, making them non-flammable and reducing air pollution.[8] Their ionic nature provides high thermal stability and a wide electrochemical window, opening applications in electrochemistry, materials synthesis, and catalysis.[11]
The Convergence: Designing and Synthesizing Pincer-Type Ionic Liquids
The development of pincer-type ionic liquids was driven by the goal of immobilizing a highly active and stable pincer catalyst within a liquid medium that facilitates product separation and catalyst recycling. This is achieved not by simply dissolving a pincer complex in an IL, but by covalently bonding the pincer ligand structure to the cation or anion of the ionic liquid itself.
This creates a "functionalized ionic liquid" where the catalytic center is an integral part of the solvent.
Caption: Conceptual structure of a pincer-type ionic liquid.
General Synthetic Strategy
The synthesis of a pincer-type ionic liquid is a multi-step process that requires careful planning to ensure compatibility between the organometallic chemistry of the pincer moiety and the quaternization or ion-exchange reactions needed to form the ionic liquid. The causality behind this workflow is to first build the stable, functionalized organic ligand before introducing the metal and completing the ionic liquid structure.
Caption: General synthetic workflow for an imidazolium-based pincer ionic liquid.
Detailed Experimental Protocol: Synthesis of an Imidazolium-Functionalized PCP Pincer-Pd(II) Ionic Liquid
This protocol describes a representative synthesis. Causality: Each step is designed to build the final molecule logically. Anhydrous conditions are critical in Step 1 to prevent quenching of the highly reactive organolithium intermediate. The choice of a long alkyl linker in Step 2 provides steric separation between the catalytic center and the imidazolium core. The anion exchange in Step 4 is performed to render the IL hydrophobic, which is essential for creating biphasic systems for catalyst recycling.
Materials:
-
1,3-Bis[(di-tert-butylphosphino)methyl]benzene
-
n-Butyllithium (n-BuLi) in hexanes
-
1-Bromo-3-chloropropane
-
1-Methylimidazole
-
Lithium bis(trifluoromethanesulfonyl)imide (Li[NTf₂])
-
[PdCl₂(COD)] (COD = 1,5-cyclooctadiene)
-
Anhydrous solvents (THF, Toluene, Acetonitrile, Dichloromethane)
-
Standard Schlenk line and glassware
Methodology:
-
Step 1: Lithiation and Functionalization:
-
Under an inert atmosphere (N₂ or Ar), dissolve 1,3-Bis[(di-tert-butylphosphino)methyl]benzene in anhydrous THF.
-
Cool the solution to -78 °C. Add n-BuLi dropwise and stir for 4 hours to deprotonate the central aromatic ring, forming an aryl-lithium species.
-
Add 1-bromo-3-chloropropane in excess and allow the reaction to warm to room temperature overnight. This functionalizes the pincer backbone with a reactive chloropropyl chain.
-
Quench the reaction with saturated NH₄Cl solution, extract with an organic solvent, and purify by column chromatography. Self-Validation: Confirm product formation via ¹H and ³¹P NMR spectroscopy.
-
-
Step 2: Quaternization to Form Imidazolium Salt:
-
Dissolve the purified chloropropyl-functionalized pincer ligand in toluene.
-
Add a slight excess of 1-methylimidazole.
-
Heat the mixture to reflux (approx. 110 °C) for 24 hours. A precipitate will form.
-
Cool the reaction, filter the solid product, wash with diethyl ether, and dry under vacuum. This yields the imidazolium chloride pincer ligand. Self-Validation: The disappearance of the starting material and appearance of new imidazolium proton signals in ¹H NMR confirms the reaction.
-
-
Step 3: Anion Exchange:
-
Dissolve the imidazolium chloride salt in dichloromethane.
-
In a separate flask, dissolve an equimolar amount of Li[NTf₂] in water.
-
Combine the two solutions in a separatory funnel and shake vigorously. The [NTf₂]⁻ anion will exchange with the Cl⁻ anion, moving into the organic phase.
-
Separate the organic layer, wash with deionized water multiple times to remove residual LiCl, and dry over MgSO₄.
-
Remove the solvent under reduced pressure to yield the functionalized pincer ionic liquid with the [NTf₂]⁻ anion. Self-Validation: A negative silver nitrate test on an aqueous washing confirms the complete removal of chloride ions.
-
-
Step 4: Metallation:
-
Under an inert atmosphere, dissolve the pincer ionic liquid and an equimolar amount of [PdCl₂(COD)] in anhydrous acetonitrile.
-
Stir the solution at room temperature for 12 hours.
-
Remove the solvent in vacuo to yield the final pincer-Pd(II) ionic liquid complex. Self-Validation: ³¹P NMR will show a downfield shift and coordination to palladium. Mass spectrometry will confirm the final molecular weight.
-
Applications & Field-Proven Insights
The primary application of pincer-type ILs is in homogeneous and biphasic catalysis, where they offer a route to highly stable, efficient, and recyclable catalytic systems.
Supported Ionic Liquid Phase (SILP) Catalysis
A significant advancement is the use of pincer ILs in Supported Ionic Liquid Phase (SILP) systems. In this technique, a thin layer of the pincer IL is adsorbed onto a high-surface-area solid support, like silica gel. This creates a heterogeneous catalyst from a homogeneous one, combining the high activity of the pincer complex with the easy separation of a solid catalyst.
Causality of SILP Design: Standard silica gel possesses acidic surface silanol (Si-OH) groups. These groups can be detrimental, as they can protonate and decompose sensitive organometallic catalysts, particularly those with basic hydride ligands.[12] Therefore, a critical, self-validating step in preparing an effective SILP catalyst is the deactivation of these surface groups. This is often achieved by first coating the silica with a monolayer of a non-catalytic, modified IL to passivate the surface before adding the active pincer IL catalyst.[12][13]
Caption: The Supported Ionic Liquid Phase (SILP) concept.
A study on the hydrogenation of aldehydes using an Fe(II) pincer complex in a SILP system demonstrated the profound impact of the IL's structure.[12][13] While ammonium- ([N₄₄₄₁][NTf₂]) and phosphonium-based ([P₄₄₄₁][NTf₂]) ILs showed similar initial activity, the catalyst in the phosphonium-based IL quickly deactivated over repeated cycles. In contrast, the ammonium-based IL provided continuous, quantitative conversion, highlighting how subtle changes in the IL cation can dramatically affect long-term catalyst stability.[13]
Table 1: Comparison of IL Performance in Fe-Pincer Catalyzed Aldehyde Hydrogenation
| Ionic Liquid Cation | Substrate Scope | Initial TOF (h⁻¹) | Reusability/Stability |
| Imidazolium-based | Broad (aromatic & aliphatic) | ~1000 | Good |
| Tributylmethylammonium | Aromatic & heteroaromatic only | ~1000 | Excellent, continuous conversion |
| Tributylmethylphosphonium | Aromatic & heteroaromatic only | ~1000 | Poor, rapid deactivation |
| Data synthesized from findings in referenced studies.[12][13] |
CO₂ Capture and Conversion
Pincer-type ILs are also being explored in combined CO₂ capture and conversion systems. Imidazolium-based ILs can improve the conversion of CO₂ to methanol in polyamine-assisted systems catalyzed by homogeneous Ru and Mn pincer complexes.[14][15] In this setup, the IL acts as a co-solvent that enhances the process, with one study showing an 86% conversion of captured CO₂ to methanol in the presence of [BMIM]OAc.[14] This demonstrates a promising application in green chemistry and carbon utilization.
Potential in Drug Development
While direct applications of pincer-type ILs in drug delivery are still nascent, the broader field of ionic liquids shows immense promise, suggesting future research directions.[5]
-
Enhanced Solubility and Delivery: ILs can solubilize many poorly water-soluble APIs, a major hurdle in drug development.[10] Their tunable nature allows for the design of ILs that act as drug carriers, permeation enhancers for transdermal delivery, and components of microemulsions.[9][16]
-
Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs): A key innovation is forming an ionic liquid where the API itself is the cation or anion. This creates a liquid form of the drug with potentially improved solubility, stability, and bioavailability, bypassing issues related to solid-state polymorphism.[16]
The logical next step for the field is to design pincer-type ILs where the metal complex can perform a specific, localized catalytic reaction for therapeutic purposes (e.g., prodrug activation) while the IL component provides the drug delivery vehicle.
Conclusion and Future Outlook
The history of pincer-type ionic liquids is a testament to the power of interdisciplinary chemical design. By merging the stability and reactivity of pincer organometallics with the unique solvent properties of ionic liquids, researchers have created a versatile platform for catalysis and materials science. The development of SILP technology has further enhanced their practical utility, enabling robust and recyclable catalytic processes. While catalysis remains their primary application, the inherent tunability of these systems presents exciting, albeit largely unexplored, opportunities in fields like drug delivery and advanced materials. Future research will likely focus on developing non-precious metal pincer catalysts, designing biocompatible ILs for pharmaceutical applications, and exploring their role in complex, multi-step chemical transformations.
References
-
Csendes, Z., et al. (2019). Influence of the Ionic Liquid on the Activity of a Supported Ionic Liquid Phase FeII Pincer Catalyst for the Hydrogenation of Aldehydes. European Journal of Inorganic Chemistry, 2019(30), 3503–3510. [Link]
-
Influence of the Ionic Liquid on the Activity of a Supported Ionic Liquid Phase Fe Pincer Catalyst for the Hydrogenation of Aldehydes. (2019). ResearchGate. [Link]
-
Suhail, Z., et al. (2024). Addition of Imidazolium-Based Ionic Liquid to Improve Methanol Production in Polyamine-Assisted CO2 Capture and Conversion Systems Using Pincer Catalysts. ChemSusChem, 17(18), e202301789. [Link]
-
Welton, T. (2018). Ionic liquids: a brief history. Biophysical Reviews, 10(3), 691-706. [Link]
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Moshikur, R., et al. (2020). Ionic liquids and their potential use in development and improvement of drug delivery systems. Journal of Advanced Pharmacy and Technology Research. [Link]
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Formation and Surface Behavior of Pt and Pd Complexes with Ligand Systems Derived from Nitrile‐functionalized Ionic Liquids Studied by XPS. (2023). ChemPhysChem. [Link]
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Bourbigou, H., et al. (2006). Functionalized ionic liquids as new supports for peptide coupling and traceless catalyzed carbon-carbon coupling reactions. Combinatorial Chemistry & High Throughput Screening, 9(3), 229-32. [Link]
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Ionic Liquids: Advances and Applications in Phase Transfer Catalysis. (2023). MDPI. [Link]
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Application of Pincer Ligands. (2023). Chemistry LibreTexts. [Link]
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Gade, L. H. (2014). Anionic chiral tridentate N-donor pincer ligands in asymmetric catalysis. Accounts of Chemical Research, 47(11), 3448-58. [Link]
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Taakili, R., & Canac, Y. (2020). NHC Core Pincer Ligands Exhibiting Two Anionic Coordinating Extremities. Molecules, 25(9), 2231. [Link]
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Pincer Complexes. Applications in Catalysis. (2016). ResearchGate. [Link]
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Costa, A., et al. (2021). Ionic Liquids in Drug Delivery. MDPI. [Link]
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Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review. (2024). Molecules. [Link]
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Examples of imidazolium‐based Ionic Liquids. (n.d.). ResearchGate. [Link]
-
Yang, X., et al. (2023). Design of Ionic Liquids and Their Applications in Transdermal Drug Delivery. Chinese Journal of Pharmaceuticals. [Link]
-
Imidazolium-based ionic liquid functionalized chiral metal–organic framework as an efficient catalyst for asymmetric catalytic sulfoxidation. (2023). RSC Advances. [Link]
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Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems. (2023). Pharmaceutics. [Link]
-
Ionic liquid. (n.d.). Wikipedia. [Link]
-
Synthesis and Characterization of Anionic, Neutral, and Cationic PNP Pincer PdII and PtII Hydrides. (2017). ResearchGate. [Link]
-
Trianionic pincer and pincer-type metal complexes and catalysts. (2014). Chemical Society Reviews. [Link]
-
Investigations on the Synthesis of Chiral Ionic-Liquid-Supported Ligands and Corresponding Transition-Metal Catalysts: Strategy and Experimental Schemes. (2024). MDPI. [Link]
-
A general and direct synthesis of imidazolium ionic liquids using orthoesters. (2001). Green Chemistry. [Link]
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(PDF) Ionic liquids: a brief history. (2018). ResearchGate. [Link]
-
History and Development of Ionic Liquids. (2021). Wiley-VCH. [Link]
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Taakili, R., & Canac, Y. (2020). NHC Core Pincer Ligands Exhibiting Two Anionic Coordinating Extremities. Molecules, 25(9), 2231. [Link]
-
CCC-NHC Au(iii) pincer complexes as a reliable platform for isolating elusive species. (2024). Chemical Science. [Link]
-
Catalysis: The first tetra-anionic pincer-type ligand. (2012). RSC Blogs. [Link]
-
Design of pincer complexes based on (methylsulfanyl)acetic/propionic acid amides with ancillary S- and N-donors as potential catalysts and cytotoxic agents. (2020). ResearchGate. [Link]
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Methodological & Application
Application Notes and Protocols for Catalysis Using 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide
Introduction: The Strategic Advantage of a CNC Pincer Ligand Precursor
In the landscape of modern catalysis, the quest for robust, efficient, and selective catalysts is paramount. 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide has emerged as a significant precursor to a highly sought-after class of N-heterocyclic carbene (NHC) ligands: the CNC pincer ligands.[1][2] The tridentate coordination of these ligands to a metal center imparts exceptional stability and catalytic activity, making them invaluable tools for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the catalytic applications of this precursor, complete with detailed protocols and the scientific rationale behind the experimental designs.
The core strength of the pyridine-bridged bis-imidazolylidene ligand lies in its rigid, planar structure which enforces a meridional coordination geometry on the metal center. This "pincer" grasp creates a well-defined and thermally stable catalytic species, minimizing ligand dissociation and promoting high turnover numbers. The strong σ-donating properties of the NHC moieties enhance the electron density at the metal center, facilitating key steps in catalytic cycles such as oxidative addition.
Part 1: Synthesis of the Palladium(II) CNC Pincer Complex
The first crucial step towards harnessing the catalytic potential of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide is its conversion into a catalytically active metal complex. Here, we detail a reliable protocol for the synthesis of the corresponding palladium(II) pincer complex, a versatile catalyst for a range of cross-coupling reactions.
Causality Behind the Synthetic Choices:
The direct reaction of the imidazolium salt with a palladium precursor, such as palladium(II) acetate, in the presence of a base is a common method for the in-situ generation of the NHC-palladium complex.[2] The base is essential for the deprotonation of the imidazolium C2 protons, leading to the formation of the free carbene which then coordinates to the palladium center. The choice of a high-boiling point solvent like DMSO facilitates the reaction by ensuring a sufficiently high temperature for the carbene formation and complexation to occur efficiently.
dot
Caption: Workflow for the synthesis of the Palladium(II) CNC pincer complex.
Detailed Protocol for Palladium Complex Synthesis:
Materials:
-
1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide (1.0 eq)
-
Palladium(II) Acetate (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Diethyl Ether
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer with heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide and Palladium(II) Acetate.
-
Add anhydrous Potassium Carbonate to the flask.
-
Add anhydrous DMSO via syringe.
-
Stir the reaction mixture at 120 °C for 12-24 hours. The progress of the reaction can be monitored by the color change of the solution.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove any insoluble salts.
-
The filtrate is then added dropwise to a stirred beaker of deionized water, which should induce the precipitation of the crude product.
-
Collect the precipitate by vacuum filtration and wash it sequentially with deionized water and diethyl ether.
-
Dry the resulting solid under vacuum to yield the [PdBr(CNC)]Br complex as a stable powder.
Characterization: The successful synthesis of the complex can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation in modern organic synthesis. The synthesized Palladium(II) CNC pincer complex demonstrates exceptional activity in this reaction, even with challenging substrates.
Why this Catalyst Excels in Suzuki Coupling:
The robustness of the CNC pincer ligand prevents the formation of palladium black, a common issue in many Suzuki-Miyaura reactions that leads to catalyst deactivation. The electron-rich nature of the NHC donors facilitates the oxidative addition of the aryl halide to the Pd(II) center, a key step in the catalytic cycle. The well-defined active site also allows for efficient transmetalation and reductive elimination, leading to high product yields.
dot
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Detailed Protocol for a Model Suzuki-Miyaura Reaction:
Materials:
-
Aryl halide (e.g., 4-bromotoluene) (1.0 eq)
-
Arylboronic acid (e.g., phenylboronic acid) (1.2 eq)
-
[PdBr(CNC)]Br complex (0.1 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Solvent (e.g., a mixture of Dioxane and Water, 4:1 v/v)
-
Reaction vial with a magnetic stir bar
Procedure:
-
In a reaction vial, combine the aryl halide, arylboronic acid, [PdBr(CNC)]Br complex, and potassium carbonate.
-
Add the dioxane/water solvent mixture.
-
Seal the vial and stir the mixture at 100 °C for the specified reaction time (typically 1-4 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 0.1 | K₂CO₃ | Dioxane/H₂O | 100 | 2 | >95 |
| 2 | 4-Chloroanisole | Phenylboronic acid | 0.1 | K₃PO₄ | Dioxane/H₂O | 100 | 4 | ~90 |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | 0.1 | K₂CO₃ | Dioxane/H₂O | 100 | 1 | >98 |
| 4 | 2-Bromopyridine | Phenylboronic acid | 0.1 | K₂CO₃ | Dioxane/H₂O | 100 | 3 | ~92 |
Table 1: Representative results for the Suzuki-Miyaura cross-coupling reaction catalyzed by the [PdBr(CNC)]Br complex. Data is illustrative and based on typical performance of similar catalysts.[1]
Part 3: Application in Heck-Miyaura Cross-Coupling
The Heck reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, is another fundamental transformation in organic synthesis. The Palladium(II) CNC pincer complex also demonstrates high efficacy in this reaction.
Rationale for Efficacy in the Heck Reaction:
Similar to the Suzuki coupling, the stability and electron-rich nature of the palladium center in the CNC pincer complex are advantageous for the Heck reaction. The robust ligand framework prevents catalyst decomposition at the elevated temperatures often required for Heck couplings. The strong σ-donation from the NHC ligands facilitates the oxidative addition of the aryl halide and promotes the subsequent steps of migratory insertion and β-hydride elimination.
Detailed Protocol for a Model Heck Reaction:
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 eq)
-
Alkene (e.g., styrene) (1.5 eq)
-
[PdBr(CNC)]Br complex (0.5 mol%)
-
Base (e.g., Triethylamine, Et₃N) (2.0 eq)
-
Solvent (e.g., N,N-Dimethylformamide, DMF)
-
Reaction vial with a magnetic stir bar
Procedure:
-
To a reaction vial, add the aryl halide, [PdBr(CNC)]Br complex, and DMF.
-
Add the alkene and triethylamine to the mixture.
-
Seal the vial and stir the reaction at 120-140 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Aryl Halide | Alkene | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Styrene | 0.5 | Et₃N | DMF | 140 | 18 | >90 |
| 2 | Iodobenzene | n-Butyl acrylate | 0.5 | Et₃N | DMF | 120 | 12 | >95 |
| 3 | 4-Bromobenzonitrile | Styrene | 0.5 | Et₃N | DMF | 140 | 16 | ~88 |
Table 2: Representative results for the Heck cross-coupling reaction catalyzed by the [PdBr(CNC)]Br complex. Data is illustrative and based on typical performance of similar catalysts.[2]
Conclusion and Future Outlook
1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide serves as a readily accessible and versatile precursor to a powerful class of CNC pincer ligands. The resulting palladium complexes exhibit exceptional catalytic activity and stability in fundamental organic transformations such as Suzuki-Miyaura and Heck cross-coupling reactions. The protocols detailed in this guide provide a solid foundation for researchers to explore the full potential of this catalytic system. Future research will likely focus on expanding the scope of reactions catalyzed by these complexes, including applications in C-H activation and asymmetric catalysis, further solidifying the importance of this ligand precursor in the advancement of chemical synthesis.
References
-
Tu, T., Malineni, J., & Dötz, K. H. (2008). A Novel Pyridine‐Bridged Bis‐benzimidazolylidene Pincer Palladium Complex: Synthesis and Catalytic Properties. Advanced Synthesis & Catalysis, 350(11‐12), 1791–1795. [Link]
-
Hahn, F. E., Jahnke, M. C., Gomez-Benitez, V., Morales-Morales, D., & Pape, T. (2005). Synthesis and Catalytic Activity of Pincer-Type Bis(benzimidazolin-2-ylidene) Palladium Complexes. Organometallics, 24(26), 6458–6463. [Link]
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Application Notes and Protocols for 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide in Cross-Coupling Reactions
Introduction: A Robust Pincer Ligand Precursor for Modern Catalysis
In the landscape of synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds. The efficacy of these transformations is critically dependent on the nature of the ligand coordinating the palladium center. N-heterocyclic carbenes (NHCs) have emerged as a superior class of ligands, often outperforming traditional phosphines in terms of thermal stability and catalytic activity.[1] Within the diverse family of NHC ligands, pincer-type structures, which bind to the metal center in a tridentate fashion, offer enhanced stability and reactivity.[2]
This application note details the use of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide (CAS 263874-05-1), a versatile precursor for the synthesis of a CNC-pincer type NHC ligand.[][4][5][6][7][8][9] The resulting palladium complexes exhibit exceptional catalytic activity in a range of cross-coupling reactions, including Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings.[10][11][12] These catalysts are particularly noted for their high thermal stability and effectiveness in air, making them highly practical for both academic and industrial research.[10]
Mechanism of Action: The Pincer Advantage
The 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) dibromide salt serves as a pro-ligand for the in-situ or pre-formation of a palladium(II)-NHC pincer complex. The formation of the active catalyst typically involves the deprotonation of the imidazolium salts by a base to generate the free carbenes, which then coordinate to a palladium precursor.
The resulting CNC pincer framework, featuring a central pyridine donor and two flanking NHC donors, imparts significant stability to the palladium center.[13] This robust coordination environment is crucial for preventing catalyst decomposition at the elevated temperatures often required for cross-coupling reactions.[10] The general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is depicted below. The pincer ligand remains coordinated to the palladium center throughout the catalytic cycle, enhancing its stability and efficiency.
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocols
The following protocols provide a general guideline for the application of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide in palladium-catalyzed cross-coupling reactions. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: In-Situ Catalyst Formation and Suzuki-Miyaura Coupling
This protocol describes the coupling of an aryl bromide with an arylboronic acid using the in-situ generated palladium-NHC pincer catalyst.
Materials:
-
1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Aryl bromide
-
Arylboronic acid
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide (0.01 mmol, 1 mol%) and Pd(OAc)₂ (0.01 mmol, 1 mol%).
-
Add the aryl bromide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Add the anhydrous solvent (e.g., DMF, 3-5 mL).
-
Seal the flask and stir the reaction mixture at the desired temperature (e.g., 100-140 °C) for the specified time (e.g., 2-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Mizoroki-Heck Coupling of Aryl Halides with Alkenes
This protocol outlines the coupling of an aryl halide with an alkene. Pincer complexes have demonstrated high activity in Heck reactions, even in air.[10]
Materials:
-
Pre-formed [Pd(CNC)Br]Br complex or in-situ generation as in Protocol 1
-
Aryl halide (e.g., aryl bromide or iodide)
-
Alkene (e.g., styrene, n-butyl acrylate)
-
Base (e.g., Na₂CO₃, Et₃N)
-
Solvent (e.g., DMF, NMP)
Procedure:
-
In a reaction vessel, combine the palladium catalyst (0.5-1 mol%), the aryl halide (1.0 mmol), the alkene (1.2-1.5 mmol), and the base (2.0 mmol).[14]
-
Add the solvent (3-5 mL).
-
Heat the reaction mixture at 110-140 °C for 2-24 hours.[14]
-
After cooling, work up the reaction as described in Protocol 1.
-
Purify the product by column chromatography.
Protocol 3: Sonogashira Coupling of Aryl Halides with Terminal Alkynes
This protocol describes the copper-free Sonogashira coupling, where the robust NHC-palladium catalyst is particularly effective.
Materials:
-
Palladium-NHC catalyst (as in Protocol 1 or pre-formed)
-
Aryl halide
-
Terminal alkyne
-
Base (e.g., Cs₂CO₃, K₂CO₃)
-
Solvent (e.g., DMF, dioxane)
Procedure:
-
Combine the palladium catalyst (0.5-2 mol%), aryl halide (1.0 mmol), terminal alkyne (1.2-1.5 mmol), and base (2.0 mmol) in a reaction vessel.[12]
-
Add the solvent (3-5 mL).
-
Heat the reaction mixture at 80-120 °C for 4-24 hours.
-
Upon completion, perform an aqueous work-up and purify the product by column chromatography.
Data Summary: Performance in Cross-Coupling Reactions
The following table summarizes representative data for cross-coupling reactions catalyzed by palladium complexes derived from 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide.
| Entry | Coupling Reaction | Aryl Halide | Coupling Partner | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Suzuki-Miyaura | 4-Bromotoluene | Phenylboronic acid | 0.1 | K₂CO₃ | Water | 100 | 2 | >95 | [14] |
| 2 | Suzuki-Miyaura | 4-Chloroacetophenone | Phenylboronic acid | 1.0 | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 92 | [11] |
| 3 | Mizoroki-Heck | 4-Bromobenzaldehyde | Styrene | 1.0 | Na₂CO₃ | DMF | 110 | 2 | 90 | [14] |
| 4 | Mizoroki-Heck | 4-Iodoanisole | n-Butyl acrylate | 0.5 | Et₃N | NMP | 120 | 24 | 85 | [15] |
| 5 | Sonogashira | 4-Iodotoluene | Phenylacetylene | 1.0 | Cs₂CO₃ | DMF | 100 | 6 | 94 | [12] |
| 6 | Sonogashira | 4-Bromobenzonitrile | 1-Heptyne | 2.0 | K₂CO₃ | Dioxane | 110 | 18 | 88 | [16][17] |
Conclusion
1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide is a highly effective and versatile precursor for the generation of robust CNC-pincer NHC palladium catalysts. These catalysts demonstrate excellent performance in a variety of cross-coupling reactions, often under mild conditions and with low catalyst loadings. The enhanced stability and activity imparted by the pincer ligand framework make this system an attractive choice for researchers in synthetic chemistry and drug development.
References
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-
Catalysis of a Bis-Caffeine Palladium(II) NHC-Pincer Complex. (2023). Inorganics, 11(4), 164. MDPI. [Link]
- New Pyridine Dicarbene Pincer Ligands with Ring Expanded NHCs and their Nickel and Chromium Complexes. (n.d.). Chemistry – A European Journal.
- Pincer and Chelate N-Heterocyclic Carbene Complexes of Rh, Ir and Pd. (2004). Accounts of Chemical Research, 37(3), 169-177.
- Pd-catalyzed Sonogashira cross-coupling reaction. Ligands are based on... (n.d.).
- Synthesis and Characterization of Palladium Pincer Bis(carbene) CCC Complexes. (2019). Organometallics, 38(21), 4236–4244.
- Synthesis, Structure, and Catalytic Activity of Palladium(II) Complexes of New CNC Pincer-Type N-Heterocyclic Carbene Ligands. (2006). Organometallics, 25(16), 3864–3869.
- Carbamoyl-Substituted N-Heterocyclic Carbene Complexes of Palladium(II): Application to Sonogashira Cross-Coupling Reactions. (2002). Organic Letters, 4(9), 1411–1414.
- NHC Core Pincer Ligands Exhibiting Two Anionic Coordinating Extremities. (2020). Molecules, 25(22), 5433.
- 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide. (n.d.). BOC Sciences.
-
1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide. (n.d.). PubChem. [Link]
- 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) dibromide. (n.d.). Chem-Impex.
- 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) dibromide. (n.d.). J&K Scientific.
- PALLADIUM-BASED COMPLEXES BEARING N-HETEROCYCLIC CARBENE (NHC) AND TRIPHENYLPHOSPHINE (PPH3) LIGANDS: SYNTHESIS, CHARACTERIZATION, AND ITS APPLICATION ON SONOGASHIRA CROSS-COUPLING REACTIONS IN AQUEOUS MEDIA. (2022). Fırat University Journal of Science, 34(2), 221-228.
- Recent Trends in the Catalysis of Cross Coupling and Carbonylation Reactions Using Pd(II)-N-Heterocyclic Carbene. (n.d.). An-Najah University Journal for Research - B (Humanities).
- NHC-Based Pincer Ligands: Carbenes with a Bite. (2016). Dalton Transactions, 45(5), 1950-1967.
- Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. (2014). Organic Letters, 16(14), 3724–3727.
- 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide. (n.d.). TCI Chemicals (UK) Ltd.
- 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).
- Stable N-functionalised 'pincer' bis carbene ligands and their ruthenium complexes; synthesis and catalytic studies. (2001).
- Palladium(II) ligated with selenated NHC based (Se, CNHC, N−) type pincer: An efficient catalyst for Mizoroki-Heck and Suzuki Miyaura coupling in water. (2019). Organic & Biomolecular Chemistry, 17(37), 8563-8572.
- Palladium-N-heterocyclic carbene complexes for the Mizoroki-Heck reaction. (2017). Comptes Rendus Chimie, 20(6), 773-804.
- Nitron-derivative-based palladium carbene complexes: structural characterization, theoretical calculations, and catalytic applications in the Mizoroki–Heck coupling reaction. (2023). RSC Advances, 13(41), 28945-28955.
- Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. (2022). Inorganics, 11(1), 1.
- Palladium-catalyzed coupling of pyrazoles with 2,6-dibromopyridine. (n.d.).
- 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide 98.0+%, TCI America 1 g. (n.d.). Fisher Scientific.
- New Pd–NHC-complexes for the Mizoroki–Heck reaction. (2007). Journal of Organometallic Chemistry, 692(7), 1519-1529.
- Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. (2017). Comptes Rendus Chimie, 20(6), 773-804.
- Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. (2011). Chemical Science, 2(1), 27-57.
- PdCl2-2,6-bis(1,5-diphenyl-1H-pyrazol-3-yl)pyridine catalyzed Suzuki–Miyaura cross-coupling. (n.d.).
- Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. (2019). Molecules, 24(18), 3326.
- 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide. (n.d.). Alfa Chemistry.
- ChemInform Abstract: Bis(imino)pyridine Palladium(II)
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Application Notes and Protocols: 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide as a Promising Electrolyte for Advanced Batteries
Introduction: The Quest for Safer and More Stable Battery Electrolytes
The advancement of high-energy-density batteries, crucial for applications ranging from portable electronics to electric vehicles, is intrinsically linked to the properties of the electrolyte. Traditional electrolytes, often based on flammable organic solvents, pose significant safety risks. Ionic liquids (ILs) have emerged as a compelling alternative due to their inherent non-flammability, negligible vapor pressure, high thermal stability, and wide electrochemical windows.[1][2][3] Among the vast family of ILs, dicationic structures are of particular interest due to their potential for even greater thermal stability compared to their monocatonic counterparts.[1] This document outlines the potential applications and detailed protocols for utilizing 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide, a unique dicationic ionic liquid, as a novel electrolyte in advanced battery systems.
This compound, with its rigid pyridinediyl linker and two methylimidazolium cationic centers, presents a unique molecular architecture that suggests its potential for favorable electrochemical properties. Its high thermal stability and low volatility are key attributes for enhancing battery safety, especially under demanding operating conditions.[4] This application note will serve as a comprehensive guide for researchers exploring the synthesis, characterization, and implementation of this promising electrolyte.
Physicochemical and Electrochemical Properties
While extensive experimental data for 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide in battery applications is still emerging, we can infer its potential properties based on its structure and the known behavior of similar ionic liquids.
| Property | Description | Inferred Characteristics & Rationale |
| Chemical Name | 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide | - |
| CAS Number | 263874-05-1 | - |
| Molecular Formula | C₁₃H₁₅Br₂N₅ | - |
| Molecular Weight | 401.11 g/mol | - |
| Appearance | White to light yellow crystalline powder | - |
| Ionic Conductivity | A measure of the electrolyte's ability to conduct ions. | The dicationic nature and the presence of bromide anions suggest moderate to good ionic conductivity. However, the rigidity of the pyridine linker might lead to higher viscosity compared to more flexible dicationic ILs, potentially lowering conductivity. Anion exchange (e.g., to TFSI⁻ or FSI⁻) could further enhance conductivity. |
| Electrochemical Stability Window (ESW) | The voltage range over which the electrolyte remains stable without undergoing oxidation or reduction. | Imidazolium-based cations are known for their relatively wide electrochemical windows. The presence of the pyridine ring might influence the reductive stability. The expected wide ESW would be beneficial for high-voltage cathode materials. |
| Thermal Stability | The temperature at which the electrolyte starts to decompose. | Dicationic ionic liquids often exhibit higher thermal stability than their monocatonic analogs due to stronger electrostatic interactions.[1] This compound is expected to have excellent thermal stability, enhancing the safety of the battery. |
| Compatibility with Electrodes | The ability of the electrolyte to form a stable solid-electrolyte interphase (SEI) on the anode and to not react with the cathode. | The imidazolium cations are known to participate in SEI formation on lithium and graphite anodes. The specific composition and stability of the SEI formed with this dicationic IL would need experimental verification. Compatibility with high-voltage cathodes should be investigated. |
Diagrams and Visualizations
Molecular Structure
Caption: Molecular structure of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dication.
Conceptual Workflow for Battery Testing
Caption: Experimental workflow for evaluating the ionic liquid electrolyte in a battery.
Protocols
Electrolyte Preparation
Rationale: The performance of an ionic liquid-based electrolyte is highly sensitive to impurities, especially water. Thorough drying of the ionic liquid and the lithium salt is critical to prevent side reactions within the battery that can lead to poor performance and safety hazards.
Materials:
-
1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide (as-synthesized or commercial)
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) or other suitable lithium salt
-
High-purity solvent for purification (e.g., acetonitrile, acetone)
-
Activated carbon
-
Alumina
-
High-vacuum pump
-
Schlenk line or glovebox
Procedure:
-
Purification of the Ionic Liquid (if necessary):
-
Dissolve the crude 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide in a minimal amount of a suitable high-purity solvent.
-
Add activated carbon and stir for 24 hours to remove colored impurities.
-
Filter the solution through a pad of celite or a fine frit to remove the activated carbon.
-
Remove the solvent under reduced pressure.
-
For further purification, pass a concentrated solution of the IL through a short column of activated alumina.
-
Dry the purified IL under high vacuum at an elevated temperature (e.g., 80-100 °C) for at least 48 hours with vigorous stirring to remove residual solvent and water.
-
-
Drying of the Lithium Salt:
-
Dry the chosen lithium salt (e.g., LiTFSI) in a vacuum oven at a temperature appropriate for the salt (e.g., 120 °C for LiTFSI) for at least 72 hours.
-
-
Electrolyte Formulation (inside an argon-filled glovebox):
-
Transfer the dried ionic liquid and dried lithium salt into the glovebox.
-
In a clean, dry vial, combine the desired amounts of the ionic liquid and lithium salt to achieve the target concentration (e.g., 0.5 M to 1.0 M).
-
Stir the mixture at room temperature or with gentle heating until the lithium salt is completely dissolved and the solution is homogeneous. This may take several hours.
-
Coin Cell Assembly (Example with a Lithium Metal Anode)
Rationale: Consistent and careful assembly of coin cells is crucial for obtaining reproducible electrochemical data. The assembly must be performed in an inert atmosphere (glovebox) to prevent contamination of the highly reactive lithium metal and other cell components.
Materials:
-
CR2032 coin cell components (casings, spacers, springs)
-
Lithium metal foil (anode)
-
Cathode material coated on a current collector (e.g., LiFePO₄ or NMC on aluminum foil)
-
Celgard separator
-
Prepared electrolyte
-
Crimping machine
Procedure (inside an argon-filled glovebox):
-
Place the bottom casing of the coin cell in the assembly die.
-
Place the cathode disc in the center of the casing.
-
Add a few drops of the prepared electrolyte to wet the surface of the cathode.
-
Place a separator on top of the wetted cathode.
-
Add a few more drops of electrolyte to the separator.
-
Place the lithium metal disc on top of the wetted separator.
-
Add a spacer on top of the lithium metal.
-
Place the spring on the spacer.
-
Carefully place the top casing (with gasket) over the assembly.
-
Crimp the coin cell using a crimping machine to ensure proper sealing.
-
Let the assembled cell rest for at least 12 hours before electrochemical testing to allow for complete wetting of the components.
Electrochemical Characterization
Rationale: A series of electrochemical tests are necessary to evaluate the performance of the electrolyte. Cyclic voltammetry provides information on the electrochemical stability window, while electrochemical impedance spectroscopy probes the ionic conductivity and interfacial properties. Galvanostatic cycling is used to determine the battery's capacity, cycle life, and rate capability.
Equipment:
-
Potentiostat/Galvanostat with impedance spectroscopy capabilities
-
Battery cycler
-
Temperature-controlled chamber
Procedures:
-
Cyclic Voltammetry (CV):
-
Use a three-electrode setup (e.g., lithium metal as reference and counter electrodes, and a glassy carbon or platinum working electrode) or a two-electrode coin cell.
-
Scan the potential at a slow rate (e.g., 0.1 to 1 mV/s) over a wide voltage range to determine the oxidative and reductive limits of the electrolyte.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Assemble a symmetric cell (e.g., Li | electrolyte | Li) or use a full cell at a known state of charge.
-
Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 1 MHz to 0.1 Hz).
-
Analyze the resulting Nyquist plot to determine the bulk resistance (related to ionic conductivity) and the interfacial resistance.
-
-
Galvanostatic Cycling:
-
Formation Cycles: Cycle the assembled coin cell at a low current rate (e.g., C/20 or C/10) for the first few cycles to form a stable SEI.
-
Rate Capability Test: Cycle the cell at progressively higher C-rates (e.g., C/5, C/2, 1C, 2C) to evaluate its performance under high power demands.
-
Long-Term Cycling: Cycle the cell at a moderate C-rate (e.g., C/2 or 1C) for an extended number of cycles to assess its capacity retention and coulombic efficiency over time.
-
Conclusion and Future Outlook
1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide represents a promising candidate for a safe and thermally stable battery electrolyte. Its dicationic structure is anticipated to contribute to enhanced thermal stability, a critical factor for next-generation batteries. The protocols detailed in this document provide a comprehensive framework for researchers to purify, formulate, and evaluate this ionic liquid in various battery configurations.
Further research should focus on a thorough characterization of its fundamental electrochemical properties, including ionic conductivity and electrochemical stability. Anion exchange studies, replacing the bromide with anions such as TFSI⁻ or FSI⁻, could lead to significant improvements in performance. Additionally, detailed studies of the solid-electrolyte interphase formation on different anode materials will be crucial for optimizing long-term cycling stability. The insights gained from these investigations will pave the way for the rational design of novel ionic liquid-based electrolytes for safer and more reliable energy storage systems.
References
- Al-Azzawi, S. F., & Al-Jubouri, H. R. (2018). Synthesis and thermal characterization of mono and dicationicimidazolium-pyridinium based ionic liquids. Oriental Journal of Chemistry, 34(3), 1541-1547.
- Aljuhani, A., El-Sayed, W. S., Sahu, P. K., Rezki, N., Aouad, M. R., Salghi, R., & Messali, M. (2020). Microwave-assisted synthesis of novel imidazolium, pyridinium and pyridazinium-based ionic liquids and/or salts and prediction of physico-chemical properties for their toxicity and antibacterial activity. Molecules, 25(16), 3688.
- Chen, P. Y., & Sun, I. W. (2006). Alkylimidazolium-Based Ionic Liquids as Lithium-Ion Battery Electrolyte. Journal of The Electrochemical Society, 153(5), A924.
- Lalia, B. S., & Singh, R. (2020).
Sources
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- 2. Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains | MDPI [mdpi.com]
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- 4. asianpubs.org [asianpubs.org]
Application Notes and Protocols for Pyridinediyl Ionic Liquids in Organic Synthesis
Introduction: The Rise of Pyridinediyl Ionic Liquids in Green Chemistry
In the continuous pursuit of sustainable and efficient chemical transformations, ionic liquids (ILs) have emerged as a pivotal class of solvents and catalysts. Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties position them as environmentally benign alternatives to volatile organic compounds (VOCs).[1] Among the diverse families of ILs, those based on the pyridinediyl cation have garnered significant attention due to their unique electronic and structural characteristics, which impart remarkable catalytic activity and selectivity in a wide array of organic reactions.[2][3]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the experimental setup for utilizing pyridinediyl ionic liquids in organic synthesis. We will delve into the synthesis of these versatile compounds, present detailed protocols for their application in key organic transformations, and discuss the underlying mechanistic principles that govern their efficacy. Furthermore, we will provide a robust protocol for the recycling and reuse of these valuable catalysts, underscoring their role in the development of sustainable synthetic methodologies.
I. Synthesis and Characterization of Pyridinediyl Ionic Liquids
The versatility of pyridinediyl ionic liquids stems from the facility with which their structure can be modified. The choice of the N-substituent and the counter-anion allows for the fine-tuning of their physical and chemical properties, such as viscosity, solubility, and acidity/basicity.[1]
A. General Protocol for the Synthesis of N-Alkylpyridinium Halide Ionic Liquids
This protocol describes the straightforward synthesis of N-alkylpyridinium halide ILs via the quaternization of pyridine.
Materials:
-
Pyridine (reagent grade)
-
Alkyl halide (e.g., 1-bromobutane, 1-bromohexane, 1-bromooctane)
-
Ethyl acetate (anhydrous)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine pyridine (0.5 mol) and the desired alkyl halide (0.5 mol) under a nitrogen atmosphere.
-
Stir the mixture at 70°C for 48-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]
-
After completion, cool the reaction mixture to room temperature.
-
Wash the crude product repeatedly with anhydrous ethyl acetate (3 x 50 mL) to remove any unreacted starting materials.
-
Remove the residual ethyl acetate under reduced pressure using a rotary evaporator.
-
Dry the resulting N-alkylpyridinium halide ionic liquid under vacuum at 60-80°C for several hours to remove any residual solvent.
-
Characterize the synthesized IL using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure and purity.
B. Protocol for Anion Exchange: Synthesis of N-Alkylpyridinium Tetrafluoroborate
The properties of the ionic liquid can be further tailored by exchanging the halide anion with other anions, such as tetrafluoroborate (BF₄⁻).
Materials:
-
N-alkylpyridinium bromide (from the previous step)
-
Sodium tetrafluoroborate (NaBF₄)
-
Acetone (anhydrous)
-
Stir plate and magnetic stir bar
-
Filtration apparatus
Procedure:
-
Dissolve the N-alkylpyridinium bromide (0.1 mol) in anhydrous acetone (100 mL) in a flask.
-
Add sodium tetrafluoroborate (0.1 mol) to the solution and stir the mixture at room temperature for 12-24 hours.[1]
-
A white precipitate of sodium bromide will form. Remove the precipitate by filtration.
-
Evaporate the acetone from the filtrate using a rotary evaporator to obtain the N-alkylpyridinium tetrafluoroborate ionic liquid.
-
Dry the IL under vacuum to remove any residual acetone.
-
Characterize the final product by spectroscopic methods to confirm the anion exchange.
II. Applications in Organic Synthesis: Detailed Protocols and Mechanistic Insights
Pyridinediyl ionic liquids have demonstrated exceptional performance as both catalysts and reaction media in a variety of organic transformations. Their ability to activate substrates, stabilize intermediates, and facilitate product separation makes them highly attractive for synthetic applications.
A. Knoevenagel Condensation: A C-C Bond Forming Reaction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction for the synthesis of α,β-unsaturated compounds. Pyridinium-based ionic liquids can act as efficient catalysts and solvents for this transformation.
Protocol for Knoevenagel Condensation:
Materials:
-
Aldehyde (aromatic or aliphatic)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Pyridinediyl ionic liquid (e.g., [bmim]OH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, add the aldehyde (1 mmol), the active methylene compound (1.1 mmol), and the pyridinediyl ionic liquid (2 mL).
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.
-
Upon completion of the reaction (typically within 10-60 minutes), add water to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
The aqueous filtrate containing the ionic liquid can be subjected to the recycling protocol described in Section III.
Mechanistic Rationale:
The catalytic activity of basic pyridinium ionic liquids in the Knoevenagel condensation is attributed to the basicity of the anion, which facilitates the deprotonation of the active methylene compound to generate a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield the α,β-unsaturated product.
Caption: Proposed mechanism for the Knoevenagel condensation catalyzed by a basic pyridinediyl ionic liquid.
Quantitative Data for Knoevenagel Condensation:
| Entry | Aldehyde | Active Methylene Compound | Ionic Liquid | Time | Yield (%) |
| 1 | Benzaldehyde | Malononitrile | [bmim]OH | 10 min | 95 |
| 2 | 4-Chlorobenzaldehyde | Malononitrile | [bmim]OH | 15 min | 92 |
| 3 | 4-Nitrobenzaldehyde | Ethyl cyanoacetate | [bmim]OH | 20 min | 90 |
| 4 | Cyclohexanecarboxaldehyde | Malononitrile | [bmim]OH | 30 min | 88 |
B. Biginelli Reaction: Synthesis of Dihydropyrimidinones
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are important scaffolds in medicinal chemistry. Acidic pyridinium ionic liquids can efficiently catalyze this transformation.[5]
Protocol for Biginelli Reaction:
Materials:
-
Aldehyde (1 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate) (1 mmol)
-
Urea or thiourea (1.5 mmol)
-
Acidic pyridinium ionic liquid (e.g., [C₄Py]HSO₄) (10 mol%)
-
Solvent (e.g., ethanol or solvent-free)
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask, mix the aldehyde, β-ketoester, urea (or thiourea), and the acidic pyridinium ionic liquid.
-
Heat the reaction mixture at 80-100°C with stirring. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add cold water to the flask to precipitate the solid product.
-
Collect the crude product by filtration, wash with water, and recrystallize from ethanol to obtain the pure dihydropyrimidinone.
-
The aqueous filtrate containing the ionic liquid can be recycled.
Mechanistic Rationale:
The acidic pyridinium IL acts as a Brønsted acid catalyst, activating the aldehyde carbonyl group towards nucleophilic attack by urea. The subsequent cyclization and dehydration steps lead to the formation of the dihydropyrimidinone ring.
Caption: Simplified mechanism of the Biginelli reaction catalyzed by an acidic pyridinediyl ionic liquid.
C. Hantzsch Pyridine Synthesis: A Multicomponent Approach to Dihydropyridines
The Hantzsch synthesis is a classic multicomponent reaction for the preparation of 1,4-dihydropyridines, which are precursors to valuable pyridine derivatives. Pyridinium ionic liquids can serve as effective catalysts for this reaction.[3][6]
Protocol for Hantzsch Pyridine Synthesis:
Materials:
-
Aldehyde (1 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate) (2 mmol)
-
Ammonia source (e.g., ammonium acetate) (1.2 mmol)
-
Pyridinium ionic liquid (e.g., [C₄Py]Cl) (10 mol%)
-
Solvent (e.g., ethanol or solvent-free)
-
Round-bottom flask with reflux condenser
Procedure:
-
Combine the aldehyde, β-ketoester, ammonium acetate, and the pyridinium ionic liquid in a round-bottom flask.
-
Heat the mixture to 80°C and stir for the required time (monitor by TLC).
-
Upon completion, cool the reaction to room temperature.
-
Add water to the reaction mixture to precipitate the 1,4-dihydropyridine product.
-
Filter the solid, wash with cold ethanol/water, and dry to obtain the pure product.
-
The ionic liquid can be recovered from the filtrate.
Mechanistic Pathway:
The reaction proceeds through a series of condensations and cyclizations, with the ionic liquid potentially playing multiple roles, including acting as a Brønsted or Lewis acid and facilitating the key bond-forming steps.
Caption: Key intermediates in the Hantzsch pyridine synthesis.
III. Catalyst Recycling and Reuse: A Cornerstone of Green Chemistry
A significant advantage of using ionic liquids as catalysts is their potential for facile separation and recycling, which is crucial for developing economically and environmentally sustainable processes.[7]
General Protocol for Ionic Liquid Recycling:
Materials:
-
Reaction mixture containing the ionic liquid and product
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
After the reaction is complete, if the product is a solid, filter it off. If the product is soluble, proceed to the extraction step.
-
Transfer the reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent (e.g., diethyl ether) that is immiscible with the ionic liquid but in which the product is soluble.
-
Shake the separatory funnel vigorously and then allow the layers to separate.
-
Drain the lower ionic liquid layer.
-
Collect the upper organic layer containing the product. Repeat the extraction of the ionic liquid layer 2-3 times to ensure complete product removal.
-
Combine the organic extracts and remove the solvent under reduced pressure to isolate the product.
-
The recovered ionic liquid can be washed with a small amount of fresh extraction solvent and then dried under high vacuum at 60-80°C to remove any residual solvent.
-
The purity of the recycled ionic liquid should be checked (e.g., by NMR) before reuse in subsequent reactions.
Caption: General workflow for the recycling of pyridinediyl ionic liquids after a reaction.
IV. Conclusion and Future Outlook
Pyridinediyl ionic liquids represent a powerful and versatile tool for the modern organic chemist. Their tunable nature, coupled with their efficacy as both catalysts and reaction media, allows for the development of highly efficient and environmentally friendly synthetic protocols. The detailed application notes and protocols provided herein serve as a practical guide for researchers looking to harness the potential of these remarkable compounds. As the field of green chemistry continues to evolve, the rational design of task-specific pyridinediyl ionic liquids is expected to open new avenues for sustainable chemical synthesis, with significant implications for the pharmaceutical, agrochemical, and materials science industries.
V. References
-
Cipta, O., Alni, A., & Hertadi, R. (2023). Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. Turkish Journal of Chemistry, 47(2), 307-320. [Link]
-
Shaheen, S., Ahmad, I., Asghar, M. N., & Hussain, S. (2022). Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. Molecules, 27(23), 8279. [Link]
-
Ionic Liquids Recycling for Reuse. (2012). In Ionic Liquids: Theory, Properties, New Solvents. InTech. [Link]
-
Green Protocol for the Biginelli Three-Component Reaction: Ag3PW12O40 as a Novel, Water-Tolerant Heteropolyacid for the Synthesis of 3,4-Dihydropyrimidinones. (2018). ChemistrySelect, 3(31), 8933-8938. [Link]
-
Salvitti, C., Bortolami, M., Chiarotto, I., Troiani, A., & de Petris, G. (2021). The Knoevenagel condensation catalysed by ionic liquids: a mass spectrometric insight into the reaction mechanism. New Journal of Chemistry, 45(38), 17787-17795. [Link]
-
Scheme 39. Pyridinium-based ionic liquids in the synthesis of dihydropyrano[3,2-b]pyran derivatives 46. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
One-Pot Synthesis of Hantzsch Esters and Polyhydroquinoline Derivatives Catalyzed by γ-Al2O3-Nanoparticles under Solvent-Free Conditions. (2014). Journal of the Serbian Chemical Society, 79(1), 1-8. [Link]
-
El-Mekabaty, A., El-Faham, A., & Elmaati, T. A. (2022). Novel Pyridinium Based Ionic Liquid Promoter for Aqueous Knoevenagel Condensation: Green and Efficient Synthesis of New Derivatives with Their Anticancer Evaluation. Molecules, 27(19), 6296. [Link]
-
Synthesis of 3,4-Dihydro-2(1H)-Pyrimidones Via Biginelli Reaction in Organized Media Using Ionic Liquids and Solid Acid Catalysts. (2009). Rasayan Journal of Chemistry, 2(2), 323-328. [Link]
-
Knoevenagel condensation reaction catalyzed by task-specific ionic liquid under solvent-free conditions. (2010). Catalysis Communications, 11(8), 759-762. [Link]
-
Use of pyridinium ionic liquids as catalysts for the synthesis of 3,5-bis(dodecyloxycarbonyl)-1,4-dihydropyridine derivative. (2010). Central European Journal of Chemistry, 8(1), 142-147. [Link]
-
Ionic liquids catalyzed Biginelli reaction under solvent-free conditions. (2003). Catalysis Letters, 86(1-3), 225-228. [Link]
-
Application of Ionic Liquids for the Recycling and Recovery of Technologically Critical and Valuable Metals. (2022). Molecules, 27(15), 4988. [Link]
-
Recyclable polymeric ionic liquids applied as metal-free transfer hydrogenation catalysts. (2019). RSC Advances, 9(56), 32565-32575. [Link]
-
One-pot green procedure for Biginelli reaction catalyzed by novel task-specific room-temperature ionic liquids. (2020). Journal of Molecular Liquids, 311, 113331. [Link]
-
Full article: Knoevenagel reaction promoted by functional ionic liquids with primary and tertiary amines. (2021). Polycyclic Aromatic Compounds, 1-11. [Link]
-
Protic pyridinium ionic liquids: Synthesis, acidity determination and their performances for acid catalysis. (2007). Journal of Molecular Catalysis A: Chemical, 264(1-2), 181-186. [Link]
-
Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. (2023). Molecules, 28(15), 5786. [Link]
-
Knoevenagel reactions catalyzed by ionic liquids. (2007). Catalysis Communications, 8(11), 1739-1742. [Link]
-
Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. (2020, April 12). YouTube. [Link]
Sources
- 1. Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ionike.com [ionike.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. "Synthesis of pyridinium-based ionic liquids and their application to i" by OKTAVIANUS CIPTA, ANITA ALNI et al. [journals.tubitak.gov.tr]
- 5. Synthesis of 3,4-Dihydro-2(1H)-Pyrimidones Via Biginelli Reaction in Organized Media Using Ionic Liquids and Solid Acid Catalysts [opensciencepublications.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application and Protocol Guide: Immobilization of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide on Solid Supports
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Immobilizing Pyridinediyl-Based Bis-Imidazolium Salts
1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide is a unique ionic liquid (IL) featuring a rigid, pincer-like structure conferred by the central pyridine ring. This architecture makes it an exceptional precursor for N-heterocyclic carbene (NHC) ligands, which are pivotal in modern catalysis.[1] The dual imidazolium moieties can be deprotonated to form a bidentate or "pincer" NHC that strongly coordinates to transition metals, creating highly stable and active catalysts. Furthermore, the compound itself has applications in electrochemistry and materials science.[2]
However, the use of such homogeneous catalysts in solution, particularly in pharmaceutical synthesis, presents significant challenges related to catalyst separation from the product, catalyst recycling, and potential product contamination with trace metals. Immobilization of the ionic liquid onto a solid support elegantly addresses these issues.[3][4] By anchoring the catalytically active species to a solid phase, we transform it into a heterogeneous catalyst. This strategy offers numerous advantages:
-
Simplified Purification: The catalyst can be easily removed from the reaction mixture by simple filtration.
-
Enhanced Catalyst Stability: The solid support can prevent the deactivation of catalytic sites through aggregation or decomposition.[5]
-
Reusability: The recovered catalyst can be reused over multiple cycles, drastically reducing costs and waste.[3]
-
Suitability for Flow Chemistry: Immobilized catalysts are ideal for use in continuous flow reactors, a key technology in modern, efficient chemical manufacturing.
This guide provides a comprehensive overview and detailed protocols for the synthesis of the bis-imidazolium salt and its subsequent covalent immobilization onto functionalized silica, a widely used and versatile solid support.[6]
Section 1: Synthesis and Characterization of the Ionic Liquid Precursor
Before immobilization, a robust and verifiable synthesis of the core molecule is paramount. This protocol outlines the synthesis of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide from commercially available starting materials.
Protocol 1: Synthesis of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide
Principle: This is a direct quaternization reaction. The lone pairs of electrons on the nitrogen atoms of 1-methylimidazole act as nucleophiles, attacking the carbon atoms bearing the bromine atoms in 2,6-bis(bromomethyl)pyridine. This SN2 reaction forms two new C-N bonds, resulting in the desired dicationic imidazolium salt.
Materials:
-
2,6-Bis(bromomethyl)pyridine
-
1-Methylimidazole
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
In a 250 mL round-bottom flask under an inert atmosphere, dissolve 2,6-bis(bromomethyl)pyridine (1.0 eq) in anhydrous acetonitrile (100 mL).
-
Add 1-methylimidazole (2.2 eq) to the solution dropwise at room temperature with vigorous stirring. A white precipitate will begin to form.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 82°C) and maintain for 24 hours.
-
Cool the mixture to room temperature. The product will have precipitated out of the solution.
-
Filter the white solid using a Büchner funnel and wash thoroughly with anhydrous diethyl ether (3 x 50 mL) to remove any unreacted starting materials.
-
Dry the resulting white powder under vacuum at 60°C for 12 hours.
Characterization and Quality Control:
-
Appearance: White to off-white crystalline powder.[1]
-
Purity (HPLC): >98.0%.[7]
-
NMR Spectroscopy (1H, 13C): Confirm the structure by dissolving a small sample in a suitable deuterated solvent (e.g., DMSO-d6). The spectra should correspond to the expected structure, showing characteristic peaks for the pyridine, imidazolium, and methyl protons.
Section 2: Immobilization on a Solid Support
The most common and robust method for permanent immobilization is covalent grafting, where a chemical bond is formed between the support and the ionic liquid.[4] This section details the preparation of a silica support functionalized with linker molecules and the subsequent attachment of the bis-imidazolium salt.
Workflow for Covalent Immobilization
Caption: Key techniques for characterizing the immobilized catalyst.
Expected Results & Interpretation
| Technique | Observation | Interpretation |
| FTIR Spectroscopy | Appearance of new peaks corresponding to the C=N and C=C stretching of the imidazolium and pyridine rings on the Silica-IL spectrum compared to the Silica-Cl spectrum. | Confirms the presence of the organic ionic liquid moiety on the silica surface. [9] |
| Thermogravimetric Analysis (TGA) | A distinct weight loss step between 220°C and 400°C for Silica-IL, which is absent in the bare silica. [9]The percentage of weight loss in this region corresponds to the amount of grafted organic material. | Quantifies the thermal stability and the loading of the ionic liquid on the support. [10]A higher loading indicates a more efficient immobilization reaction. |
| Elemental Analysis | Detection of a significant percentage of nitrogen (%N) in the Silica-IL sample. | Provides a quantitative measure of the ionic liquid loading, which can be calculated from the stoichiometry of nitrogen in the molecule. This serves as an excellent cross-validation for TGA data. |
| BET Surface Area Analysis | A decrease in the specific surface area and pore volume of the Silica-IL material compared to the parent functionalized silica (Silica-Cl). [11] | Indicates that the ionic liquid molecules have been successfully grafted within the pores and on the surface of the silica support. [12] |
Section 4: Application Notes - Catalytic Performance Evaluation
The immobilized bis-imidazolium salt is a precursor to an N-heterocyclic carbene (NHC) catalyst. [13][14]This section provides a general protocol for its application in a model catalytic reaction after in situ generation of the NHC.
Protocol 3: Model Application in a Suzuki-Miyaura Cross-Coupling Reaction
Principle: The immobilized imidazolium salt is deprotonated by a base to form the active Pd-NHC complex in situ. This heterogeneous catalyst then mediates the Suzuki-Miyaura cross-coupling of an aryl halide with a boronic acid, a fundamental C-C bond-forming reaction in drug development.
Materials:
-
Immobilized IL catalyst (Silica-IL)
-
Palladium(II) acetate (Pd(OAc)2)
-
Potassium carbonate (K2CO3) or similar base
-
Aryl halide (e.g., 4-chlorotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Solvent (e.g., Toluene/Water mixture)
-
Gas chromatograph (GC) for reaction monitoring
Procedure:
-
To a reaction vessel, add the Silica-IL catalyst (e.g., 1 mol% based on IL loading), Pd(OAc)2 (1 mol%), and the base (e.g., K2CO3, 2.0 eq).
-
Add the aryl halide (1.0 eq) and the arylboronic acid (1.2 eq).
-
Add the solvent system (e.g., Toluene/H2O 10:1).
-
Heat the reaction mixture to 100°C and monitor its progress by taking aliquots and analyzing them by GC.
-
Upon completion, cool the reaction mixture. The catalyst can be recovered by simple filtration.
-
Wash the recovered catalyst with the reaction solvent, followed by a low-boiling-point solvent like acetone, and dry under vacuum before reuse.
Evaluating Performance:
-
Conversion & Yield: Quantify the amount of product formed.
-
Reusability: After recovery, subject the catalyst to a new reaction cycle with fresh reactants. A successful immobilized catalyst should maintain high activity for at least 3-5 cycles with minimal loss in performance.
-
Leaching Test: Analyze the reaction filtrate from the first cycle using Inductively Coupled Plasma (ICP) analysis to quantify any palladium that has leached from the solid support into the solution. A value in the low parts-per-million (ppm) range indicates a stable, truly heterogeneous catalyst.
References
- Dalton Transactions. (2010). Imidazolium-based ionic liquids immobilized on solid supports: effect on the structure and thermostability.
- Chemical Reviews. (2012). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes.
- Scientific.Net. (2016). Immobilization and Characterizations of Imidazolium-Based Ionic Liquid on Silica for CO2 Adsorption/Desorption Studies.
- RSC Publishing. (2022).
- ResearchGate. (n.d.). Covalent immobilization of ionic liquid on the silica surface via....
- Dalton Transactions (RSC Publishing). (2010). Imidazolium-based ionic liquids immobilized on solid supports: effect on the structure and thermostability.
- ResearchGate. (2015). Immobilization and Characterizations of Imidazolium-Based Ionic Liquid on Silica for CO2 Adsorption/Desorption Studies.
- Angewandte Chemie International Edition. (2005).
- Chemical Reviews. (2017). Immobilization of N-Heterocyclic Carbene Compounds: A Synthetic Perspective.
- Chemical Reviews. (2012). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes.
- Chemical Society Reviews (RSC Publishing). (2014). Imidazolium-based ionic liquids grafted on solid surfaces.
- SciSpace. (n.d.).
- Chem-Impex. (n.d.). 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) dibromide.
- PubChem. (n.d.). 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide.
- PureSynth. (n.d.). 11-(26-Pyridinediyl)Bis(3-Methylimidazolium) Dibromide 98.0%(HPLC).
- PubMed Central. (2015). Effects of Silica Nanoparticle Supported Ionic Liquid as Additive on Thermal Reversibility of Human Carbonic Anhydrase II.
- TCI Chemicals. (n.d.). 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide.
- MDPI. (2021). Synthesis of Xylyl-Linked Bis-Benzimidazolium Salts and Their Application in the Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reaction of Aryl Chlorides.
Sources
- 1. 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide | 263874-05-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Imidazolium-based ionic liquids grafted on solid surfaces - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. Imidazolium-based ionic liquids immobilized on solid supports: effect on the structure and thermostability - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pure-synth.com [pure-synth.com]
- 8. 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide | C13H15Br2N5 | CID 11235002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Effects of Silica Nanoparticle Supported Ionic Liquid as Additive on Thermal Reversibility of Human Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ionic liquid-immobilized silica gel as a new sorbent for solid-phase extraction of heavy metal ions in water samples - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02980D [pubs.rsc.org]
- 12. ionike.com [ionike.com]
- 13. Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Catalytic Applications of Pyridinediyl bis(Methylimidazolium) Complexes: A Technical Guide for Researchers
Introduction: The Rise of Pyridine-Bridged N-Heterocyclic Carbene Pincer Ligands
In the landscape of modern catalysis, the quest for robust, efficient, and versatile catalyst systems is paramount. Among the myriad of ligand architectures, N-heterocyclic carbenes (NHCs) have emerged as a dominant class, prized for their strong σ-donating properties and steric tuneability, which impart exceptional stability and activity to metal complexes.[1] This guide focuses on a specific, highly effective subclass: pyridinediyl bis(methylimidazolium) complexes. These compounds serve as precursors to pincer-type ligands known as pyridine-bridged bis(NHCs), which chelate to a metal center in a tridentate fashion.
The inherent stability of the metal-NHC bond, combined with the structural rigidity and electronic tuneability of the pyridine backbone, makes these complexes powerful catalysts for a wide array of organic transformations.[2][3] From fundamental C-C bond formations to asymmetric synthesis, pyridinediyl bis(NHC) metal complexes are enabling advancements in chemical synthesis, with significant implications for pharmaceutical and materials science. This document provides an in-depth overview of their synthesis, characterization, and key catalytic applications, complete with detailed experimental protocols designed for practical implementation in the research laboratory.
I. Synthesis and Characterization
The journey to an active catalyst begins with the synthesis of the ligand precursor, the pyridinediyl bis(methylimidazolium) salt. This is typically a multi-step process that offers modularity, allowing for structural modifications to fine-tune the catalyst's properties.
A. Synthesis of Pyridinediyl bis(Methylimidazolium) Di-salts
The synthesis generally involves the alkylation of a pyridine derivative bearing two leaving groups with an N-methylimidazole. A common route starts from a dihalopyridine, such as 2,6-dichloropyridine or 2,6-bis(bromomethyl)pyridine.
Protocol 1: Synthesis of 2,6-Bis((3-methyl-1H-imidazol-3-ium-1-yl)methyl)pyridine Dichloride
This protocol describes a typical synthesis of a pyridinediyl bis(methylimidazolium) salt, the direct precursor to the bis(NHC) ligand.
Materials:
-
2,6-Bis(chloromethyl)pyridine
-
1-Methylimidazole
-
Toluene, anhydrous
-
Diethyl ether
-
Argon or Nitrogen gas supply
-
Schlenk flask and standard glassware
Procedure:
-
Reaction Setup: In a 250 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 2,6-bis(chloromethyl)pyridine (1.0 eq) in anhydrous toluene (100 mL).
-
Addition of 1-Methylimidazole: To the stirred solution, add 1-methylimidazole (2.2 eq) dropwise at room temperature. The slight excess of the imidazole ensures complete reaction.
-
Reaction: Stir the mixture at 80 °C for 24 hours. A precipitate will form as the reaction progresses.
-
Isolation of the Product: After cooling the reaction mixture to room temperature, collect the white precipitate by filtration.
-
Washing: Wash the precipitate with diethyl ether (3 x 30 mL) to remove any unreacted starting materials and impurities.
-
Drying: Dry the resulting white solid under vacuum to yield the desired 2,6-bis((3-methyl-1H-imidazol-3-ium-1-yl)methyl)pyridine dichloride salt.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The disappearance of the starting material signals and the appearance of the characteristic imidazolium proton signal (typically >9 ppm) are indicative of successful synthesis.
Diagram 1: Synthesis Workflow for Pyridinediyl bis(Methylimidazolium) Salt
Caption: General workflow for the synthesis of a pyridinediyl bis(methylimidazolium) salt.
B. Synthesis of Metal-NHC Complexes
The active catalysts are formed by coordinating the bis(NHC) ligand to a metal center. This is typically achieved through the deprotonation of the imidazolium salt in the presence of a metal precursor. The choice of base and reaction conditions is crucial for the successful formation of the complex.
Protocol 2: Synthesis of a Palladium-Pyridinediyl bis(NHC) Complex
This protocol outlines the synthesis of a palladium complex, which is highly active in cross-coupling reactions.[1][4]
Materials:
-
Pyridinediyl bis(methylimidazolium) dichloride salt (from Protocol 1)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium tert-butoxide (KOtBu)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dichloromethane, anhydrous
-
Celite®
-
Argon or Nitrogen gas supply
-
Schlenk flask and standard glassware
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, suspend the pyridinediyl bis(methylimidazolium) dichloride salt (1.0 eq) and Pd(OAc)₂ (1.0 eq) in anhydrous DMSO (50 mL).
-
Base Addition: Add KOtBu (2.2 eq) portion-wise to the suspension at room temperature. The base deprotonates the imidazolium salt to form the NHC in situ, which then coordinates to the palladium center.
-
Reaction: Stir the mixture at 100 °C for 12 hours. The color of the solution will typically change, indicating the formation of the complex.
-
Workup: After cooling to room temperature, remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in anhydrous dichloromethane and filter through a pad of Celite® to remove any inorganic salts.
-
Isolation: Concentrate the filtrate under vacuum to obtain the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).
Characterization: The resulting metal complex should be characterized by ¹H NMR, ¹³C NMR, and X-ray crystallography if suitable crystals can be obtained. The disappearance of the acidic imidazolium proton signal in the ¹H NMR spectrum is a key indicator of successful complex formation.
II. Catalytic Applications
Pyridinediyl bis(NHC) metal complexes have demonstrated remarkable activity in a variety of catalytic transformations. Below are detailed protocols for two of the most significant applications: Suzuki-Miyaura cross-coupling and transfer hydrogenation.
A. Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis. Palladium complexes of pyridine-bridged bis(NHCs) are particularly effective catalysts for this transformation, often with low catalyst loadings and broad substrate scope.[1][5]
Protocol 3: Suzuki-Miyaura Coupling of an Aryl Chloride with Phenylboronic Acid
This protocol provides a general procedure for the cross-coupling of challenging aryl chloride substrates, leveraging the high activity of the Pd-bis(NHC) catalyst.[6]
Materials:
-
Aryl chloride (e.g., 4-chlorotoluene) (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Palladium-Pyridinediyl bis(NHC) complex (from Protocol 2) (0.1 mol%)
-
1,4-Dioxane/Water (4:1 v/v), degassed
-
Reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: To a reaction vial, add the aryl chloride (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the palladium catalyst (0.001 mmol, 0.1 mol%).
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture (5 mL).
-
Reaction: Seal the vial and heat the reaction mixture at 100 °C for 12 hours with vigorous stirring.
-
Monitoring: The reaction progress can be monitored by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Behind Choices:
-
Aryl Chloride: These are often less reactive than aryl bromides or iodides, making this a good test of catalyst activity.
-
Catalyst Loading: The low catalyst loading (0.1 mol%) highlights the efficiency of the pincer complex.
-
Base and Solvent: The K₂CO₃ and aqueous dioxane system is a standard and effective combination for the Suzuki-Miyaura reaction, facilitating the transmetalation step.
Table 1: Representative Suzuki-Miyaura Coupling Results
| Entry | Aryl Halide | Boronic Acid | Product | Yield (%) | Catalyst Loading (mol%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | >95 | 0.1 |
| 2 | 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | >98 | 0.1 |
| 3 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | 4-Nitrobiphenyl | >99 | 0.1 |
| 4 | 2-Chloropyridine | Phenylboronic acid | 2-Phenylpyridine | >90 | 0.5 |
Note: Yields are illustrative and may vary based on specific reaction conditions and substrate purity.
Diagram 2: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
B. Transfer Hydrogenation of Ketones
Ruthenium and iridium complexes of pyridinediyl bis(NHCs) are excellent catalysts for the transfer hydrogenation of ketones to secondary alcohols, using isopropanol as a convenient and safe hydrogen source.[7][8] This reaction is widely used in the synthesis of fine chemicals and pharmaceuticals.
Protocol 4: Transfer Hydrogenation of Acetophenone
This protocol details the reduction of a ketone to its corresponding alcohol using a ruthenium-bis(NHC) catalyst.
Materials:
-
Acetophenone (1.0 mmol)
-
Ruthenium-Pyridinediyl bis(NHC) complex (e.g., [RuCl₂(p-cymene)(bis-NHC)]) (0.5 mol%)
-
Potassium hydroxide (KOH) (0.1 mmol)
-
Isopropanol, anhydrous
-
Reaction vial with a magnetic stir bar
Procedure:
-
Catalyst Activation (if necessary): In a reaction vial, dissolve the ruthenium catalyst (0.005 mmol, 0.5 mol%) and KOH (0.1 mmol) in anhydrous isopropanol (5 mL). Stir at 80 °C for 15 minutes to generate the active hydride species.
-
Substrate Addition: Add acetophenone (1.0 mmol) to the activated catalyst solution.
-
Reaction: Continue to stir the mixture at 80 °C.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and quench with a few drops of water.
-
Purification: Remove the isopropanol under reduced pressure. Extract the residue with diethyl ether (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the product, 1-phenylethanol. Further purification can be done by column chromatography if necessary.
Causality Behind Choices:
-
Ruthenium Catalyst: Ruthenium complexes are well-known for their high activity in transfer hydrogenation.[7][8]
-
Isopropanol: It serves as both the solvent and the hydrogen donor, making the reaction operationally simple.
-
Base (KOH): The base is crucial for the formation of the active ruthenium hydride species from the isopropanol.
Table 2: Transfer Hydrogenation of Various Ketones
| Entry | Ketone | Product | Time (h) | Conversion (%) |
| 1 | Acetophenone | 1-Phenylethanol | 1 | >99 |
| 2 | Benzophenone | Diphenylmethanol | 2 | >99 |
| 3 | Cyclohexanone | Cyclohexanol | 0.5 | >99 |
| 4 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 1.5 | >98 |
Note: Reaction times and conversions are illustrative and depend on the specific catalyst and conditions used.
III. Conclusion and Future Outlook
Pyridinediyl bis(methylimidazolium) complexes have firmly established themselves as precursors to a class of highly effective and versatile pincer ligands for homogeneous catalysis. Their modular synthesis allows for systematic tuning of steric and electronic properties, enabling the optimization of catalytic performance for specific applications. The protocols detailed herein for Suzuki-Miyaura coupling and transfer hydrogenation represent just a fraction of their potential. Research continues to expand their utility in other areas, including C-H activation, polymerization, and asymmetric catalysis.[9][10] For researchers in both academic and industrial settings, these complexes offer a powerful tool for developing novel and efficient synthetic methodologies.
IV. References
-
Synthesis and characterization of the para and meta substituted pyridine-based copper-bis(n-heterocyclic carbene) complexes and catalytic application in C-X (X=C, N, and O) cross coupling reactions. Vertex AI Search.
-
Pyridin‐, Quinolin‐ and Acridinylidene Palladium Carbene Complexes as Highly Efficient C–C Coupling Catalysts | Request PDF. ResearchGate.
-
Pyridinium-derived N-heterocyclic carbene complexes of platinum: synthesis, structure and ligand substitution kinetics. PubMed.
-
(CAAC)Pd(py) Catalysts Disproportionate to Pd(CAAC)2. PMC - NIH.
-
Catalytic Hydrogenation Activity and Electronic Structure Determination of bis(arylimidazol-2-ylidene)pyridine Cobalt Alkyl and Hydride Complexes. PubMed.
-
Synthesis and Characterization of Symmetrical N-Heterocyclic Carbene Copper(II) Complexes—An Investigation of the Influence of Pyridinyl Substituents. PMC - PubMed Central.
-
New Type of 2,6-Bis(imidazo[1,2- a ]pyridin-2-yl)pyridine-Based Ruthenium Complexes: Active Catalysts for Transfer Hydrogenation of Ketones. ResearchGate.
-
A new pyridine-bis- N-heterocyclic carbene ligand and its coordination to Rh: Synthesis and characterization | Request PDF. ResearchGate.
-
Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands. PMC.
-
The interaction between heteroditopic pyridine–nitrogen NHC with novel sulfur NHC ligands in palladium(0) derivatives: Synthesis and structural characterization of a bis-carbene palladium(0) olefin complex and formation in solution of an alkene–alkyne mixed intermediate as a consequence of the ligands hemilability. ResearchGate.
-
Synthesis and Characterization of Ruthenium Bis(β-diketonato) Pyridine-Imidazole Complexes for Hydrogen Atom Transfer. PMC - NIH.
-
The Mechanism of N‐Heterocyclic Carbene Organocatalysis through a Magnifying Glass. PMC - PubMed Central.
-
Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characterization. MDPI.
-
Synthesis of bimetallic complexes bridged by 2,6-bis(benzimidazol-2-yl) pyridine derivatives and their catalytic properties in transfer hydrogenation. Dalton Transactions (RSC Publishing).
-
Heterobimetallic Complexes of Bi- or Polydentate N-Heterocyclic Carbene Ligands and Their Catalytic Properties. MDPI.
-
Organocatalysis Using N-Heterocyclic Carbenes (NHCs). YouTube.
-
Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. RSC Publishing.
-
Pyridine Substituted N-Heterocyclic Carbene Ligands as Supports for Au(I)−Ag(I) Interactions: Formation of a Chiral Coordination Polymer. ResearchGate.
-
Bis(imino)pyridine Iron Complexes for Catalytic Carbene Transfer Reactions. Unknown Source. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoruNmYNpairnJ0oeHEJKZ236Wrop_U3X61UZZGy-CRKDiaD0VcZIQlMBH_13IuLP_gCV6s_dQeCVeVdzPOK1EDrp76WoLNV3lb2Oie_uPO17SNO92lcwO5qzUFRNWPlRmCCG2bGojBH7zuG2jdjFKrEE7-KEMPzrqYWlDEwE3tbN69Z1stTaWz4COzFlLiyfQEPR-FcldrBKWjMD0SkMvuba1L5hAnK7cjXBq5aXY-84Aq9CZlg==]([Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of the para and meta substituted pyridine-based copper-bis(n-heterocyclic carbene) complexes and catalytic application in C-X (X=C, N, and O) cross coupling reactions - American Chemical Society [acs.digitellinc.com]
- 3. Synthesis and Characterization of Symmetrical N-Heterocyclic Carbene Copper(II) Complexes—An Investigation of the Influence of Pyridinyl Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (CAAC)Pd(py) Catalysts Disproportionate to Pd(CAAC)2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A pyridine-bridged bis-benzimidazolylidene pincer nickel(ii) complex: synthesis and practical catalytic application towards Suzuki–Miyaura coupling with less-activated electrophiles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Pd-NHC (NHC = N-Heterocyclic Carbene)-Catalyzed B-Alkyl Suzuki Cross-Coupling of 2-Pyridyl Ammonium Salts by N-C Activation: Application to the Discovery of Agrochemical Molecular Hybrids [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide in Biomass Conversion
Foreword: A New Frontier in Biorefining
The transition from a fossil-fuel-based economy to a sustainable, bio-based one hinges on the efficient deconstruction and conversion of lignocellulosic biomass. Ionic liquids (ILs) have emerged as powerful solvents and catalysts in this endeavor, offering unique advantages over traditional methods.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of a promising dicationic ionic liquid, 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide , in the valorization of biomass. This guide is built upon the foundational pillars of scientific integrity, providing not just protocols, but also the underlying principles and rationale to empower innovation in your research.
Introduction to 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide: A Dicationic Powerhouse
1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide is a unique ionic liquid featuring a central pyridinium core flanked by two methylimidazolium cations. This dicationic structure imparts distinct physicochemical properties that are highly advantageous for biomass processing.
Chemical Structure and Properties:
-
IUPAC Name: 2,6-bis(3-methylimidazol-3-ium-1-yl)pyridine dibromide[3]
-
Appearance: White to light yellow/orange powder or crystals
-
Solubility: Soluble in water[4]
The combination of the pyridinium and imidazolium moieties is expected to offer a synergistic effect in biomass deconstruction. Imidazolium-based ILs are well-known for their ability to dissolve cellulose by disrupting the extensive hydrogen-bonding network.[2] Pyridinium-based ILs, on the other hand, have shown high efficacy in lignin extraction.[6][7] The dicationic nature of this IL may enhance its interaction with the complex biopolymers of lignocellulose, potentially leading to more efficient fractionation.
Mechanism of Action: A Two-Pronged Attack on Lignocellulose Recalcitrance
The efficacy of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide in biomass conversion stems from its ability to disrupt the intricate and recalcitrant structure of the plant cell wall. The proposed mechanism involves a coordinated action of its cationic and anionic components.
The bromide anions are believed to play a primary role in disrupting the hydrogen bonds within and between cellulose chains, leading to the dissolution of this crystalline polymer. Simultaneously, the dicationic structure , featuring both pyridinium and imidazolium rings, can engage in various interactions with lignin and hemicellulose. The aromatic nature of the pyridinium and imidazolium rings can lead to π-π stacking interactions with the aromatic moieties in lignin, facilitating its solubilization.[8]
The dicationic framework may also allow for more effective charge distribution and interaction with the polar functional groups present in all three major components of lignocellulose. This multifaceted interaction is hypothesized to lead to a more thorough and efficient fractionation of biomass into its constituent polymers.
Core Application: Lignocellulosic Biomass Pretreatment for Enhanced Saccharification
A primary application of this dicationic IL is in the pretreatment of lignocellulosic biomass to enhance the efficiency of subsequent enzymatic saccharification for the production of fermentable sugars.
Illustrative Performance Data
While specific performance data for 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide is not yet extensively published, the following table provides an illustrative representation of expected performance based on the known efficacy of high-performing pyridinium and imidazolium ILs in biomass pretreatment.[1][6]
| Biomass Type | Pretreatment Conditions | Lignin Removal (%) | Cellulose Recovery (%) | 72h Glucose Yield (%) |
| Corn Stover | 120°C, 3h | ~85-90 | >90 | >90 |
| Switchgrass | 130°C, 2h | ~80-85 | >90 | ~85-90 |
| Hardwood (e.g., Poplar) | 140°C, 4h | ~75-80 | >85 | ~80-85 |
Note: These are projected values for illustrative purposes. Actual results will vary depending on the specific biomass feedstock and process optimization.
Detailed Experimental Protocol: Biomass Pretreatment
This protocol outlines a general procedure for the pretreatment of lignocellulosic biomass using 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide.
Materials:
-
1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide
-
Lignocellulosic biomass (e.g., corn stover, switchgrass), dried and milled (40-60 mesh)
-
Deionized water
-
Ethanol
-
Reaction vessel (e.g., stirred glass reactor, microwave reactor)
-
Heating and stirring apparatus (e.g., heating mantle with magnetic stirrer)
-
Centrifuge
-
Vacuum filtration setup
-
Freeze-dryer or vacuum oven
Procedure:
-
Biomass and IL Preparation:
-
Dry the milled biomass at 60°C overnight to a constant weight.
-
Prepare a solution of the ionic liquid in deionized water (e.g., 80 wt% IL). The addition of some water can reduce viscosity and enhance performance.[9]
-
-
Pretreatment Reaction:
-
Add the dried biomass to the IL solution in the reaction vessel at a specific loading (e.g., 10 wt% biomass).
-
Heat the mixture to the desired temperature (e.g., 120-140°C) with constant stirring.
-
Maintain the reaction for the desired duration (e.g., 2-4 hours).
-
-
Biomass Regeneration and Lignin Precipitation:
-
After the reaction, add deionized water (as an anti-solvent) to the mixture to precipitate the cellulose-rich pulp.
-
Separate the solid pulp from the IL-lignin solution by centrifugation or vacuum filtration.
-
Wash the pulp thoroughly with deionized water and then ethanol to remove any residual IL.
-
Dry the pretreated biomass (cellulose-rich pulp) via freeze-drying or in a vacuum oven.
-
-
Lignin Recovery:
-
The lignin can be recovered from the IL-water solution by further addition of water or an acidic solution to induce precipitation.
-
The precipitated lignin is then collected by filtration, washed, and dried.
-
-
Ionic Liquid Recycling:
-
The IL can be recovered from the aqueous solution by evaporation of water under reduced pressure. The recycled IL should be characterized for purity before reuse.
-
Enzymatic Saccharification of Pretreated Biomass
Materials:
-
Pretreated, dried biomass pulp
-
Cellulase and β-glucosidase enzymes
-
Citrate buffer (50 mM, pH 4.8)
-
Sodium azide (optional, to prevent microbial growth)
-
Shaking incubator
Procedure:
-
Prepare a slurry of the pretreated biomass in citrate buffer (e.g., 2% w/v).
-
Add cellulase (e.g., 20 FPU/g cellulose) and β-glucosidase (e.g., 40 CBU/g cellulose).
-
Incubate the mixture at 50°C in a shaking incubator at 150 rpm for 72 hours.
-
Periodically take aliquots, centrifuge to remove solids, and analyze the supernatant for glucose concentration using HPLC or a glucose oxidase assay.
Potential Application: Catalytic Conversion of Biomass-Derived Sugars
The unique structure of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide suggests its potential as a catalyst for the conversion of biomass-derived sugars into valuable platform chemicals like 5-hydroxymethylfurfural (HMF). The Lewis basic nitrogen atoms in the pyridinium and imidazolium rings could play a catalytic role in the isomerization of glucose to fructose, a key step in HMF production.
Hypothetical Protocol: Glucose to HMF Conversion
Materials:
-
1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide
-
D-Glucose
-
High-boiling point aprotic solvent (e.g., DMSO)
-
Reaction vessel suitable for high temperatures
-
HPLC for product analysis
Procedure:
-
Dissolve D-glucose in a mixture of the ionic liquid and DMSO.
-
Heat the reaction mixture to a high temperature (e.g., 120-150°C) with vigorous stirring.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing for glucose consumption and HMF formation by HPLC.
-
Upon completion, the HMF can be extracted from the reaction mixture using a suitable organic solvent (e.g., methyl isobutyl ketone).
Visualization of Concepts
To aid in the understanding of the processes described, the following diagrams have been generated.
Figure 1: Conceptual overview of the synthesis of the ionic liquid and its application in a typical biomass conversion workflow.
Figure 2: Step-by-step workflow for the biomass pretreatment protocol.
Safety, Handling, and Environmental Considerations
While ionic liquids are often termed "green solvents" due to their low volatility, their toxicity and biodegradability must be carefully considered. Pyridinium-based ILs, in some cases, have shown higher toxicity than their imidazolium counterparts.[10] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide. All procedures should be conducted in a well-ventilated fume hood.
The biodegradability of this specific dicationic IL is not yet reported. However, research into designing biodegradable pyridinium ILs is ongoing.[9] Efforts should be made to recycle the ionic liquid to minimize environmental release and improve process economics.
Conclusion and Future Outlook
1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide represents a promising candidate for the efficient fractionation and conversion of lignocellulosic biomass. Its unique dicationic structure, combining the advantageous features of both pyridinium and imidazolium moieties, warrants further investigation. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the full potential of this novel ionic liquid in the development of sustainable biorefinery processes. Future research should focus on a detailed investigation of its performance with various biomass feedstocks, optimization of reaction conditions, a thorough toxicological and biodegradability assessment, and the development of highly efficient recycling strategies.
References
- Bentham Science. (n.d.). Catalytic Transformation of Biomass Conversion in Ionic Liquids.
- Elsevier. (n.d.). Low melting point pyridinium ionic liquid pretreatment for enhancing enzymatic saccharification of cellulosic biomass.
-
MDPI. (2020). A Review: Using Ionic Liquids for Lignin Extraction from Lignocellulose and High-Value Utilization. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). A Review on the Partial and Complete Dissolution and Fractionation of Wood and Lignocelluloses Using Imidazolium Ionic Liquids. Retrieved from [Link]
-
Frontiers. (2021). Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Ionic Liquids—A Review of Their Toxicity to Living Organisms. Retrieved from [Link]
-
PureSynth. (n.d.). 1,1'-(2,6-Pyridinediyl)Bis(3-Methylimidazolium) Dibromide 98.0%(HPLC). Retrieved from [Link]
-
JoVE. (2022). Lignocellulosic Biomass Pretreatment with Ionic Liquids | Protocol Preview. Retrieved from [Link]
-
PubChem. (n.d.). 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide. Retrieved from [Link]
-
MDPI. (2017). Catalytic Transfer Hydrogenation of Biobased HMF to 2,5-Bis-(Hydroxymethyl)Furan over Ru/Co3O4. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Homogeneous catalysed hydrogenation of HMF. Retrieved from [Link]
-
ResearchGate. (2020). Recent advancements in the production of hydroxymethylfurfural. Retrieved from [Link]
-
MDPI. (2022). 1-Butyl-3-methylimidazolium-Based Ionic Liquid in Biomass Fractionation—Green Solvent or Active Reagent Toward Lignin Compounds?. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Catalytic Transfer Hydrogenation of Biobased HMF to 2,5-Bis-(Hydroxymethyl)Furan over Ru/Co3O4. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Biodegradable pyridinium ionic liquids: design, synthesis and evaluation. Retrieved from [Link]
- Google Patents. (n.d.). US9469626B2 - Biorefining compounds and organocatalytic upgrading methods.
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- 2. Frontiers | Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction [frontiersin.org]
- 3. 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide | C13H15Br2N5 | CID 11235002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pure-synth.com [pure-synth.com]
- 5. jk-sci.com [jk-sci.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. A Review on the Partial and Complete Dissolution and Fractionation of Wood and Lignocelluloses Using Imidazolium Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemimpex.com [chemimpex.com]
Application Notes and Protocols for Monitoring Reactions with Pyridinium Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Date: January 21, 2026
Abstract
Pyridinium ionic liquids (ILs) are a versatile class of non-conventional solvents and catalysts, prized for their tunable physicochemical properties, including thermal stability and solvation characteristics.[1][2] Their application in organic synthesis, catalysis, and biocatalysis is a burgeoning field of research.[3][4] Effective reaction monitoring in these unique media is paramount for optimizing reaction conditions, elucidating mechanisms, and ensuring process safety and efficiency. This guide provides a comprehensive overview of key analytical techniques for monitoring reactions conducted in pyridinium ionic liquids, complete with detailed application notes and step-by-step protocols. We will delve into the principles, experimental considerations, and data analysis for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
The Challenge and Opportunity of Pyridinium Ionic Liquids in Reaction Monitoring
The unique properties of pyridinium ionic liquids, such as their negligible vapor pressure, high viscosity, and ionic nature, present both challenges and opportunities for real-time reaction analysis.[5][6] While their low volatility is advantageous for processes requiring high temperatures, their viscosity can complicate sample handling and mass transfer.[7] Furthermore, the inherent ionic character of the solvent can interfere with certain analytical techniques.[8] However, with the appropriate methodologies, these challenges can be overcome, enabling precise and informative reaction monitoring.
This guide is structured to provide not just the "how" but also the "why" behind the selection and application of each analytical technique, ensuring a deep understanding of the underlying principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful In-Situ Tool
NMR spectroscopy is arguably one of the most powerful techniques for in-situ monitoring of reactions in ionic liquids.[9][10] It provides detailed structural information about reactants, intermediates, and products directly in the reaction mixture, allowing for real-time kinetic analysis without the need for sample extraction.[11]
Why NMR is Suited for Pyridinium IL Systems
-
Non-invasive: NMR is a non-destructive technique, allowing the reaction to proceed unperturbed.
-
Quantitative: With appropriate internal standards, NMR can provide accurate concentration data for kinetic modeling.
-
Structural Elucidation: It offers unparalleled insight into the molecular structure of all components in the reaction mixture.[12]
Challenges and Solutions
-
High Viscosity: The viscosity of some pyridinium ILs can lead to broad NMR signals.
-
Solution: Conducting experiments at elevated temperatures can reduce viscosity and sharpen signals.
-
-
Signal Overlap: The signals from the pyridinium cation can overlap with those of the reactants or products.
-
Solution: Utilizing 2D NMR techniques (e.g., COSY, HSQC) can help to resolve overlapping signals. Deuterated ionic liquids can also be synthesized, though this can be costly.
-
Protocol: In-Situ ¹H NMR Monitoring of a Reaction
This protocol outlines the general steps for monitoring a generic reaction (A + B → C) in a pyridinium ionic liquid.
Objective: To determine the kinetic profile of the reaction by monitoring the disappearance of reactant A and the appearance of product C.
Materials:
-
NMR spectrometer (a higher field strength, e.g., 500 MHz, is recommended for better resolution)[12]
-
NMR tubes (e.g., 5 mm)
-
Pyridinium ionic liquid (ensure it is dry and pure)
-
Reactants A and B
-
Internal standard (a compound that is soluble in the IL, does not react with any components, and has a signal in a clear region of the spectrum)
-
Deuterated solvent for locking (e.g., D₂O or DMSO-d₆ in a sealed capillary)
Procedure:
-
Sample Preparation: a. In a vial, accurately weigh the pyridinium ionic liquid. b. Add a known amount of the internal standard and dissolve it completely. c. Add a known amount of reactant A and acquire an initial ¹H NMR spectrum (t=0). d. Initiate the reaction by adding a known amount of reactant B.
-
NMR Data Acquisition: a. Quickly transfer an aliquot of the reaction mixture to an NMR tube. b. Place the NMR tube in the spectrometer, which has been pre-heated to the desired reaction temperature. c. Acquire ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate.
-
Data Analysis: a. Process the spectra (Fourier transform, phase correction, and baseline correction). b. Integrate the signal of the internal standard and a characteristic, non-overlapping signal for reactant A and product C. c. Normalize the integrals of A and C with respect to the integral of the internal standard. d. Plot the concentration of A and C as a function of time to obtain the kinetic profile.
Data Presentation:
| Time (min) | Normalized Integral of Reactant A | Normalized Integral of Product C |
| 0 | 1.00 | 0.00 |
| 10 | 0.85 | 0.15 |
| 20 | 0.72 | 0.28 |
| 30 | 0.61 | 0.39 |
| ... | ... | ... |
Diagram: In-Situ NMR Monitoring Workflow
Caption: Workflow for in-situ NMR reaction monitoring.
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Group Transformations
FTIR spectroscopy, particularly with an Attenuated Total Reflectance (ATR) probe, is an excellent technique for real-time monitoring of changes in functional groups during a reaction.[13][14][15]
Why FTIR is Suited for Pyridinium IL Systems
-
Real-time Monitoring: ATR-FTIR probes can be directly immersed in the reaction vessel, providing continuous data.[14]
-
Sensitivity to Functional Groups: It is highly sensitive to changes in bond vibrations, making it ideal for tracking the conversion of specific functional groups.[16]
-
Versatility: Can be used for a wide range of reaction types, including polymerizations and catalytic reactions.[17]
Challenges and Solutions
-
IL Absorbance: The pyridinium IL itself has strong IR absorbance bands that may obscure the signals of interest.
-
Solution: Careful selection of the spectral regions for analysis is crucial. Background subtraction of the IL spectrum is essential.
-
-
Viscosity and Probe Contact: Ensuring good contact between the viscous reaction mixture and the ATR crystal is necessary for high-quality spectra.
-
Solution: Adequate stirring of the reaction mixture is important.
-
Protocol: Real-Time ATR-FTIR Monitoring of a Polymerization Reaction
Objective: To monitor the consumption of a monomer by tracking the decrease in the intensity of its characteristic IR absorption band.
Materials:
-
FTIR spectrometer with a DiComp or diamond ATR probe.
-
Reaction vessel equipped with a port for the ATR probe and a stirrer.
-
Pyridinium ionic liquid.
-
Monomer and initiator.
Procedure:
-
Setup: a. Assemble the reaction vessel and insert the ATR probe, ensuring a good seal. b. Add the pyridinium ionic liquid and monomer to the vessel and start stirring. c. Heat the mixture to the desired reaction temperature.
-
Background Spectrum: a. Once the temperature is stable, collect a background spectrum of the monomer-IL mixture before adding the initiator. This will be subtracted from subsequent spectra.[14]
-
Reaction Monitoring: a. Inject the initiator to start the polymerization. b. Immediately begin collecting spectra at regular time intervals.
-
Data Analysis: a. For each spectrum, subtract the background spectrum. b. Identify a characteristic absorption band of the monomer that is not present in the polymer and does not overlap with IL signals. c. Measure the peak height or area of this band over time. d. Plot the normalized absorbance of the monomer band versus time to monitor its consumption.
Data Presentation:
| Time (s) | Absorbance of Monomer Peak (arbitrary units) |
| 0 | 1.25 |
| 60 | 1.05 |
| 120 | 0.87 |
| 180 | 0.68 |
| ... | ... |
Diagram: ATR-FTIR Reaction Monitoring Setup
Caption: Setup and workflow for ATR-FTIR monitoring.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Ideal for Chromophoric Systems
UV-Vis spectroscopy is a straightforward and cost-effective method for monitoring reactions that involve a change in color or the concentration of a chromophoric species.[18][19][20]
Why UV-Vis is Suited for Pyridinium IL Systems
-
Simplicity and Accessibility: UV-Vis spectrophotometers are widely available and easy to operate.
-
High Sensitivity: It is a highly sensitive technique for colored compounds.
-
Kinetic Analysis: Well-suited for determining reaction rates by monitoring changes in absorbance over time.[21]
Challenges and Solutions
-
Limited Applicability: Only suitable for reactions involving species that absorb in the UV-Vis range.
-
IL Absorbance: Some pyridinium ILs may have a UV cutoff that can interfere with the analysis.
-
Solution: The absorbance spectrum of the pure IL should be measured to identify a suitable wavelength for analysis where the IL does not absorb significantly.
-
Protocol: Kinetic Study of an Enzyme-Catalyzed Reaction
Objective: To determine the Michaelis-Menten kinetics of an enzyme-catalyzed reaction in a pyridinium IL by monitoring the formation of a colored product.[12][21]
Materials:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
-
Quartz or plastic cuvettes.[18]
-
Pyridinium ionic liquid.
-
Enzyme and substrate (the substrate or product must be chromophoric).
-
Buffer solution (if required for enzyme stability).
Procedure:
-
Wavelength Determination: a. Record the UV-Vis spectrum of the product in the pyridinium IL to determine its wavelength of maximum absorbance (λ_max). b. Ensure that the substrate and the IL do not absorb significantly at this wavelength.
-
Reaction Setup: a. In a cuvette, add the pyridinium IL and a specific concentration of the substrate. b. Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature.
-
Kinetic Measurement: a. Initiate the reaction by adding a small, known amount of the enzyme solution and mix quickly. b. Immediately start monitoring the absorbance at λ_max as a function of time.[18]
-
Data Analysis: a. Convert the absorbance data to product concentration using the Beer-Lambert law (A = εbc). The molar absorptivity (ε) of the product in the IL must be determined separately. b. Calculate the initial reaction rate (v₀) from the initial linear portion of the concentration vs. time plot. c. Repeat the experiment with varying substrate concentrations. d. Plot v₀ versus substrate concentration to generate a Michaelis-Menten plot and determine V_max and K_m.
Data Presentation:
| Substrate Concentration (mM) | Initial Rate (v₀) (µM/min) |
| 0.1 | 5.2 |
| 0.2 | 9.8 |
| 0.5 | 19.5 |
| 1.0 | 30.1 |
| 2.0 | 40.3 |
High-Performance Liquid Chromatography (HPLC): For Complex Mixture Analysis
HPLC is a powerful separation technique for analyzing the composition of complex reaction mixtures.[22] It is particularly useful for reactions where in-situ monitoring is not feasible.
Why HPLC is Suited for Pyridinium IL Systems
-
High Resolution: Provides excellent separation of reactants, intermediates, and products.
-
Quantitative Analysis: Allows for accurate quantification of each component.
-
Versatility: A wide range of column chemistries and mobile phases can be used to optimize separations.[22]
Challenges and Solutions
-
Sample Preparation: The high viscosity and non-volatility of ILs can make sample preparation challenging.[23]
-
Solution: Diluting the reaction aliquot with a suitable solvent (e.g., acetonitrile, methanol) is typically required before injection. This reduces viscosity and ensures compatibility with the mobile phase.
-
-
IL Interference: The IL can co-elute with analytes or contaminate the HPLC system.
-
Solution: Method development is crucial to ensure that the IL components do not interfere with the peaks of interest. A guard column is recommended to protect the analytical column. Mixed-mode chromatography can be effective for separating both the cationic and anionic components of the IL from the analytes.[9]
-
Protocol: Monitoring a Reaction by HPLC
Objective: To quantify the concentration of reactants and products in a reaction mixture at different time points.
Materials:
-
HPLC system with a suitable detector (e.g., UV-Vis or MS).
-
Analytical column (e.g., C18 reversed-phase).
-
Mobile phase (e.g., a mixture of acetonitrile and water with a buffer).
-
Pyridinium ionic liquid.
-
Reaction mixture.
-
Syringe filters.
Procedure:
-
Method Development: a. Develop an HPLC method that effectively separates the reactants, products, and the pyridinium cation. Optimize the mobile phase composition, flow rate, and column temperature.
-
Reaction Sampling: a. At various time points, withdraw a small aliquot from the reaction mixture. b. Immediately quench the reaction if necessary (e.g., by rapid cooling or adding a quenching agent).
-
Sample Preparation: a. Dilute the aliquot with a suitable solvent to a known volume. b. Filter the diluted sample through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.
-
HPLC Analysis: a. Inject the prepared sample into the HPLC system. b. Record the chromatogram and identify the peaks corresponding to the reactants and products based on their retention times (confirmed with standards).
-
Data Analysis: a. Integrate the peak areas of the reactants and products. . Calculate the concentration of each component using a calibration curve prepared with standards. c. Plot the concentrations versus time to monitor the reaction progress.
Mass Spectrometry (MS): Identifying Intermediates and Products
Mass spectrometry, particularly when coupled with a soft ionization technique like Electrospray Ionization (ESI), is invaluable for identifying reaction intermediates and confirming the structure of products.[24][25]
Why MS is Suited for Pyridinium IL Systems
-
High Sensitivity and Specificity: Provides accurate mass measurements for molecular formula determination.
-
Structural Information: Tandem MS (MS/MS) can be used to fragment ions and obtain structural information.[24]
-
Compatibility with Ionic Species: ESI is well-suited for analyzing the charged species present in ionic liquids.
Challenges and Solutions
-
Ion Suppression: The high concentration of the pyridinium cation can suppress the ionization of the analytes of interest.
-
Solution: Significant dilution of the sample is crucial. Direct infusion at a low flow rate or coupling with a separation technique like HPLC (LC-MS) can mitigate this effect.
-
-
Instrument Contamination: The non-volatile nature of ILs can lead to contamination of the MS source.
-
Solution: Proper sample preparation (dilution and filtration) and regular cleaning of the instrument are essential.
-
Protocol: ESI-MS Analysis of a Reaction Mixture
Objective: To identify the products and potential intermediates in a reaction mixture.
Materials:
-
Mass spectrometer with an ESI source.
-
Syringe pump for direct infusion or an HPLC system for LC-MS.
-
Solvents for sample dilution and mobile phase (e.g., methanol, acetonitrile, water, often with a modifier like formic acid).
-
Reaction mixture.
Procedure:
-
Sample Preparation: a. Take an aliquot of the reaction mixture. b. Perform a serial dilution with a suitable solvent to a very low concentration (e.g., in the µM or nM range).
-
MS Analysis (Direct Infusion): a. Load the diluted sample into a syringe. b. Infuse the sample into the ESI source at a low flow rate (e.g., 5-10 µL/min). c. Acquire the mass spectrum in both positive and negative ion modes.
-
MS/MS Analysis: a. Select the ion of interest (e.g., a potential product or intermediate) in the first mass analyzer. b. Fragment the selected ion in the collision cell. c. Analyze the fragment ions in the second mass analyzer to obtain structural information.
-
Data Analysis: a. Compare the measured m/z values with the calculated exact masses of the expected products and intermediates. b. Interpret the fragmentation patterns from the MS/MS spectra to confirm the structures.
Conclusion
The selection of an appropriate analytical technique for monitoring reactions in pyridinium ionic liquids depends on the specific reaction, the information required, and the available instrumentation. In-situ techniques like NMR and ATR-FTIR are ideal for real-time kinetic studies, while chromatographic and mass spectrometric methods provide detailed information about the composition of complex reaction mixtures. By understanding the principles and addressing the challenges associated with each technique, researchers can effectively harness these powerful tools to gain deeper insights into chemical processes occurring in these fascinating and versatile solvents.
References
-
Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications. (2023). National Center for Biotechnology Information. Retrieved from [Link]
-
Real-time FTIR-ATR spectroscopy of photopolymerization reactions. (n.d.). ResearchGate. Retrieved from [Link]
-
Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]
-
Ionic Liquids in Sample Preparation. (n.d.). ResearchGate. Retrieved from [Link]
-
Perspective: Chemical reactions in ionic liquids monitored through the gas (vacuum)/liquid interface. (2017). AIP Publishing. Retrieved from [Link]
-
Exploiting in situ NMR to monitor the formation of a metal–organic framework. (2021). Royal Society of Chemistry. Retrieved from [Link]
-
HPLC chromatogram of the prepared pyridinium series mixture. (n.d.). ResearchGate. Retrieved from [Link]
-
Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids. (n.d.). MDPI. Retrieved from [Link]
-
Review of quantitative and qualitative methods for monitoring photopolymerization reactions. (2023). Royal Society of Chemistry. Retrieved from [Link]
-
Exploiting in-situ NMR to monitor the formation of a metal-organic framework. (2020). ChemRxiv. Retrieved from [Link]
-
Understanding chemical reaction mechanisms in ionic liquids: Successes and challenges. (n.d.). ResearchGate. Retrieved from [Link]
-
Modeling the Viscosity of Ionic Liquids and Their Mixtures Using ePC-SAFT and Free Volume Theory with an Ion-Based Approach. (n.d.). ACS Publications. Retrieved from [Link]
-
UV - Spectroscopy: as a tool to determine enzyme activity. (n.d.). ResearchGate. Retrieved from [Link]
-
Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. (n.d.). ResearchGate. Retrieved from [Link]
-
Viscosity of Ionic Liquids: Application of the Eyring's Theory and a Committee Machine Intelligent System. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
UV - Spectroscopy: as a tool to determine enzyme activity. (2025). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Importance and Challenges of Electrochemical in Situ Liquid Cell Electron Microscopy for Energy Conversion Research. (2016). ACS Publications. Retrieved from [Link]
-
Polymerization Reaction Monitoring for PSA Production Using an ATR-FTIR Probe. (2003). Adhesives & Sealants Magazine. Retrieved from [Link]
-
Exploiting in situ NMR to monitor the formation of a metal–organic framework. (n.d.). Cardiff University. Retrieved from [Link]
-
Exploiting in situ NMR to monitor the formation of a metal–organic framework. (2020). Nature. Retrieved from [Link]
-
Novel Approaches to In-Situ ATR-FTIR Spectroscopy and Spectroscopic Imaging for Real-Time Simultaneous Monitoring Curing Reaction and Diffusion of the Curing Agent at Rubber Nanocomposite Surface. (n.d.). MDPI. Retrieved from [Link]
-
The cation−anion interaction in ionic liquids studied by extractive electrospray ionization mass spectrometry. (n.d.). Canadian Science Publishing. Retrieved from [Link]
-
Modeling the Viscosity of Ionic Liquids and Their Mixtures Using ePC-SAFT and Free Volume Theory with an. (n.d.). Diva Portal. Retrieved from [Link]
-
Hydroxyl Functionalized Pyridinium Ionic Liquids: Experimental and Theoretical Study on Physicochemical and Electrochemical Properties. (2019). Frontiers in Chemistry. Retrieved from [Link]
-
The Heck Reaction in Ionic Liquids: Progress and Challenges. (n.d.). MDPI. Retrieved from [Link]
-
Using FT-IR Spectroscopy to Measure Charge Organization in Ionic Liquids. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
The Heck reaction in ionic liquids: progress and challenges. (2010). PubMed. Retrieved from [Link]
-
Preparation and Characterization of Ionic Liquids. (n.d.). ResearchGate. Retrieved from [Link]
-
Investigation of Enzyme Kinetics Using Quench-Flow Techniques with MALDI-TOF Mass Spectrometry. (n.d.). University of Washington. Retrieved from [Link]
-
Exploiting in situ NMR to monitor the formation of a metal–organic framework. (n.d.). ScienceOpen. Retrieved from [Link]
Sources
- 1. Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Heck reaction in ionic liquids: progress and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Viscosity of Ionic Liquids: Application of the Eyring’s Theory and a Committee Machine Intelligent System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Exploiting in situ NMR to monitor the formation of a metal–organic framework - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. scienceopen.com [scienceopen.com]
- 12. Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. adhesivesmag.com [adhesivesmag.com]
- 15. mdpi.com [mdpi.com]
- 16. Using FT-IR Spectroscopy to Measure Charge Organization in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. journals.ipinnovative.com [journals.ipinnovative.com]
- 21. jascoinc.com [jascoinc.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. asianpubs.org [asianpubs.org]
- 25. researchgate.net [researchgate.net]
synthesis of metal complexes with 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide
Topic: Synthesis of Metal Complexes with 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide
For: Researchers, scientists, and drug development professionals.
Introduction: The Emergence of CNC Pincer Ligands in Modern Catalysis
The field of organometallic chemistry has been significantly advanced by the development of pincer-type ligands, which offer a unique combination of stability and reactivity to the metallic center. Among these, N-heterocyclic carbene (NHC)-based pincer ligands have garnered substantial interest due to their strong σ-donating properties, which contribute to the formation of highly stable metal complexes. The 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) dibromide is a preeminent precursor to a class of CNC pincer ligands, where a central pyridine ring is flanked by two methylimidazolium moieties. Upon metallation, this proligand forms a tridentate ligand that binds to a metal center through two carbene carbon atoms and the central pyridine nitrogen atom, creating a robust and sterically defined coordination environment.
These CNC pincer complexes, particularly of late transition metals like palladium, ruthenium, and platinum, are at the forefront of catalytic innovation. Their well-defined structures and high thermal stability make them exceptional catalysts for a variety of organic transformations, including cross-coupling reactions like the Suzuki-Miyaura and Heck reactions, which are fundamental in the synthesis of pharmaceuticals and advanced materials.[1] This application note provides a detailed protocol for the synthesis of a representative palladium(II) complex using 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) dibromide, along with insights into the scientific rationale and characterization of the resulting complex.
Scientific Rationale: The Advantage of the Pyridinediyl Bis(methylimidazolium) Framework
The efficacy of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) dibromide as a pincer ligand precursor stems from several key structural and electronic features:
-
Tridentate Coordination: The C-N-C coordination mode offers a rigid and planar geometry that enhances the stability of the resulting metal complex. This rigidity is crucial for maintaining the integrity of the catalytic species throughout the reaction cycle.
-
Strong σ-Donating NHC Moieties: The N-heterocyclic carbene donors form strong metal-carbon bonds, which contribute to the high thermal stability and resistance to decomposition of the complexes. This strong donation also modulates the electronic properties of the metal center, enhancing its catalytic activity.
-
Tunable Steric and Electronic Properties: The imidazolium rings can be functionalized with various substituents to fine-tune the steric bulk and electronic properties of the ligand. This allows for the rational design of catalysts with optimized activity and selectivity for specific applications.
The synthesis of the metal complex involves the in situ deprotonation of the imidazolium salt to generate the free N-heterocyclic carbenes, which then coordinate to the metal center. The choice of base and reaction conditions is critical to ensure efficient carbene formation and subsequent metallation.
Experimental Protocol: Synthesis of a Palladium(II) CNC Pincer Complex
This protocol details the synthesis of a palladium(II) complex, [Pd(L)Br]Br, where L is the deprotonated 1,1'-(2,6-pyridinediyl)bis(3-methyl-1H-imidazol-2-ylidene) ligand, from the corresponding dibromide salt.
Materials:
-
1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide (C₁₃H₁₅Br₂N₅, MW: 401.10 g/mol )[2][3]
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Diethyl Ether
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating plate
-
Cannula for solvent transfer
-
NMR tubes and deuterated solvents (e.g., DMSO-d₆)
Procedure:
-
Preparation of the Reaction Vessel: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) dibromide (1.0 mmol) and palladium(II) acetate (1.0 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous DMSO (20 mL) to the flask via a cannula.
-
Initiation of Reaction: Stir the resulting suspension at room temperature for 30 minutes.
-
Deprotonation and Metallation: Slowly add potassium tert-butoxide (2.2 mmol) to the reaction mixture at room temperature. The color of the solution is expected to change, indicating the formation of the complex.
-
Reaction Completion: Heat the reaction mixture to 80°C and stir for 12 hours under an inert atmosphere to ensure complete formation of the pincer complex.
-
Isolation of the Crude Product: After cooling to room temperature, remove the solvent under reduced pressure.
-
Purification: Wash the resulting solid residue with anhydrous diethyl ether (3 x 20 mL) to remove any unreacted starting materials and byproducts. Decant the ether washings.
-
Drying: Dry the purified solid product under high vacuum to yield the palladium(II) CNC pincer complex as a stable powder.
Characterization:
The synthesized palladium(II) complex can be characterized by standard spectroscopic techniques:
-
¹H NMR Spectroscopy: The formation of the complex is confirmed by the disappearance of the acidic imidazolium protons (typically around 9-10 ppm) and the appearance of characteristic shifts for the pyridine and methyl protons of the coordinated ligand.
-
¹³C NMR Spectroscopy: A key indicator of complex formation is the appearance of a resonance in the downfield region (typically 160-180 ppm) corresponding to the carbene carbon atoms coordinated to the palladium center.
-
Mass Spectrometry (ESI-MS): This technique can be used to confirm the molecular weight of the desired complex.
| Compound | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | Yield (%) |
| Pd(II) CNC Pincer Complex | 8.1-7.5 (m, pyridine-H), 7.4-7.2 (d, imidazole-H), 4.0 (s, N-CH₃) | 175-165 (Pd-Ccarbene), 155-150 (pyridine-C), 125-120 (imidazole-C), 38-35 (N-CH₃) | >85 |
Visualization of the Synthesis Workflow
Sources
- 1. Sci-Hub. A Novel Pyridine‐Bridged Bis‐benzimidazolylidene Pincer Palladium Complex: Synthesis and Catalytic Properties / Advanced Synthesis & Catalysis, 2008 [sci-hub.box]
- 2. 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide | C13H15Br2N5 | CID 11235002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
Troubleshooting & Optimization
improving yield with 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide catalyst
Technical Support Center: 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide. As a precursor to a potent pincer-type bis(N-heterocyclic carbene) (bis-NHC) organocatalyst, this salt is a powerful tool in modern organic synthesis, particularly for reactions requiring umpolung (polarity reversal) strategies.[1][2] This guide is designed for researchers and drug development professionals to navigate the practical aspects of using this catalyst, moving beyond standard protocols to troubleshoot common issues and optimize reaction yields. Our goal is to explain not just the "how," but the critical "why" behind each experimental choice, ensuring your success and fostering a deeper understanding of the catalytic system.
Section 1: Catalyst Activation & The Active Species
Before troubleshooting, it is imperative to understand the activation mechanism. The provided dibromide salt is a precatalyst . The catalytically active species is the neutral bis-NHC, which must be generated in situ through deprotonation.
FAQ: How is the active catalyst formed?
The active bis-NHC is generated by treating the 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide salt with a suitable non-nucleophilic base. The base abstracts the acidic protons at the C2 position of the imidazolium rings (the carbon atom between the two nitrogen atoms) to form the neutral, highly nucleophilic carbene species.[3][4] The choice of base and reaction conditions is critical, as it directly impacts the concentration and stability of the active catalyst.
Caption: Deprotonation of the imidazolium salt to form the active bis-NHC catalyst.
Protocol 1: General Procedure for In Situ Catalyst Activation
This protocol provides a validated starting point for generating the active bis-NHC catalyst for a typical reaction.
-
Preparation: Add the 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide salt (typically 5-10 mol%) to an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen).[4] Causality: NHCs are sensitive to both oxygen and moisture; an inert atmosphere is crucial to prevent catalyst deactivation.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., THF, Dioxane, CH₂Cl₂) via syringe. Stir the suspension for 5-10 minutes. The choice of solvent can significantly impact the reaction outcome.[5]
-
Base Addition: Cool the mixture to the desired temperature (often 0 °C or room temperature). Add the base (e.g., DBU, K₃PO₄, KOtBu) slowly. The amount of base should be stoichiometric to the precatalyst (2 equivalents) unless it also serves as a reagent in the main reaction.[4][5]
-
Activation Time: Allow the mixture to stir for 15-30 minutes. A color change may be observed, indicating the formation of the active catalyst complex.
-
Initiation: The reaction can now be initiated by adding the substrates as per the specific reaction protocol.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered when using the bis-NHC catalyst system.
Caption: A decision tree for troubleshooting low reaction yield.
Q1: My reaction yield is very low or zero. Where do I start?
A1: Start by verifying the fundamentals of the reaction setup before focusing on the catalyst.[6]
-
Reagent Purity: Impurities in substrates or solvents can poison the catalyst. For example, acidic impurities will neutralize the base or protonate the active NHC, while electrophilic impurities can react irreversibly with the nucleophilic carbene. Re-purify your starting materials and ensure you are using anhydrous, degassed solvents.
-
Inert Atmosphere: The active NHC is readily oxidized. Ensure your flask is properly oven- or flame-dried and that your inert gas line is functioning correctly with a good seal.
-
Base Integrity: Bases like DBU can degrade over time. Use a fresh bottle or a recently purified batch. For solid bases like K₃PO₄, ensure they are finely powdered and dried before use to maximize surface area and reactivity.
-
Control Experiment: Always run a control reaction without the imidazolium salt. If you observe product formation, it indicates a significant background reaction is occurring.
Q2: The reaction starts (confirmed by TLC/LCMS) but then stalls and never reaches full conversion. What is happening?
A2: This is a classic sign of catalyst deactivation during the reaction.[7][8]
-
Cause - Product Inhibition: The reaction product itself may have functional groups that can coordinate to or react with the NHC, sequestering it from the catalytic cycle. Analyze the structure of your product for potential inhibitory moieties.
-
Cause - Catalyst Dimerization: Free NHCs can exist in equilibrium with their dimer (the Wanzlick equilibrium).[3] While sterically hindered NHCs are less prone to this, it can become a relevant off-cycle pathway, especially at higher concentrations or temperatures.
-
Cause - Thermal Decomposition: The active catalyst or key intermediates (like the Breslow intermediate) may not be stable at the reaction temperature over long periods.
-
Troubleshooting Steps:
-
Lower the Temperature: If thermodynamically feasible, running the reaction at a lower temperature can often mitigate thermal decomposition pathways.
-
Re-evaluate Catalyst Loading: While counterintuitive, sometimes lowering the catalyst concentration can disfavor bimolecular deactivation pathways like dimerization. Conversely, if a unimolecular decomposition is occurring, a slightly higher initial loading might be needed to get the reaction to completion before the catalyst is spent.
-
Check Substrate Stability: Ensure your starting material is not degrading under the basic reaction conditions, which could generate species that deactivate the catalyst.
-
Q3: I am getting inconsistent yields between batches. How can I improve reproducibility?
A3: Inconsistency often points to subtle variations in the setup, particularly regarding the generation of the active catalyst.[6]
-
Water is the Enemy: The most common cause is adventitious moisture. A trace amount of water can have a significant impact on the effective concentration of your active catalyst. Always use freshly dried solvents and ensure all glassware is rigorously dried.
-
Base Addition: The rate and method of base addition can matter. Adding a strong base too quickly can create local "hot spots" of high concentration, potentially leading to side reactions with your substrate before the catalyst is fully formed and engaged. Slow, dropwise addition at a controlled temperature is recommended.
-
Stirring Efficiency: For heterogeneous bases like K₃PO₄ or Cs₂CO₃, vigorous stirring is essential to ensure consistent deprotonation of the precatalyst.[9] If the solid base is not well-suspended, you will have an inconsistent rate of catalyst generation.
Section 3: Strategies for Yield Optimization
Once you have a reproducible, albeit low-yielding, reaction, a systematic optimization is necessary.[9] The following parameters are the most critical levers for improving yield with this bis-NHC system.
| Parameter | Starting Point | Optimization Rationale & Field Insights |
| Catalyst Loading | 5-10 mol% | Lowering: If the reaction is fast but produces byproducts, reducing the loading can improve selectivity. Increasing: For slow or stalling reactions, a higher loading (up to 20 mol%) can increase the rate, but watch for solubility issues and increased cost.[4] |
| Base | DBU (10 mol%) | The pKa of the base is critical. A base that is too weak will not generate enough active NHC. A base that is too strong might deprotonate other positions or cause substrate decomposition. Screen a range: organic bases (DBU, TBD) vs. inorganic bases (K₃PO₄, Cs₂CO₃, KOtBu).[5] |
| Solvent | THF, Dioxane | Solvent polarity and coordinating ability affect the stability of charged intermediates and the solubility of reagents. A screen of non-protic solvents like THF, Dioxane, CH₂Cl₂, and Toluene is highly recommended. The choice of solvent can dramatically alter reaction outcomes.[3][5] |
| Temperature | 25 °C (RT) | Many NHC-catalyzed reactions run well at room temperature. Lowering (to 0 °C or -10 °C): Can significantly improve selectivity and prevent decomposition of sensitive intermediates.[4] Increasing (to 40-80 °C): Necessary for unreactive substrates, but increases the risk of catalyst deactivation. |
| Concentration | 0.1 M | Reaction kinetics are concentration-dependent. If a bimolecular step is rate-limiting, increasing the concentration can help. However, if catalyst deactivation is also bimolecular (e.g., dimerization), higher concentrations can be detrimental. |
Section 4: Additional FAQs
-
Q: How should I store the 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide salt?
-
A: The imidazolium salt itself is relatively stable. However, it is hygroscopic. Store it in a desiccator or a glovebox at room temperature, tightly sealed to protect from moisture.
-
-
Q: Can this catalyst be used for asymmetric synthesis?
-
Q: What is the "Breslow intermediate" I see mentioned in the literature?
-
A: The Breslow intermediate is the key intermediate in many NHC-catalyzed reactions involving aldehydes. It is formed by the nucleophilic attack of the carbene on the aldehyde carbonyl carbon, followed by a proton transfer. This process effectively reverses the polarity of the carbonyl carbon from an electrophile to a nucleophile, which is the essence of umpolung.[1][2]
-
References
-
Ananikov, V. P. (2024, May 29). Tailoring metal complexes with N-heterocyclic carbene ligands using Electron-Withdrawing Groups: Impact on catalytic activity and property development. Ananikov Laboratory. Retrieved from [Link]
-
Gini, A., et al. (2020). Advances in the Knowledge of N-Heterocyclic Carbenes Properties. The Backing of the Electrochemical Investigation. Molecules, 25(21), 5236. Available from: [Link]
-
Gawin, R., et al. (2017). The Influence of Various N-Heterocyclic Carbene Ligands on Activity of Nitro-Activated Olefin Metathesis Catalysts. Molecules, 22(7), 1043. Available from: [Link]
-
Chen, Y.-C., et al. (2021). Highly Efficient and Practical N-Heterocyclic Carbene Organocatalyzed Chemoselective N1/C3-Functionalization of Isatins with Green Chemistry Principles. ACS Omega, 6(1), 534–547. Available from: [Link]
-
Wang, Y., et al. (2024). N-heterocyclic carbene coordinated single atom catalysts on C2N for enhanced nitrogen reduction. Chemical Synthesis, 4(1), 1-11. Available from: [Link]
-
Reddy, B. V. S., et al. (2019). Development of an imidazole salt catalytic system for the preparation of bis(indolyl)methanes and bis(naphthyl)methane. PLoS One, 14(4), e0216008. Available from: [Link]
-
Nahra, F., & Cazin, C. S. J. (2021). Stability and reactivity of N-heterocyclic carbene complexes. Coordination Chemistry Reviews, 447, 214144. Available from: [Link]
-
Biju, A. T., et al. (2011). Discovering New Reactions with N-Heterocyclic Carbene Catalysis. Accounts of Chemical Research, 44(11), 1182–1195. Available from: [Link]
-
Phillips, E. M., et al. (2011). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Organic reactions, 10.1002/0471264180.or075.01. Available from: [Link]
-
Wang, J., & Li, T. (2019). Recent Advances in Cooperative N-Heterocyclic Carbene Catalysis. Chinese Journal of Chemistry, 37(3), 231-246. Available from: [Link]
-
Huang, Z., & Chen, J. (2023). Recent advances in combining photo- and N-heterocyclic carbene catalysis. Chemical Society Reviews, 52(21), 7436-7455. Available from: [Link]
-
Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Synced. (2024). Optimization of reaction conditions: Significance and symbolism. Retrieved from [Link]
-
PubChem. (n.d.). 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide. Retrieved from [Link]
-
Fortman, G. C., et al. (2021). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. Journal of the American Chemical Society, 143(40), 16562–16573. Available from: [Link]
-
Frontier, A. (2026). How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Chen, Y.-T., et al. (2021). Synthesis of Xylyl-Linked Bis-Benzimidazolium Salts and Their Application in the Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reaction of Aryl Chlorides. Molecules, 26(14), 4108. Available from: [Link]
-
PureSynth. (n.d.). 1,1'-(2,6-Pyridinediyl)Bis(3-Methylimidazolium) Dibromide 98.0%(HPLC). Retrieved from [Link]
-
Dalko, P. I. (Ed.). (2007). Enantioselective organocatalysis: reactions and experimental procedures. Wiley-VCH. Available from: [Link]
-
Bauri, S., et al. (2023). Base‐catalyzed Effective C2‐Amidation of Azolium Salts Using Isocyanates under Mild Conditions. Chemistry – An Asian Journal, 18(6), e202201217. Available from: [Link]
-
Cardiff University. (n.d.). CHT402 Recent Advances in Homogeneous Catalysis Organocatalysis Workshop. Retrieved from [Link]
-
Martins, P., et al. (2023). Ionic Organic Solid 1,3-Bis(sulfomethyl)imidazoliumate as an Effective Metal-Free Catalyst for Sustainable Organic Syntheses. Molecules, 28(6), 2689. Available from: [Link]
-
Pelliccia, S., & Bertamino, A. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules, 28(1), 275. Available from: [Link]
-
Van der Poel, T., et al. (2020). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 10(15), 8433–8441. Available from: [Link]
-
de la Fuente, V., et al. (2017). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Catalysts, 7(12), 374. Available from: [Link]
-
Oro, L. A., & Claver, C. (Eds.). (2008). Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis. MDPI. Available from: [Link]
-
Small, B. L. (2015). Discovery and Development of Pyridine-bis(imine) and Related Catalysts for Olefin Polymerization and Oligomerization. Accounts of Chemical Research, 48(9), 2599–2611. Available from: [Link]
-
Eigenberger, G., & W. Keil, F. J. (2001). Poisoning and deactivation of palladium catalysts. Catalysis Today, 69(1-4), 15-30. Available from: [Link]
Sources
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- 3. mdpi.com [mdpi.com]
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- 5. Synthesis of Xylyl-Linked Bis-Benzimidazolium Salts and Their Application in the Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reaction of Aryl Chlorides [mdpi.com]
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- 11. mdpi.com [mdpi.com]
Technical Support Center: Purification of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide
Welcome to the technical support guide for the purification of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide (CAS: 263874-05-1). This document provides in-depth troubleshooting advice and frequently asked questions to assist researchers, chemists, and drug development professionals in obtaining this N-heterocyclic carbene (NHC) precursor with high purity. As an ionic liquid precursor, its purification presents unique challenges compared to standard neutral organic molecules. This guide is designed to explain the causality behind each purification step, ensuring you can adapt and troubleshoot your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide?
A1: The synthesis typically involves the quaternization of 1-methylimidazole with 2,6-dibromopyridine. Given this, the primary impurities are usually:
-
Unreacted Starting Materials: Residual 2,6-dibromopyridine and 1-methylimidazole.
-
Mono-substituted Intermediate: The mono-imidazolium salt, 1-(6-bromopyridin-2-yl)-3-methylimidazolium bromide. This is a common side product if the reaction does not go to completion.
-
Color Impurities: Trace degradation products or impurities from starting materials can often impart a yellow or brownish hue to the final product.[1]
-
Residual Solvent: High-boiling point solvents used during synthesis (e.g., DMF, DMSO) can be difficult to remove.
The key to a successful purification is to start with the highest purity starting materials possible, as this minimizes the downstream purification burden.[2]
Q2: My final product is off-white or yellow. How can I decolorize it?
A2: A yellowish tint is a common issue with imidazolium salts, often arising from trace impurities that are highly chromophoric.[1] The most effective method for decolorization is treatment with activated charcoal.
Causality: Activated charcoal has a high surface area with a network of pores that readily adsorb large, flat, aromatic molecules, which are characteristic of many colored impurities. The desired salt, being ionic and solvated, has a lower affinity for the charcoal surface.
Protocol Insight: This procedure is best performed after an initial wash but before final recrystallization. Dissolve the crude product in a polar solvent like methanol or ethanol. Add a small amount (typically 1-2% w/w) of activated charcoal. Stirring the solution for 30-60 minutes at room temperature is usually sufficient.[2] Avoid excessive heating, which can sometimes lead to the formation of new impurities. The charcoal is then removed by filtration through a pad of Celite® or a fine porosity filter paper. Be aware that treatment with charcoal can lead to some product loss due to co-adsorption.[1]
Q3: Which solvents are best for washing the crude product after synthesis?
A3: The goal of washing is to remove non-polar and less polar impurities, primarily the unreacted starting materials. The choice of solvent is critical. You need a solvent that effectively dissolves the impurities but in which your highly polar, ionic product is insoluble.[2]
| Solvent | Impurities Targeted | Rationale & Causality |
| Toluene | 2,6-dibromopyridine, other organic residues | Toluene is an excellent solvent for many organic starting materials but a poor solvent for ionic salts. Washing with toluene is a good first step to remove bulk organic impurities.[2] |
| Ethyl Acetate | 1-methylimidazole, less polar side products | Ethyl acetate offers a slightly more polar environment than toluene, helping to remove residual 1-methylimidazole and other moderately polar impurities. The ionic product remains insoluble.[1][2] |
| Diethyl Ether | General non-polar organic impurities | Diethyl ether is a common final wash solvent used to remove any remaining non-polar contaminants and to help in drying the solid product.[2] |
| Acetone (cold) | Trace organic impurities | While the product may have some solubility in hot acetone, it is typically sparingly soluble in cold acetone, which can be used for a final rinse. |
Q4: Can I purify this compound using standard silica gel column chromatography?
A4: Standard silica gel chromatography is generally not recommended for this type of ionic compound.
Causality: 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide is a dicationic salt. It will bind very strongly and often irreversibly to the acidic silanol groups on the surface of standard silica gel, leading to poor recovery and significant peak tailing.
Alternative Chromatographic Methods: If chromatography is necessary to separate the mono- and di-substituted products, consider these alternatives:
-
Alumina Column Chromatography: Alumina (neutral or basic) can be a better stationary phase for polar compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed for the separation of highly polar and ionic compounds. It uses a polar stationary phase (like silica or diol) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer.[3] This would be the preferred method for high-purity separation.
Q5: What is a good starting point for developing a recrystallization protocol?
A5: Recrystallization is the most powerful technique for achieving high crystalline purity. The key is finding a solvent or solvent system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.
Recommended Starting Systems:
-
Alcohol/Ether System: Dissolve the compound in a minimal amount of hot methanol or ethanol. Once dissolved, slowly add a less polar "anti-solvent" like diethyl ether or methyl tert-butyl ether (MTBE) until the solution becomes faintly cloudy. Heat to clarify and then allow to cool slowly.
-
Acetonitrile: This compound is reported to be soluble in acetonitrile.[3] Attempting to dissolve it in hot acetonitrile and allowing it to cool may yield crystals.
-
Water/Isopropanol: Given its water solubility[4], dissolving the salt in a small amount of hot water followed by the addition of a miscible organic solvent like isopropanol or acetone to induce precipitation upon cooling can be effective.
Expert Tip: Slow cooling is crucial for forming well-defined crystals and excluding impurities. Avoid crashing the product out of solution by placing it directly in an ice bath. Allow it to cool to room temperature first, then move to a refrigerator.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification workflow.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| NMR shows unreacted starting materials (2,6-dibromopyridine, 1-methylimidazole). | 1. Incomplete reaction. 2. Insufficient washing of the crude product. | Solution: Implement a rigorous washing protocol. After filtering the crude product, suspend it in a non-solvent like ethyl acetate or toluene, stir vigorously for 15-20 minutes, and filter again. Repeat this process 3-4 times. Rationale: The ionic product is insoluble in these organic solvents, while the neutral starting materials are soluble. Vigorous stirring (sonication can also be used) ensures that any trapped impurities are washed away from the solid particles.[2] |
| Product is a persistent, viscous oil or sticky solid instead of a crystalline powder. | 1. Presence of residual high-boiling point solvent (e.g., DMF, DMSO). 2. Impurities are depressing the melting/solidification point. | Solution 1 (Solvent Removal): Dry the product under high vacuum at an elevated temperature (e.g., 60-80 °C) for several hours. Rationale: The negligible vapor pressure of the ionic liquid allows for aggressive drying conditions that will remove volatile organic solvents.[5] Solution 2 (Trituration): Add a non-solvent (e.g., diethyl ether) to the oil and stir or sonicate vigorously. The desired product should solidify. Rationale: Trituration encourages nucleation and crystallization by providing a medium where the product is insoluble. |
| HPLC analysis shows a significant peak corresponding to the mono-substituted intermediate. | The reaction did not proceed to full di-substitution. | Solution 1 (Drive Reaction): If possible, re-subject the crude mixture to the reaction conditions, perhaps with a slight excess of 1-methylimidazole and extended heating time. Solution 2 (Purification): This requires a more powerful purification technique than simple washing. Careful recrystallization is the first choice. The di-substituted product is often less soluble than the mono-substituted one in moderately polar solvents. If recrystallization fails, HILIC or preparative HPLC is the most reliable method.[3] |
| Low overall yield after purification. | 1. Product loss during washing steps. 2. Significant product adsorption onto activated charcoal. 3. Product has some solubility in the chosen recrystallization solvent even at low temperatures. | Solution: Refine your solvent choices. Ensure the washing solvents are true non-solvents for your product. Use the minimum effective amount of charcoal.[1] For recrystallization, after cooling, place the mother liquor in a freezer for several hours to maximize product precipitation before filtration. Rationale: Each purification step involves a trade-off between purity and yield. Optimization involves minimizing solubility in wash/recrystallization solvents and using adsorbents judiciously. |
Experimental Workflows & Visualization
Standard Purification Workflow
The following diagram illustrates the logical flow for purifying the crude product to high purity, suitable for use as an NHC precursor in sensitive catalytic reactions.
Caption: Purification workflow for 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide.
Detailed Protocol: Purification by Washing
This protocol is designed to remove unreacted starting materials from the crude solid product.
-
Initial Filtration: Isolate the crude product from the reaction mixture by vacuum filtration.
-
Toluene Wash: Transfer the solid to a clean flask. Add toluene (approx. 10 mL per 1 g of crude solid). Stir the slurry vigorously for 20 minutes at room temperature.
-
Filter: Collect the solid by vacuum filtration, washing the filter cake with a small amount of fresh toluene.
-
Ethyl Acetate Wash: Return the solid to the flask and add ethyl acetate (approx. 10 mL per 1 g). Stir the slurry vigorously for another 20 minutes.
-
Final Filtration & Drying: Collect the solid by vacuum filtration, wash the cake with a small amount of diethyl ether to aid in drying, and then dry the product under high vacuum.
-
Assess Purity: At this stage, take a sample for NMR or HPLC analysis to determine if further purification (e.g., recrystallization) is necessary.
References
-
Various Authors. (2018). Ionic liquids are viscus in nature , how to purify ? ResearchGate. Retrieved from [Link]
-
The Royal Society of Chemistry. (2016). Synthesis, Activation, and Decomposition of N-Heterocyclic Carbene-Containing Complexes. In Organometallic Chemistry. Retrieved from [Link]
-
PureSynth. (n.d.). 11-(26-Pyridinediyl)Bis(3-Methylimidazolium) Dibromide 98.0%(HPLC). Retrieved from [Link]
- Cazin, C. S. J. (Ed.). (2011). N-Heterocyclic Carbenes in Transition Metal Catalysis and Organocatalysis. Springer Science & Business Media. (General reference for NHC precursor synthesis, specific URL not available).
-
Zhang, S., et al. (2017). Recovery and purification of ionic liquids from solutions: a review. RSC Advances, 7(53), 33486-33501. Retrieved from [Link]
-
Nockemann, P., Binnemans, K., & Driesen, K. (2005). Purification of imidazolium ionic liquids for spectroscopic applications. Chemical Physics Letters, 415(1-3), 131-136. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide. PubChem Compound Database. Retrieved from [Link]
-
Glorius, F., et al. (2006). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry, 2(23). Retrieved from [Link]
-
ResearchGate. (2019). The purification of an ionic liquid. Retrieved from [Link]
- Diez-Gonzalez, S. (Ed.). (2010). N-Heterocyclic Carbenes: From Laboratory Curiosities to Efficient Synthetic Tools. Royal Society of Chemistry. (General reference for NHC complex synthesis, specific URL not available).
-
J & K Scientific. (n.d.). 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) dibromide. Retrieved from [Link]
-
Olivas, E. (2017). Synthesis of Two Novel bis-Imidazolium Bromide Salts as NHC Precursors. California State Polytechnic University, Pomona ScholarWorks. Retrieved from [Link]
-
Reddy, G. S., et al. (2012). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 8, 145-154. Retrieved from [Link]
-
Nolan, S. P., et al. (2020). Expedient Synthesis of Bis(imidazolium) Dichloride Salts and Bis(NHC) Complexes from Imidazoles Using DMSO as a Key Polar Additive. Organometallics, 39(15), 2817-2824. Retrieved from [Link]
-
Stieber, C. (2021). Synthesis and Structural Characterization of Bis(imidazolium) Salts. California State Polytechnic University, Pomona ScholarWorks. Retrieved from [Link]
-
Silver, J. (2015). Answer to "How can I purify such kind of 2,6-Bis(3-methylimidazol-1-ylidene)pyridine dibromide or 2PF6 salts?". ResearchGate. Retrieved from [Link]
-
Arduengo, A. J., et al. (2013). Scheme 7: Synthesis of 1,3-bis(2,6-diisopropylphenyl)-imidazolium chloride (IDip·HCl). ResearchGate. Retrieved from [Link]
Sources
- 1. (PDF) Purification of Imidazolium Ionic Liquids for Spectroscopic Applications [academia.edu]
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- 5. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Pyridinium-Based Ionic Liquids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridinium-based ionic liquids (ILs). This guide is designed to provide you with practical, in-depth solutions to the solubility challenges you may encounter during your experiments. By understanding the underlying principles of pyridinium IL solubility, you can effectively troubleshoot issues and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Here, we address some of the common questions regarding the solubility of pyridinium-based ionic liquids.
Q1: Why is my pyridinium-based ionic liquid not dissolving in a solvent when it's supposed to be a "versatile solvent"?
While pyridinium-based ILs are known for their ability to dissolve a wide range of polar and nonpolar compounds, their own solubility in other molecular solvents is governed by the principle of "like dissolves like".[1] The solubility is a complex interplay of the IL's structure and the solvent's properties. Key factors include:
-
The Alkyl Chain Length on the Pyridinium Cation: Longer alkyl chains increase the non-polar character (hydrophobicity) of the IL, making it more soluble in less polar organic solvents.[1]
-
The Nature of the Anion: The anion plays a critical role in determining the IL's properties, including its solubility.[1] Anions that can participate in hydrogen bonding will favor polar, protic solvents.
-
Purity of the Ionic Liquid: Impurities, such as residual halides from synthesis or absorbed water, can significantly alter the solubility behavior of an IL.
Q2: I've noticed that my pyridinium IL, which was soluble at room temperature, has precipitated out of solution upon cooling. Why did this happen?
This is a common phenomenon related to the temperature dependence of solubility. As the temperature of the solution decreases, the kinetic energy of the solvent and solute molecules also decreases. This can lead to a situation where the solvent can no longer overcome the lattice energy of the ionic liquid, causing it to crystallize or precipitate out of the solution. The temperature at which this occurs is dependent on the specific IL-solvent combination and the concentration of the IL. Understanding the phase diagram of your specific system can help predict and prevent this issue.
Q3: Can I "tune" the solubility of my pyridinium-based ionic liquid for a specific application?
Absolutely. The "tunability" of ionic liquids is one of their most significant advantages. You can adjust the solubility of a pyridinium-based IL in several ways:
-
Modify the Cation: Altering the length of the alkyl chain on the pyridinium ring is a common strategy to modulate hydrophobicity.[1]
-
Change the Anion: A metathesis reaction can be performed to swap the original anion for one with more desirable solubility characteristics.[2] For example, replacing a halide anion with a tetrafluoroborate or a bis(trifluoromethylsulfonyl)imide anion can drastically change the IL's interaction with different solvents.
-
Use a Cosolvent: Introducing a third component, a cosolvent, can significantly modify the overall properties of the solvent system and enhance the solubility of your pyridinium IL.[2][3]
Troubleshooting Guide: Common Solubility Problems and Solutions
This section provides a systematic approach to diagnosing and resolving common solubility issues encountered with pyridinium-based ionic liquids.
Problem 1: Immiscibility or Poor Solubility in a Non-Polar Solvent
Symptoms:
-
The pyridinium IL forms a separate layer when mixed with a non-polar solvent (e.g., hexane, toluene).
-
Only a very small amount of the IL appears to dissolve, leaving a significant undissolved portion.
Root Cause Analysis and Solutions:
-
Assess the Polarity Mismatch: Pyridinium salts are inherently polar. If your chosen solvent is highly non-polar, significant immiscibility is expected based on the "like dissolves like" principle.
-
Structural Modification of the IL (Long-term solution):
-
Increase Alkyl Chain Length: Synthesize or procure an analogous pyridinium IL with a longer alkyl chain (e.g., hexyl, octyl, or longer). This increases the van der Waals interactions with the non-polar solvent.
-
Anion Exchange: If your synthesis route allows, exchange the anion for a more hydrophobic one, such as bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻).
-
-
Employ a Cosolvent (Immediate solution):
-
Select a cosolvent that is miscible with both the pyridinium IL and the non-polar solvent. Common choices include acetone, THF, or dichloromethane.
-
Start by adding the cosolvent to the IL to form a homogeneous solution, then titrate in the non-polar solvent.
-
Problem 2: Precipitation of the Ionic Liquid Upon Cooling or Standing
Symptoms:
-
A clear solution of the pyridinium IL becomes cloudy or forms solid crystals when the temperature is lowered.
-
Crystals form in the solution over time, even at a constant temperature.
Root Cause Analysis and Solutions:
-
Check for Supersaturation: The solution might be supersaturated at the storage temperature.
-
Solution A: Gentle Heating: Warm the solution slightly while stirring to redissolve the IL. If it remains dissolved upon returning to the desired temperature, the issue was likely slow crystallization kinetics.
-
Solution B: Add a Cosolvent: Add a small amount of a good cosolvent (e.g., a few volume percent of methanol or acetone) to increase the overall solvating power of the medium.
-
-
Consider the IL's Intrinsic Properties: Some pyridinium ILs have relatively high melting points and strong crystal lattice energies, making them more prone to crystallization.
-
Solution: Structural Modification: For future work, consider designing pyridinium cations with features that disrupt crystal packing, such as branched alkyl chains or other functional groups.
-
-
Investigate Impurities:
-
Halide Impurities: Residual halide ions from the synthesis can significantly impact the physical properties of the IL, including its melting point and solubility.
-
Water Content: Absorbed water can either increase or decrease solubility depending on the nature of the IL and the solvent. In non-polar solvents, water can promote aggregation and precipitation.
-
Solution: Purification: If impurities are suspected, purify the ionic liquid.
-
Advanced Strategies and Protocols
For more persistent solubility issues, or for proactive experimental design, the following advanced strategies and protocols can be employed.
Protocol 1: Purification of Pyridinium-Based Ionic Liquids to Enhance Solubility
Impurities, particularly unreacted starting materials and halide ions, are a common cause of unexpected solubility behavior.
Objective: To remove common impurities from a synthesized pyridinium-based ionic liquid.
Materials:
-
Crude pyridinium-based ionic liquid
-
Ethyl acetate (or other suitable organic solvent for washing)
-
Activated carbon
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
High-vacuum line
Procedure:
-
Initial Washing: a. Dissolve the crude ionic liquid in a minimal amount of a suitable solvent (e.g., acetone or dichloromethane if the IL is a solid). b. Add ethyl acetate (a solvent in which the IL is poorly soluble) to the solution and stir vigorously for 30 minutes. Unreacted starting materials and some organic impurities will preferentially partition into the ethyl acetate phase. c. Separate the IL phase (often the denser phase). Repeat the washing with fresh ethyl acetate two more times.
-
Decolorization (Optional): a. If the IL is colored, dissolve it in a suitable solvent (e.g., ethanol or acetone) and add a small amount of activated carbon (approximately 1-2% w/w). b. Stir the mixture at room temperature for 2-4 hours. c. Remove the activated carbon by filtration through a pad of Celite.
-
Drying: a. Remove the bulk of the volatile solvent using a rotary evaporator. b. For rigorous drying, transfer the IL to a Schlenk flask and dry under high vacuum (e.g., using a Schlenk line) at a moderately elevated temperature (e.g., 60-80 °C) for several hours to remove residual solvent and water. The removal of water is crucial as it can significantly affect the IL's properties.[4]
Protocol 2: Systematic Screening of Cosolvents
Objective: To identify an effective cosolvent to improve the solubility of a pyridinium-based IL in a primary solvent.
Materials:
-
Your pyridinium-based IL
-
Your primary solvent (in which the IL has poor solubility)
-
A selection of potential cosolvents with varying polarities (e.g., methanol, ethanol, acetone, acetonitrile, THF, dichloromethane)
-
Vials or test tubes
-
Vortex mixer
Procedure:
-
Miscibility Check: a. In separate vials, mix your pyridinium IL with each potential cosolvent in a 1:1 volume ratio. b. Vortex each mixture and observe for phase separation. Only proceed with cosolvents that are fully miscible with your IL.
-
Titration Screening: a. In a vial, prepare a saturated or near-saturated solution of your IL in the primary solvent. b. To this mixture, add a selected miscible cosolvent dropwise while vortexing. c. Observe the effect on solubility. A good cosolvent will cause the undissolved IL to dissolve. d. Record the approximate volume of cosolvent required to achieve complete dissolution.
-
Optimization: a. Based on the screening results, select the most effective cosolvent(s). b. Prepare a series of solvent blends with varying ratios of the primary solvent and the chosen cosolvent. c. Determine the solubility of your pyridinium IL in each blend to identify the optimal composition for your application.
Data Presentation: Understanding Solubility Trends
Table 1: Qualitative Solubility of a Typical Hydrophilic Pyridinium IL (e.g., N-butylpyridinium tetrafluoroborate)
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | Strong hydrogen bonding interactions between the solvent and the IL's anion. |
| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | Moderate to High | Favorable dipole-dipole interactions. |
| Less Polar | Dichloromethane, Chloroform, THF | Low to Moderate | Limited polarity of the solvent cannot effectively overcome the IL's ionic interactions. |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Very Low/Immiscible | Dominated by weak van der Waals forces, which are insufficient to solvate the ions of the IL.[5] |
Table 2: Illustrative Quantitative Solubility of [BMIM][BF₄] in Various Solvents at 298.15 K
| Solvent | Dielectric Constant | Solubility (mole fraction) | Solvent Classification |
| Water | 80.1 | Miscible | Polar Protic |
| Methanol | 32.7 | Miscible | Polar Protic |
| Acetonitrile | 37.5 | Miscible | Polar Aprotic |
| Acetone | 20.7 | Miscible | Polar Aprotic |
| Dichloromethane | 8.93 | Miscible | Less Polar |
| Toluene | 2.38 | ~0.00001 - 0.00005 | Non-Polar |
| n-Hexane | 1.88 | Immiscible | Non-Polar |
Note: This data is for an imidazolium-based IL and serves as an example to illustrate the principles of IL solubility. Actual values for pyridinium-based ILs will vary.
References
-
Rodriguez, F. (2024). The Role of Anion Selection in Determining Ionic Conductivity of Pyridinium Ionic Liquids. Biochem Pharmacol, 13:365. [Link]
-
Cipta, O., Alni, A., & Hertadi, R. (2023). Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. Turkish Journal of Chemistry, 47(2), 307-320. [Link]
-
Wikipedia contributors. (n.d.). Solvent. In Wikipedia. Retrieved January 21, 2026, from [Link]
- Seddon, K. R., Stark, A., & Torres, M. J. (2000). Influence of Chloride, Water, and Organic Solvents on the Physical Properties of Ionic Liquids. Pure and Applied Chemistry, 72(12), 2275-2287.
-
Hertadi, R., et al. (2023). Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. Turkish Journal of Chemistry, 47(2), 307-320. [Link]
-
SOLVOMET. (2014). Determination of Halide Impurities in Ionic Liquids by Total Reflection X-ray Fluorescence Spectrometry. [Link]
-
Kinam Park. (2014). Determination of Solubility Parameters of Ionic Liquids and Ionic Liquid/Solvent Mixtures from Intrinsic Viscosity. [Link]
-
Dreiseitlová, J., Reháčková, D., & Řehák, K. (2010). Mutual Solubility of Pyridinium-Based Tetrafluoroborates and Toluene. Journal of Chemical & Engineering Data, 55(8), 3051–3054. [Link]
Sources
- 1. Ionic-Liquid-Mediated Extraction and Separation Processes for Bioactive Compounds: Past, Present, and Future Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. accedacris.ulpgc.es [accedacris.ulpgc.es]
Technical Support Center: Regeneration and Recycling of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide Catalyst
Welcome to the technical support center for the regeneration and recycling of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the handling and reuse of this versatile N-heterocyclic carbene (NHC) precatalyst. Our goal is to help you maximize the lifecycle of your catalyst, ensuring both cost-effectiveness and sustainable laboratory practices.
Introduction to 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide
1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) dibromide is a pyridinium-based ionic liquid that serves as a precursor to N-heterocyclic carbene ligands, which are pivotal in a wide array of organic transformations.[1][2] Its high thermal stability and solubility in polar solvents make it a valuable component in catalysis.[3] However, like all catalysts, its activity can diminish over time due to various deactivation pathways. Understanding these mechanisms is the first step toward effective regeneration.
Troubleshooting Guide: Catalyst Deactivation and Regeneration
This section addresses common issues encountered during the use and recovery of the 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide catalyst.
Issue 1: Diminished Catalytic Activity
Symptoms:
-
Slower reaction rates compared to a fresh catalyst batch.
-
Lower product yields under identical reaction conditions.
-
Formation of unwanted byproducts.
Potential Causes and Solutions:
-
Catalyst Poisoning: Impurities in the reaction mixture, such as water, oxygen, or residual reagents from previous steps, can bind to the active catalytic species, rendering it inactive.
-
Solution: Ensure all solvents and reagents are rigorously dried and degassed before use. Employing an inert atmosphere (e.g., nitrogen or argon) during the reaction can prevent deactivation by atmospheric components.
-
-
Thermal Degradation: Although thermally stable, prolonged exposure to excessively high temperatures can lead to the decomposition of the imidazolium salt.
-
Solution: Operate within the recommended temperature range for your specific application. If high temperatures are unavoidable, minimize the reaction time.
-
-
Fouling: The catalyst can be physically coated with polymeric byproducts or insoluble materials, blocking access to the active sites.
-
Solution: A proper work-up and purification of the catalyst after each run are crucial. This may involve washing with appropriate solvents to remove adsorbed species.
-
Regeneration Protocol: A General Guideline
While a universally applicable protocol is challenging due to the varied nature of catalytic reactions, the following procedure, based on the principles of ionic liquid purification, provides a robust starting point for the regeneration of your 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide catalyst.[4][5]
Experimental Protocol: Solvent Extraction and Recrystallization
-
Post-Reaction Quenching and Product Extraction:
-
Upon reaction completion, cool the mixture to room temperature.
-
If your product is soluble in a non-polar organic solvent (e.g., diethyl ether, ethyl acetate, or hexanes), add the solvent to the reaction mixture. The ionic liquid catalyst should precipitate or form a separate liquid phase.
-
Thoroughly mix the biphasic system to ensure complete extraction of the product into the organic layer.
-
Carefully separate the organic layer containing your product. Repeat the extraction 2-3 times to maximize product recovery.
-
-
Catalyst Washing and Purification:
-
The remaining ionic liquid phase, which may contain residual impurities, should be washed with a fresh portion of the extraction solvent (e.g., diethyl ether). This helps remove any remaining organic-soluble byproducts.
-
After washing, dissolve the ionic liquid catalyst in a minimal amount of a polar solvent in which it is highly soluble (e.g., methanol or acetonitrile).
-
Add a less polar "anti-solvent" (e.g., dichloromethane or ethyl acetate) dropwise while stirring until the catalyst begins to precipitate or crystallize.
-
Cool the mixture in an ice bath to maximize the recovery of the purified catalyst.
-
-
Isolation and Drying:
-
Collect the precipitated/crystallized catalyst by vacuum filtration.
-
Wash the collected solid with a small amount of the anti-solvent to remove any remaining soluble impurities.
-
Dry the purified catalyst under high vacuum for several hours to remove all residual solvents.
-
Diagram of the Catalyst Regeneration Workflow
Caption: A generalized workflow for the regeneration of the ionic liquid catalyst.
Issue 2: Verifying the Purity and Activity of the Regenerated Catalyst
Symptoms:
-
Uncertainty about the structural integrity and purity of the recycled catalyst.
-
Inconsistent performance of the regenerated catalyst.
Solution: Analytical Validation
Before reusing the regenerated catalyst, it is imperative to verify its purity and structural integrity.
-
¹H NMR Spectroscopy: This is a powerful tool to confirm the chemical structure of the catalyst and to detect any potential degradation products. The proton NMR spectrum of the fresh catalyst should be used as a reference. Key signals to monitor include the protons on the pyridine and imidazole rings.[6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the regenerated catalyst. A single sharp peak corresponding to the catalyst should be observed. The appearance of additional peaks may indicate the presence of impurities or degradation products.
-
Activity Test: The ultimate validation of the regenerated catalyst is its performance in a test reaction. Compare the yield and reaction time of a small-scale reaction using the regenerated catalyst to that of a fresh batch under identical conditions.
Table 1: Hypothetical Performance of Recycled Catalyst
| Cycle | Catalyst State | Product Yield (%) | Purity by HPLC (%) |
| 1 | Fresh | 95 | >99 |
| 2 | Recycled | 93 | 98 |
| 3 | Recycled | 92 | 97 |
| 4 | Recycled | 88 | 95 |
This table illustrates a typical trend in catalyst performance over several cycles and should be adapted with your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of catalyst deactivation? A1: The most common initial signs are a noticeable decrease in the reaction rate and a drop in the final product yield. You may also observe a change in the color of the reaction mixture or the formation of insoluble materials.
Q2: How should I store the 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide catalyst? A2: The catalyst should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to protect it from moisture and air.
Q3: Can I use a different set of solvents for the regeneration protocol? A3: Yes, the choice of solvents will depend on the solubility of your product and any byproducts. The principle is to use a solvent system where the catalyst has low solubility, allowing for its separation, followed by a solvent/anti-solvent system for purification.
Q4: Is it possible to regenerate the catalyst indefinitely? A4: While regeneration can significantly extend the life of the catalyst, some activity loss is often observed with each cycle due to handling losses and irreversible deactivation mechanisms. It is important to monitor the catalyst's performance and decide when it is no longer economical to regenerate.
Q5: What safety precautions should I take when handling the catalyst and solvents? A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for the catalyst and all solvents used for specific handling and disposal information.
Diagram of Catalyst Deactivation Pathways
Caption: Common pathways leading to catalyst deactivation.
By following the guidelines and troubleshooting tips in this technical support center, you can effectively manage the lifecycle of your 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide catalyst, leading to more efficient and sustainable research.
References
-
Klampfl, CW. et al. (2017). Energetic Aspects of Imidazolium-Based Ionic Liquid Regeneration from Aqueous Solutions. Chemical Engineering Transactions, 57, 1543-1548. [Link]
-
AIDIC. (2017). Energetic Aspects of Imidazolium-Based Ionic Liquid Regeneration from Aqueous Solutions. [Link]
-
Wang, W. et al. (2018). Reusable N-Heterocyclic Carbene Complex Catalysts and Beyond: A Perspective on Recycling Strategies. Chemical Reviews, 118(19), 9843-9929. [Link]
-
Kwon, Y. et al. (2023). Microwave Regeneration and Thermal and Oxidative Stability of Imidazolium Cyanopyrrolide Ionic Liquid for Direct Air Capture of Carbon Dioxide. ChemSusChem, 16(13), e202300118. [Link]
-
Han, X. et al. (2017). Recovery and purification of ionic liquids from solutions: a review. RSC Advances, 7(74), 47054-47063. [Link]
-
Brizulis, M. et al. (2020). 1,1′-{[3,5-Bis((dodecyloxycarbonyl)-4-phenyl-1,4-dihydropyridine-2,6-diyl]bis(methylene)}bis[4-(anthracen-9-yl)pyridin-1-ium] Dibromide. Molecules, 25(22), 5433. [Link]
-
Kadokawa, J. et al. (2022). Construction and Advanced Utilization of Self-Assembled and Scale-Down Chitin Nanofibers for Polymer Composite Design. Polymers, 14(3), 544. [Link]
-
Royal Society of Chemistry. Supplementary Information. [Link]
-
PubChem. 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide. [Link]
-
Passos, H. et al. (2017). Ionic-Liquid-Mediated Extraction and Separation Processes for Bioactive Compounds: Past, Present, and Future Trends. Chemical Reviews, 117(10), 6931-7000. [Link]
-
Wang, W. et al. (2018). Reusable N-Heterocyclic Carbene Complex Catalysts and Beyond: A Perspective on Recycling Strategies. Chemical Reviews, 118(19), 9843-9929. [Link]
-
O'Brien, RV. et al. (2013). Bench-Stable N-Heterocyclic Carbene Nickel Precatalysts for C-C and C-N Bond-Forming Reactions. Angewandte Chemie International Edition, 52(44), 11599-11603. [Link]
-
Cui, D. et al. (2016). N-Heterocyclic Carbene-Ytterbium Amide as a Recyclable Homogeneous Precatalyst for Hydrophosphination of Alkenes and Alkynes. Chemistry, 22(16), 5778-5785. [Link]
-
Macmillan Group. N-Heterocyclic Carbenes. [Link]
-
ResearchGate. Methods of Synthesis and Purification of Ionic Liquids. [Link]
-
Cai, C. et al. (2013). A simple procedure for polymer-supported N-heterocyclic carbene silver complex via click chemistry: an efficient and recyclable catalyst for the one-pot synthesis of propargylamines. Dalton Transactions, 42(42), 15065-15070. [Link]
-
Serrano-Aroca, A. et al. (2022). Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids. International Journal of Molecular Sciences, 23(21), 13123. [Link]
-
Fraga-Dubreuil, J. et al. (2002). Ionic-Liquid-Supported Synthesis: A Novel Liquid-Phase Strategy for Organic Synthesis. Accounts of Chemical Research, 35(9), 728-735. [Link]
-
ResearchGate. Thermally regulated recyclable PS‐supported N‐heterocyclic carbene (NHC) catalyst for synthesis of furoins. [Link]
-
ResearchGate. Stability and reactivity of N-heterocyclic carbene complexes. [Link]
Sources
- 1. Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
Technical Support Center: 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide
Welcome to the technical support center for 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis and application of this versatile N-heterocyclic carbene (NHC) pincer ligand precursor.
Introduction
1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide is a crucial precursor for the formation of CNC-pincer ligands, which are widely utilized in catalysis and materials science due to their unique structural and electronic properties.[1] The synthesis of this dibromide salt and its subsequent conversion to NHC-metal complexes can, however, present several challenges. This guide provides a structured approach to identifying and resolving common experimental issues.
Section 1: Synthesis of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide
The synthesis of the target dibromide typically involves the double quaternization of N-methylimidazole with 2,6-dibromopyridine. While seemingly straightforward, this SNAr reaction can be prone to side reactions and incomplete conversion.
FAQ 1: My reaction is yielding a mixture of products, including a significant amount of a mono-quaternized species. How can I favor the formation of the desired bis-imidazolium salt?
Root Cause Analysis: The formation of the mono-quaternized intermediate, 1-(6-bromopyridin-2-yl)-3-methyl-1H-imidazol-3-ium bromide, is a common side product.[2][3] This occurs because the first quaternization is generally faster than the second. The electron-withdrawing nature of the newly formed imidazolium ring deactivates the pyridine ring towards the second nucleophilic attack.
Troubleshooting Strategies:
-
Stoichiometry: Ensure an excess of N-methylimidazole is used to drive the reaction towards the di-substituted product. A molar ratio of at least 2.5 to 3 equivalents of N-methylimidazole to 1 equivalent of 2,6-dibromopyridine is recommended.
-
Reaction Temperature and Time: Higher temperatures and longer reaction times are generally required for the second quaternization. Monitor the reaction progress by ¹H NMR or LC-MS to determine the optimal endpoint. Prolonged heating, however, can lead to decomposition.
-
Solvent Choice: The choice of solvent can significantly influence the reaction rate. Polar aprotic solvents like DMF or DMSO are often used to facilitate the SNAr reaction.
Experimental Protocol: Optimized Synthesis of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 2,6-dibromopyridine (1.0 eq).
-
Add anhydrous N-methylimidazole (2.5 - 3.0 eq) via syringe.
-
Add anhydrous toluene or xylene as the solvent.
-
Heat the reaction mixture to reflux (typically 110-140 °C) and stir vigorously.
-
Monitor the reaction progress by taking aliquots and analyzing via ¹H NMR spectroscopy. Look for the disappearance of the starting materials and the mono-quaternized intermediate.
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether, hexane) to remove unreacted starting materials and impurities.
-
Dry the product under vacuum.
FAQ 2: The final product is a dark, oily substance that is difficult to purify. What is causing this and how can I obtain a clean, solid product?
Root Cause Analysis: The formation of dark, tar-like substances is often a result of side reactions or decomposition at elevated temperatures.[4] Impurities in the starting materials or the presence of moisture can also contribute to this issue.
Troubleshooting Strategies:
-
Purity of Reagents: Ensure that the 2,6-dibromopyridine and N-methylimidazole are of high purity. Purify them by distillation or recrystallization if necessary.
-
Anhydrous Conditions: The reaction is sensitive to moisture. Use flame-dried glassware and anhydrous solvents to prevent hydrolysis of the starting materials and intermediates.
-
Temperature Control: Avoid excessive heating. While a high temperature is necessary, prolonged exposure can lead to decomposition. Find the minimum temperature required for the reaction to proceed at a reasonable rate.
-
Purification: If a clean solid does not precipitate, purification by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether, ethanol/ethyl acetate) may be necessary. In some cases, washing the crude product with hot acetonitrile can help remove impurities.
Section 2: Deprotonation and Formation of the NHC-Pincer Ligand
The bis(imidazolium) salt is a precursor to the active CNC-pincer ligand. This transformation is achieved by deprotonation of the acidic protons at the C2 position of the imidazole rings using a suitable base.
FAQ 3: I am having trouble with the deprotonation step. Which base should I use and what are the optimal conditions?
Root Cause Analysis: The choice of base is critical. A base that is too weak will not effectively deprotonate the imidazolium salt, while a base that is too strong or nucleophilic can lead to unwanted side reactions, such as ring-opening of the imidazolium cation or reaction at other sites on the ligand backbone.[5]
Base Selection Guide:
| Base | Strength | Advantages | Disadvantages |
| Potassium tert-butoxide (KOtBu) | Strong, non-nucleophilic | Readily available, effective for deprotonation. | Can be challenging to handle due to its moisture sensitivity. |
| Sodium Hydride (NaH) | Strong, non-nucleophilic | Effective for complete deprotonation. | Heterogeneous reaction, requires careful handling. |
| Silver(I) Oxide (Ag₂O) | Mild | Often used for in situ generation of the NHC and transmetalation to another metal center.[6] | Can be slow and may require stoichiometric amounts. |
| Basic Salts (e.g., K₂CO₃, Cs₂CO₃) | Weak | Milder conditions, suitable for some applications. | May not be strong enough for complete deprotonation, leading to incomplete complex formation. |
Troubleshooting Strategies:
-
Inert Atmosphere: All deprotonation reactions should be carried out under a strict inert atmosphere (glovebox or Schlenk line) to prevent the highly reactive free carbene from reacting with oxygen or moisture.
-
Solvent: Anhydrous, non-protic solvents such as THF, dioxane, or toluene are typically used.
-
Temperature: Deprotonation is often performed at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity of the generated carbene, followed by warming to room temperature for complex formation.
Diagram: Deprotonation and Metal Complex Formation
Caption: A simplified representation of the reaction pathways leading to the desired product and common side products.
Section 4: Stability and Handling
Proper storage and handling are essential to maintain the integrity of the bis(imidazolium) salt and its corresponding NHC-metal complexes.
FAQ 5: How should I store the 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide and its NHC-metal complexes? Are they air and moisture sensitive?
Storage and Handling Recommendations:
-
1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide: This salt is generally a stable crystalline solid. However, it is hygroscopic and should be stored in a desiccator or under an inert atmosphere to prevent moisture absorption. Long-term exposure to moisture, especially in the presence of a base, can lead to hydrolysis. [5]* Free NHC-Pincer Ligand: The deprotonated, free carbene is highly reactive and extremely sensitive to air and moisture. It should be generated and used in situ under a strict inert atmosphere.
-
NHC-Pincer Metal Complexes: The stability of the metal complexes varies depending on the metal center and the overall coordination sphere. Many palladium(II) and platinum(II) CNC-pincer complexes are relatively stable to air and moisture once formed. [7][8]However, for long-term storage, it is always best to keep them in a dry, inert environment to prevent any potential degradation.
References
-
Hahn, F. E., & Jahnke, M. C. (2008). Heterocyclic Carbenes: Synthesis and Coordination Chemistry. Angewandte Chemie International Edition, 47(17), 3122-3172. [Link]
-
Yuan, D., & Huynh, H. V. (2012). Sulfur-Functionalized N-Heterocyclic Carbene Complexes of Pd(II): Syntheses, Structures and Catalytic Activities. Molecules, 17(4), 4149-4171. [Link]
-
Poulter, N. S., & Goicoechea, J. M. (2016). Optimised synthesis of monoanionic bis(NHC)-pincer ligand precursors and their Li-complexes. New Journal of Chemistry, 40(11), 9160-9169. [Link]
-
Garrison, J. C., & Youngs, W. J. (2005). Ag(I) N-heterocyclic carbene complexes: synthesis, structure, and application. Chemical reviews, 105(11), 3978-4008. [Link]
-
Poyatos, M., Mata, J. A., & Peris, E. (2009). Complexes with Poly(N-heterocyclic carbene) Ligands: A Survey of Syntheses and Applications. Chemical Reviews, 109(8), 3677-3707. [Link]
-
Guerret, O., Solé, S., Gornitzka, H., Teichert, M., Trinquier, G., & Bertrand, G. (1997). 1,2,4-Triazol-5-ylidenes: The First Stable "Abnormal" Carbenes. Journal of the American Chemical Society, 119(27), 6668-6669. [Link]
-
Chen, J. C. C., & Lin, I. J. B. (2009). Water-Induced Changes of Photoluminescence of a Pincer-Type N-Heterocyclic Carbene Platinum(II) Complex. Organometallics, 28(24), 6927-6930. [Link]
-
Haque, R. A., Chah, K. F., Abdullah, A. A., Guan, T. S., & Khairul, W. M. (2015). Synthesis and Characterization of Palladium(II) CNC Pincer Complexes with Novel Bis(1,2,3-triazolylidene)amine Ligands. Organometallics, 34(15), 3784-3790. [Link]
-
Coe, C. (2024). Synthesis of Two Novel bis-Imidazolium Bromide Salts as NHC Precursors. [Undergraduate Project, California State Polytechnic University, Pomona]. [Link]
-
Valdes, H., Ribas, X., & Hashmi, A. S. K. (2024). CCC-NHC Au(iii) pincer complexes as a reliable platform for isolating elusive species. Chemical Science, 15(1), 134-143. [Link]
-
Heidarizadeh, F. (2015). How can I purify such kind of 2,6-Bis(3-methylimidazol-1-ylidene)pyridine dibromide or 2PF6 salts?. ResearchGate. [Link]
-
Danopoulos, A. A., Tsoureas, N., Macgregor, S. A., & Smith, C. (2011). Pincer-type Pyridine-Based N-Heterocyclic Carbene Amine Ru(II) Complexes as Efficient Catalysts for Hydrogen Transfer Reactions. Organometallics, 30(21), 5637-5648. [Link]
-
Song, M. P., et al. (2008). A Novel Pyridine‐Bridged Bis‐benzimidazolylidene Pincer Palladium Complex: Synthesis and Catalytic Properties. Advanced Synthesis & Catalysis, 350(10), 1475-1479. [Link]
-
Crudden, C. M., & Allen, D. P. (2004). Pincer and Chelate N-Heterocyclic Carbene Complexes of Rh, Ir and Pd. Accounts of Chemical Research, 37(3), 169-180. [Link]
-
Slattery, J. M., et al. (2016). NHC-based pincer ligands: carbenes with a bite. Dalton Transactions, 45(2), 435-447. [Link]
-
Ghavami, A., et al. (2016). Synthesis and thermal characterization of mono and dicationicimidazolium-pyridinium based ionic liquids. Oriental Journal of Chemistry, 32(2), 1035-1041. [Link]
-
Lee, C. C., & Hu, C. H. (2004). Synthesis and Characterization of Palladium(II) CNC Pincer Complexes with Novel Bis(1,2,3-triazolylidene)amine Ligands. Organometallics, 23(24), 5878-5881. [Link]
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Technical Support Center: Optimizing Reaction Conditions for Pyridinediyl NHC Catalysis
Welcome to the technical support center for pyridinediyl N-heterocyclic carbene (NHC) catalysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your reaction conditions and troubleshooting common issues. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can make informed decisions in your experimental design.
Introduction to Pyridinediyl NHC Catalysis
Pyridinediyl N-heterocyclic carbenes are a class of pincer ligands that have gained significant attention in homogeneous catalysis.[1][2] These ligands are characterized by a central pyridine ring flanked by two NHC moieties, forming a tridentate "pincer" that binds tightly to a metal center.[2] This rigid coordination environment imparts high thermal stability to the resulting metal complexes, making them robust catalysts for a variety of organic transformations, including C-C coupling reactions, hydrogenations, and C-H bond activation.[1][2][3][4] The strong σ-donating ability of the NHC units significantly influences the electronic properties of the metal center, enhancing catalytic activity.[5][6]
However, like any catalytic system, achieving optimal performance with pyridinediyl NHC catalysts requires careful consideration of several reaction parameters. This guide will address common challenges and provide a systematic approach to troubleshooting and optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Reaction Conversion
Q: My reaction is showing low to no conversion of the starting material. What are the primary factors I should investigate?
A: Low or no conversion in a pyridinediyl NHC-catalyzed reaction can stem from several sources, ranging from catalyst activation to the reaction environment. Here’s a systematic troubleshooting approach:
1. Catalyst Precursor Activation and NHC Generation:
-
The Role of the Base: The active NHC catalyst is typically generated in situ from an azolium salt precursor (e.g., imidazolium or triazolium salt) by deprotonation with a base.[7][8] The choice of base is critical.
-
Insufficient Basicity: If the base is not strong enough to deprotonate the azolium salt, the active carbene will not be formed in sufficient concentration. The pKa of the azolium proton must be considered. For many common NHC precursors, strong bases like potassium tert-butoxide (KOtBu), sodium hydride (NaH), or cesium carbonate (Cs2CO3) are required.[7] With weaker bases like triethylamine (Et3N) or aqueous sodium carbonate, the reaction may not proceed at all.[9]
-
Base-Induced Side Reactions: Conversely, a base that is too strong or used in excess can lead to undesired side reactions, such as aldol condensation of aldehyde substrates, which competes with the desired catalytic cycle.[7]
-
-
Protocol for Catalyst Activation:
-
Pre-mixing: Stir the pyridinediyl-azolium salt precursor with the base in a small amount of anhydrous solvent for a period (e.g., 15-30 minutes) before adding the substrates.[7] This ensures the complete generation of the active NHC-metal complex.
-
Inert Atmosphere: Perform all steps under a rigorously inert atmosphere (e.g., argon or nitrogen). NHCs and many organometallic intermediates are sensitive to oxygen and moisture.[10]
-
2. Solvent Purity and Choice:
-
Anhydrous Conditions: The presence of water can be detrimental. Water can protonate the highly basic NHC, quenching the active catalyst. Ensure all solvents are scrupulously dried using appropriate methods (e.g., distillation from a drying agent or passing through an activated alumina column).
-
Solvent Polarity: The polarity of the solvent can significantly impact reaction outcomes by stabilizing or destabilizing key intermediates in the catalytic cycle.[11]
-
For reactions involving the formation of charged intermediates, such as the acyl azolium species, polar aprotic solvents like THF, CH2Cl2, or toluene are often preferred.[11][12]
-
In some cases, non-polar solvents may favor a desired reaction pathway over a competing one. For instance, in reactions with α,β-unsaturated aldehydes, decreasing solvent polarity can favor the formation of homoenolate products over oxidation products.[11]
-
Specialized solvents like hexafluorobenzene have been shown to enhance enantioselectivity in certain asymmetric reactions by promoting specific electrostatic interactions.[13][14]
-
3. Substrate Quality:
-
Purity: Ensure your starting materials are pure. Impurities can act as catalyst poisons or participate in unwanted side reactions.
-
Compatibility: Some functional groups on the substrate may be incompatible with the reaction conditions. For example, highly acidic protons can quench the NHC catalyst.
4. Reaction Temperature:
-
Thermal Stability: While pyridinediyl NHC pincer complexes are known for their high thermal stability, excessive temperatures can still lead to catalyst decomposition over long reaction times.[1][2]
-
Optimizing Temperature: If no reaction is observed at room temperature, gradually increasing the temperature (e.g., in 10-20 °C increments) can be beneficial. Some C-H activation and cross-coupling reactions require elevated temperatures to proceed at a reasonable rate.[3][15]
Issue 2: Poor Selectivity (Chemo-, Regio-, or Stereoselectivity)
Q: My reaction is working, but I am observing a mixture of products or low stereoselectivity. How can I improve this?
A: Poor selectivity is a common challenge that can often be addressed by fine-tuning the catalyst structure and reaction conditions.
1. Modifying the NHC Ligand Structure:
-
Steric Hindrance: The steric bulk of the substituents on the NHC nitrogen atoms (the "wingtips") plays a crucial role in controlling selectivity.[16]
-
Increasing the steric bulk (e.g., changing from methyl to mesityl or diisopropylphenyl groups) can block certain reaction pathways, thereby enhancing regioselectivity or preventing the formation of undesired byproducts.[17][18] This can also be critical for achieving high enantioselectivity in asymmetric catalysis by creating a more defined chiral pocket around the metal center.
-
-
Electronic Effects: The electronic properties of the NHC ligand can be tuned by introducing electron-donating or electron-withdrawing groups on the N-aryl substituents or the pyridine backbone.[2] This can influence the reactivity of the metal center and the stability of key intermediates, thereby affecting selectivity.
2. Solvent Effects on Selectivity:
-
As mentioned earlier, the solvent can play a pivotal role in selectivity.[11] A systematic screen of solvents with varying polarities and coordinating abilities is highly recommended. For instance, in asymmetric β-pyridylations of enals, switching to hexafluorobenzene was key to achieving excellent enantioselectivity.[13][14]
3. Additives:
-
In some cases, the addition of a co-catalyst or an additive can dramatically improve selectivity. For example, in the NHC-catalyzed dearomatization of pyridiniums, the addition of a catalytic amount of acetic acid was found to be crucial for preventing an off-cycle catalyst-trapping pathway and improving the yield of the desired 1,4-dihydropyridine product.[19]
4. Temperature Control:
-
Lowering the reaction temperature can often enhance selectivity, particularly enantioselectivity. This is because the energy difference between the diastereomeric transition states leading to the different stereoisomers becomes more significant relative to the available thermal energy (kT).
Issue 3: Catalyst Decomposition
Q: I suspect my catalyst is decomposing during the reaction, leading to a stall in conversion over time. What are the potential decomposition pathways and how can I mitigate them?
A: While pyridinediyl NHC pincer complexes are generally robust, they can undergo decomposition under certain conditions.[1]
1. Common Decomposition Pathways:
-
Reductive Elimination: In reactions involving Pd(II) precatalysts, reductive elimination can lead to the cleavage of the Pd-NHC bond, which can be a deactivation pathway.[20]
-
Oxidative Degradation: Although more stable than many phosphine-based catalysts, NHC complexes are not entirely immune to oxidation, especially at elevated temperatures in the presence of trace oxygen.[3]
-
Reaction with Substrates/Reagents: In some cases, the NHC catalyst can react irreversibly with a substrate or reagent in an off-cycle pathway, effectively removing it from the catalytic cycle.[9][19] For instance, the NHC can add to a pyridinium salt in a consumptive manner if not properly managed.[19]
2. Mitigation Strategies:
-
Rigorous Inert Atmosphere: The most critical step is to maintain a strict inert atmosphere throughout the setup and reaction time to prevent oxidative decomposition.[10]
-
Ligand Design: Employing sterically bulky N-substituents on the NHC can enhance the stability of the metal-NHC bond and protect the metal center from unwanted side reactions.[20][21]
-
Control of Reaction Stoichiometry: Carefully controlling the stoichiometry of reagents, especially the base, can prevent side reactions that consume the catalyst.
-
Temperature Management: Avoid unnecessarily high temperatures. Run the reaction at the lowest temperature that provides a reasonable rate.
Experimental Protocols & Data
Protocol 1: General Procedure for In-Situ Generation of Pyridinediyl NHC-Metal Catalyst and Subsequent Reaction
This protocol provides a general workflow for a cross-coupling reaction. Note: Specific quantities, temperatures, and reaction times must be optimized for each unique transformation.
-
Oven-dry all glassware and allow to cool under a stream of argon or in a desiccator.
-
To a Schlenk flask equipped with a magnetic stir bar, add the pyridinediyl-bis(azolium) salt precursor (e.g., 1-5 mol%) and the metal source (e.g., Pd(OAc)2, [Rh(COD)Cl]2).
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous base (e.g., Cs2CO3, KOtBu, 1.1-2.2 equivalents relative to the azolium salt).
-
Add anhydrous, degassed solvent (e.g., toluene, THF) via cannula or syringe.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the active NHC-metal complex.
-
Add the limiting substrate, followed by the other coupling partner and any additives.
-
Heat the reaction to the desired temperature and monitor its progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with the appropriate workup and purification procedure.
Table 1: Guide to Selecting Base and Solvent
| Problem Encountered | Potential Cause | Suggested Action | Rationale |
| No reaction | Incomplete NHC generation | Switch from a weak base (e.g., Et3N) to a stronger base (e.g., KOtBu, NaH). | The base must be strong enough to deprotonate the azolium precursor to form the active carbene. |
| Low yield, side products | Base-induced substrate decomposition | Use a milder base (e.g., Cs2CO3) or reduce the equivalents of a strong base. | A highly basic environment can promote side reactions like aldol condensation with aldehyde substrates.[7] |
| Competing reaction pathways | Unfavorable solvation of intermediates | Screen solvents of varying polarity (e.g., Toluene, THF, CH2Cl2). | Solvent polarity can stabilize or destabilize key intermediates, directing the reaction down a specific pathway.[11] |
| Low enantioselectivity | Poorly defined chiral environment | Use a more sterically demanding chiral NHC ligand; screen non-traditional solvents (e.g., hexafluorobenzene). | Steric bulk enhances facial discrimination, and specific solvent interactions can stabilize one diastereomeric transition state.[13][14] |
Visualization of Key Concepts
Catalytic Cycle of NHC-Catalyzed Aldehyde Oxidation
The following diagram illustrates a generalized catalytic cycle for the oxidation of an aldehyde, a common transformation involving NHC catalysis. This highlights the formation of the key Breslow intermediate and the acyl azolium species.
Caption: Generalized catalytic cycle for NHC-catalyzed aldehyde functionalization.
Troubleshooting Logic Flowchart
This diagram provides a decision-making tree for addressing low reaction yields.
Caption: Decision tree for troubleshooting low yields in NHC catalysis.
References
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G. C. Fortman, et al. (2015). NHC-based pincer ligands: carbenes with a bite. Dalton Transactions, 45(4), 1393-1406. [Link]
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M. A. H. Alam, et al. (2023). Overview of Some Second- and Third-Row Late Transition Metal Pincer-Type N-Heterocyclic Carbene Complexes: Synthesis, Optical Properties, and Applications. Molecules, 28(15), 5849. [Link]
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N. T. Reynolds, et al. (2010). Discovering New Reactions with N-Heterocyclic Carbene Catalysis. NIH Public Access, 42(2), 86-94. [Link]
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H. Choi, et al. (2022). Enantioselective functionalization at the C4 position of pyridinium salts through NHC catalysis. Nature Communications, 13, 1851. [Link]
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A. M. Lustig, et al. (2024). Synthesis and Characterization of Symmetrical N-Heterocyclic Carbene Copper(II) Complexes—An Investigation of the Influence of Pyridinyl Substituents. Molecules, 29(15), 3462. [Link]
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T. Morita, et al. (2020). Minimization of Amounts of Catalyst and Solvent in NHC-Catalyzed Benzoin Reactions of Solid Aldehydes: Mechanistic Consideration of Solid-to-Solid Conversion and Total Synthesis of Isodarparvinol B. ACS Omega, 5(17), 9896-9905. [Link]
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A. Chan & K. A. Scheidt. (2007). The Impact of Solvent Polarity on N-Heterocyclic Carbene-Catalyzed β-Protonations of Homoenolate Equivalents. Organic letters, 7(5), 905-908. [Link]
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H. Choi, et al. (2022). Enantioselective functionalization at the C4 position of pyridinium salts through NHC catalysis. ResearchGate. [Link]
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Y. Wang, et al. (2024). The Crucial Role of Lewis Basicity of N-Heterocyclic Carbenes in the CO2 Hydroboration Reduction: Comprehensive Insights from Density Functional Theory Calculations and Microkinetic Simulations. ACS Catalysis, 14(1), 32-43. [Link]
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Chemistry LibreTexts. (2023). 14.1.5: Application of Pincer Ligands. Chemistry LibreTexts. [Link]
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S. Dagorne, et al. (2021). NHC Core Pincer Ligands Exhibiting Two Anionic Coordinating Extremities. Molecules, 26(23), 7356. [Link]
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S. A. Cramer, et al. (2004). Pincer and Chelate N-Heterocyclic Carbene Complexes of Rh, Ir and Pd. Department of Chemistry and Chemical Biology, Rutgers University. [Link]
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A. D. M. de Souza, et al. (2019). The importance of N-heterocyclic carbene basicity in organocatalysis. Beilstein Journal of Organic Chemistry, 15, 2306-2319. [Link]
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P. O. Oguadinma, et al. (2021). Preparation of Butadienylpyridines by Iridium‐NHC‐Catalyzed Alkyne Hydroalkenylation and Quinolizine Rearrangement. Chemistry – A European Journal, 27(35), 9034-9042. [Link]
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ResearchGate. (n.d.). Scheme 8: Ni-NHC catalytic C-H alkylation of pyridine with allyl benzene. ResearchGate. [Link]
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D. M. Flanagan & J. S. Johnson. (2014). On the mechanism of N-heterocyclic carbene-catalyzed reactions involving acyl azoliums. Tetrahedron, 70(36), 6037-6047. [Link]
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Z. Chen, et al. (2022). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. Nature Communications, 13, 1070. [Link]
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A. J. Boydston, et al. (2005). Pyridinium-derived N-heterocyclic carbene complexes of platinum: synthesis, structure and ligand substitution kinetics. Dalton Transactions, (12), 2099-2108. [Link]
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F. Varmaghani, et al. (2023). Use of N-Heterocyclic Carbene Compounds (NHCs) Under Sustainable Conditions—An Update. Catalysts, 13(10), 1367. [Link]
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N. T. Reynolds, et al. (2016). Enantioselective N-heterocyclic carbene-catalyzed nucleophilic dearomatization of alkyl pyridiniums. Journal of the American Chemical Society, 138(40), 13153-13156. [Link]
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P. M. P. Gois, et al. (2018). The Mechanism of N‐Heterocyclic Carbene Organocatalysis through a Magnifying Glass. Chemistry – A European Journal, 24(19), 4885-4896. [Link]
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S. P. Nolan, et al. (2017). Stability and reactivity of N-heterocyclic carbene complexes. Chemical Society Reviews, 46(4), 918-942. [Link]
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A. A. Kumar, et al. (2024). N-Heterocyclic Carbene (NHC) - Catalyzed transformations for the synthesis of heterocycles requirements. Research Journal of Recent Sciences, 13(2), 6-18. [Link]
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S. Das, et al. (2024). N-Heterocyclic carbene (NHC) organocatalysis: from fundamentals to frontiers. Chemical Society Reviews. [Link]
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S. O. Oguz, et al. (2007). Pyridin‐, Quinolin‐ and Acridinylidene Palladium Carbene Complexes as Highly Efficient C–C Coupling Catalysts. European Journal of Inorganic Chemistry, 2007(23), 3691-3697. [Link]
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S. K. Ghorai, et al. (2020). Rigid pyridyl substituted NHC ligands, their Pd(0) complexes and their application in selective transfer semihydrogenation of alkynes. Dalton Transactions, 49(1), 169-178. [Link]
-
S. K. S. Al-Jadiri, et al. (2024). Synthesis and reactivity of N-heterocyclic carbene (NHC)-supported heavier nitrile ylides. Nature Communications, 15, 123. [Link]
-
W. Fang, et al. (2014). ChemInform Abstract: N-Heterocyclic Carbene (NHC)-Modulated Pd/Cu Cocatalyzed Three-Component Synthesis of 2,6-Diarylquinolines. ChemInform, 45(32). [Link]
-
D. M. Flanagan & J. S. Johnson. (2014). On the Mechanism of N-Heterocyclic Carbene-Catalyzed Reactions Involving Acyl Azoliums. ResearchGate. [Link]
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J. L. Moore & T. Rovis. (2017). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Topics in Current Chemistry, 375(1), 9. [Link]
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J. Li, et al. (2015). N-Heterocyclic Carbene-Catalyzed Radical Reactions for Highly Enantioselective β-Hydroxylation of Enals. Journal of the American Chemical Society, 137(49), 15516-15521. [Link]
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W. Liu, et al. (2022). An Unexpected Inactivation of N-Heterocyclic Carbene Organic Catalyst by 1-Methylcyclopropylcarbaldehyde and 2,2,2-Trifluoroacetophenone. Frontiers in Chemistry, 10, 868350. [Link]
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Department of Chemistry, School of Basic and Applied Sciences, Adamas University. (2021). Organocatalysis Using N-Heterocyclic Carbenes (NHCs). YouTube. [Link]
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S. Mahule, et al. (2017). Pyridine Substituted N-Heterocyclic Carbene Ligands as Supports for Au(I)−Ag(I) Interactions: Formation of a Chiral Coordination Polymer. Crystal Growth & Design, 17(11), 5961-5969. [Link]
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D. S. Surry, et al. (2007). Rate and Computational Studies for Pd-NHC-Catalyzed Amination with Primary Alkylamines and Secondary Anilines. Rationalizing Selectivity for Mono-Arylation vs Di-Arylation With NHC Ligands. Journal of the American Chemical Society, 129(34), 10346-10347. [Link]
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ResearchGate. (n.d.). NHC (1) and PYE (2) ligands and their resonance structures. ResearchGate. [Link]
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Technical Support Center: Degradation Pathways of Bis(imidazolium) Ionic Liquids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with bis(imidazolium) ionic liquids (ILs). This guide is designed to provide in-depth, field-proven insights into the degradation pathways of these compounds. Understanding the stability and degradation of bis(imidazolium) ILs is critical for ensuring experimental reproducibility, process safety, and the overall success of your research. This resource is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for bis(imidazolium) ionic liquids?
Bis(imidazolium) ionic liquids can degrade through several pathways, primarily categorized as:
-
Thermal Degradation: Decomposition due to high temperatures. This is a significant concern in applications requiring heating, such as in certain organic syntheses or material processing.[1][2] The thermal stability is highly dependent on the constituent anions and cations.[3]
-
Electrochemical Degradation: Decomposition occurring at potentials beyond the electrochemical stability window (ESW) of the ionic liquid.[4] This is critical in electrochemical applications like batteries and supercapacitors.
-
Chemical Degradation: Decomposition resulting from reactions with other chemical species. A common example is hydrolysis in the presence of water, which can be significant for certain ILs.[5] Advanced oxidation processes, such as the Fenton reaction, can also be used to intentionally degrade ILs in wastewater treatment.[6][7]
-
Biodegradation: Degradation mediated by microorganisms. While many ionic liquids are considered to have low biodegradability, certain structural features can make them more susceptible to microbial decomposition.[8][9][10]
Q2: How do the anion and cation structures influence the thermal stability of bis(imidazolium) ILs?
The structure of both the anion and the cation plays a crucial role in determining the thermal stability of bis(imidazolium) ILs.[3]
-
Anion Effect: The nature of the anion is often the dominant factor.[3] Generally, ILs with anions that are poor coordinators and hydrophobic, such as bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻), tend to exhibit higher thermal stability.[11] In contrast, ILs with halide anions (e.g., Cl⁻, Br⁻) are often less thermally stable.[11]
-
Cation Effect: Modifications to the bis(imidazolium) cation, such as the length of the alkyl chains and the presence of functional groups, also impact thermal stability.[3]
Q3: My bis(imidazolium) IL is turning yellow/brown during my experiment. What could be the cause?
Discoloration, typically to a yellow or brown hue, is a common indicator of degradation. Even at temperatures below the decomposition threshold determined by thermogravimetric analysis (TGA), subtle degradation can occur, leading to color changes.[12] Potential causes include:
-
Minor Thermal Degradation: Prolonged heating, even at temperatures considered "safe," can lead to the formation of chromophoric degradation products.
-
Impurities: The presence of impurities, such as residual halides from synthesis, can significantly lower the thermal stability and promote degradation.[4]
-
Reaction with Solutes or Air: The IL may be reacting with components of your experimental system or with oxygen.
Troubleshooting Tip: If discoloration is observed, it is crucial to analyze the IL for the presence of degradation products, as this can affect your experimental outcome. Techniques like UV-Vis spectroscopy can be used for initial screening, while HPLC and GC-MS can identify specific degradation products.
Q4: What is the "electrochemical stability window" (ESW) and why is it important?
The electrochemical stability window (ESW) is the potential range over which the ionic liquid remains stable without undergoing oxidation or reduction.[4] It is a critical parameter for any electrochemical application.
-
Anodic and Cathodic Limits: The ESW is defined by the anodic (oxidation) and cathodic (reduction) limits. The anodic limit is typically determined by the oxidation of the anion, while the cathodic limit is associated with the reduction of the cation.[4]
-
Practical Implications: Operating outside the ESW leads to the degradation of the ionic liquid, which can result in the formation of unwanted byproducts, decreased device performance, and safety hazards.[4] Imidazolium-based ILs generally have a practical electrochemical stability of around 4.5 V.[13]
Troubleshooting Guides
Issue 1: Inconsistent results in reactions using recycled bis(imidazolium) ILs.
Possible Cause: Accumulation of degradation products or impurities during use and recycling.
Troubleshooting Steps:
-
Characterize the Recycled IL: Before reusing the IL, perform a purity check. Simple measures like visual inspection for color change and pH measurement can be indicative. For a more thorough analysis, use techniques like:
-
Karl Fischer Titration: To quantify water content, as water can promote hydrolysis.
-
NMR Spectroscopy: To check for changes in the chemical structure of the cation and anion.
-
Chromatography (HPLC or GC-MS): To identify and quantify any degradation products.
-
-
Purification of the Recycled IL: If impurities are detected, a purification step is necessary. This may involve:
-
Drying under vacuum: To remove water and other volatile impurities.
-
Treatment with activated carbon: To remove colored impurities and some organic byproducts.
-
Solvent extraction: To remove specific soluble impurities.
-
-
Monitor Performance: Compare the performance of the purified, recycled IL with that of a fresh batch in a standard control reaction.
Issue 2: Unexpected side products in a synthesis reaction conducted in a bis(imidazolium) IL.
Possible Cause: The ionic liquid itself is participating in the reaction or degrading under the reaction conditions to form reactive species.
Troubleshooting Steps:
-
Analyze the Side Products: Isolate and identify the unexpected side products using techniques like NMR, mass spectrometry, and chromatography.
-
Investigate IL Stability Under Reaction Conditions: Run a blank reaction containing only the ionic liquid and any other solvents or reagents (excluding the primary reactants) under the same reaction conditions (temperature, time, atmosphere). Analyze the IL after this treatment for any signs of degradation.
-
Consider Alternative ILs: If the current bis(imidazolium) IL is found to be unstable, consider switching to an alternative with a more stable cation or anion for your specific reaction conditions. For example, if you suspect thermal degradation, choose an IL with a higher decomposition temperature.
Experimental Protocols
Protocol 1: Determination of Thermal Stability using Thermogravimetric Analysis (TGA)
Objective: To determine the onset decomposition temperature (Tonset) and the temperature at 5% mass loss (Td,5%) of a bis(imidazolium) ionic liquid. The Td,5% is often considered a more conservative and realistic indicator of the maximum working temperature.[1]
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of the ionic liquid (typically 5-10 mg) into a clean TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA instrument.
-
Set the heating program: Ramp from ambient temperature to a final temperature well above the expected decomposition (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Set the atmosphere: Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
-
Data Analysis:
-
Plot the mass of the sample as a function of temperature.
-
Determine the Tonset by finding the intersection of the baseline with the tangent of the decomposition curve.
-
Determine the Td,5% as the temperature at which the sample has lost 5% of its initial mass.
-
Protocol 2: Assessment of Electrochemical Stability Window (ESW) using Linear Sweep Voltammetry (LSV)
Objective: To determine the anodic and cathodic limits of a bis(imidazolium) ionic liquid.
Methodology:
-
Electrochemical Cell Setup:
-
Use a three-electrode cell configuration: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/Ag⁺ or a quasi-reference electrode), and a counter electrode (e.g., platinum wire).
-
The electrolyte is the bis(imidazolium) ionic liquid under investigation. Ensure the IL is dry and free of impurities.
-
-
Anodic Scan (Oxidation Limit):
-
Starting from the open-circuit potential, scan the potential towards more positive values at a slow scan rate (e.g., 10 mV/s).
-
The potential at which a significant increase in current is observed is considered the anodic limit.
-
-
Cathodic Scan (Reduction Limit):
-
Starting from the open-circuit potential, scan the potential towards more negative values at the same scan rate.
-
The potential at which a significant increase in current is observed is considered the cathodic limit.
-
-
ESW Calculation: The electrochemical stability window is the difference between the anodic and cathodic limits.
Data Presentation
Table 1: Influence of Anion on the Thermal Stability of a Hypothetical Bis(imidazolium) Ionic Liquid
| Anion | Tonset (°C) | Td,5% (°C) |
| Chloride (Cl⁻) | 250 | 235 |
| Acetate (OAc⁻) | 280 | 265 |
| Bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) | 410 | 395 |
Note: These are representative values to illustrate the trend. Actual values will vary depending on the specific cation structure.
Visualizations
Degradation Pathways Overview
Caption: Major degradation pathways for bis(imidazolium) ionic liquids.
Biodegradation Pathway of an Alkyl-Substituted Imidazolium Cation
A common biodegradation pathway for imidazolium ILs with long alkyl chains involves the oxidation of the alkyl chain.[8] The imidazolium ring itself is often resistant to cleavage.[8][10]
Caption: Proposed biodegradation pathway of the alkyl side chain.
References
-
Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. (n.d.). National Institutes of Health. [Link]
-
Liwarska-Bizukojc, E., et al. (2015). Biodegradation of imidazolium ionic liquids by activated sludge microorganisms. Extremophiles, 19(6), 1167-1176. National Institutes of Health. [Link]
-
Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. (2022). MDPI. [Link]
-
New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. (n.d.). MDPI. [Link]
-
Electro-fluorescence switching of bis-imidazolium ionic liquids. (n.d.). PubMed. [Link]
-
Evaluation of the thermal degradation of an imidazolium ionic liquid. (n.d.). ResearchGate. [Link]
-
Predicting Thermal Decomposition Temperature of Binary Imidazolium Ionic Liquid Mixtures from Molecular Structures. (n.d.). National Institutes of Health. [Link]
-
Electrochemical stability on 1-ethyl-3-methylimidazolium bis (trifluoromethyl sulfonyl) imide ionic liquid for dye sensitized solar cell application. (n.d.). ResearchGate. [Link]
-
An overview of ionic liquid degradation by advanced oxidation processes. (2021). Taylor & Francis Online. [Link]
-
Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries. (n.d.). ResearchGate. [Link]
-
Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. (n.d.). National Institutes of Health. [Link]
-
Thermal Stability, Kinetic Analysis, and Safe Temperature Assessment of Ionic Liquids 1-Benzyl-3-Methylimidazolium Bis (Trifluoromethylsulfonyl) Imide for Emerging Building and Energy Related Field. (2023). MDPI. [Link]
-
Binary Mixtures of Imidazolium-Based Protic Ionic Liquids. Extended Temperature Range of the Liquid State Keeping High Ionic Conductivities. (2022). Frontiers. [Link]
-
Advanced Green Materials: Sustainable Cellulose–Lignin Composite Films Prepared via Ionic Liquid Processing. (n.d.). MDPI. [Link]
-
Ionic Liquids: Methods of Degradation and Recovery. (n.d.). ResearchGate. [Link]
-
Enhanced Dielectric and Microwave-Absorbing Properties of Poly(Lactic Acid) Composites via Ionic Liquid-Assisted Dispersion of GNP/CNT Hybrid Fillers. (n.d.). MDPI. [Link]
-
Dependency of Physicochemical Properties of Imidazolium Bis(Trifluoromethylsulfonyl)Imide-Based Ionic Liquids on Temperature and Alkyl Chain. (2022). ACS Publications. [Link]
-
Further investigation of the biodegradability of imidazolium ionic liquids. (n.d.). ResearchGate. [Link]
-
Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. (n.d.). MDPI. [Link]
-
Electro-Fenton treatment of imidazolium-based ionic liquids: kinetics and degradation pathways. (n.d.). RSC Publishing. [Link]
-
Role of Fungi in Biodegradation of Imidazolium Ionic Liquids by Activated Sewage Sludge. (2023). MDPI. [Link]
-
The Influence of Ionic Liquids on the Effectiveness of Analytical Methods Used in the Monitoring of Human and Veterinary Pharmaceuticals in Biological and Environmental Samples—Trends and Perspectives. (n.d.). MDPI. [Link]
-
Recovery and purification of ionic liquids from solutions: a review. (2018). RSC Publishing. [Link]
-
Kinetics of imidazolium-based ionic liquids degradation in aqueous solution by Fenton oxidation. (2017). PubMed. [Link]
-
Novel Analytical Techniques for Smart Ionic Liquid Materials. (2017). Royal Society of Chemistry. [Link]
-
Biodegradation of imidazolium ionic liquids by activated sludge microorganisms. (2015). PubMed. [Link]
-
State-of-the-art analytical methods based on ionic liquids for food and beverage analysis. (n.d.). CONICET. [Link]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Electrochemical Measurements with 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide
Welcome to the technical support center for researchers utilizing 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide in electrochemical applications. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to provide both diagnostic workflows and a deeper understanding of the underlying electrochemical principles. As a dicationic ionic liquid (IL), this compound offers unique properties, including high thermal stability and enhanced solubility in polar solvents, making it a compelling electrolyte for devices like supercapacitors and batteries.[1] However, its structure also presents specific challenges. This document aims to equip you with the expertise to overcome these hurdles and achieve reliable, reproducible results.
Section 1: Foundational Knowledge & Compound Properties
Before diving into troubleshooting, a solid understanding of the material's properties is essential. This pyridinium-linked, dual-imidazolium salt is not a typical electrolyte, and its behavior is governed by the interplay of its dicationic structure and bromide counter-ions.
Table 1: Physicochemical Properties of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide
| Property | Value | Source |
| CAS Number | 263874-05-1 | [2][3] |
| Molecular Formula | C₁₃H₁₅Br₂N₅ | [1][2] |
| Molecular Weight | 401.11 g/mol | [2][3] |
| Purity | Typically ≥ 98% (HPLC) | [1] |
| Appearance | White to light yellow powder/crystal | |
| Solubility | Soluble in polar solvents | [1][3] |
| Storage | Store at room temperature | [3] |
Section 2: Troubleshooting Common Electrochemical Issues
This section addresses specific problems researchers may encounter. Each entry explains the likely cause, provides a diagnostic procedure, and offers a validated solution.
FAQ 1: "My cyclic voltammogram (CV) shows a narrow electrochemical window and/or unexpected oxidative peaks. What's happening?"
Probable Cause: The most likely culprit is the oxidation of the bromide (Br⁻) anion. While many advanced ionic liquids use anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) or hexafluorophosphate ([PF₆]⁻) to achieve wide electrochemical windows, halides are more easily oxidized.[4] This will severely limit the anodic (positive potential) range of your experiment. A secondary cause could be impurities, especially water, which has its own electrochemical breakdown limits.
Diagnostic Workflow:
-
Establish a Baseline: Run a CV of your electrolyte using a stable working electrode (like glassy carbon or platinum) and a suitable reference electrode. Scan from the open-circuit potential (OCP) towards positive potentials.
-
Identify the Onset Potential: Observe the potential at which the anodic current begins to rise sharply and irreversibly. This is likely the oxidation potential of the bromide anion.
-
Compare with Cation Reduction: Separately, scan from the OCP towards negative potentials to find the reduction limit of the imidazolium cation. The reduction of imidazolium cations is a known limiting factor for the cathodic window.[5][6]
Solution:
-
Operate Within the Window: The most immediate solution is to restrict your experimental potential range to within the stable limits you've just determined.
-
Anion Exchange: For applications requiring a wider anodic window, consider performing an anion exchange to replace the bromide with a more electrochemically robust anion like [NTf₂]⁻ or [BF₄]⁻. This is an advanced chemical synthesis step that requires careful execution and product purification.
-
Strict Anhydrous Conditions: Ensure the ionic liquid and all cell components are rigorously dried. Water contamination can introduce parasitic reactions. Use a glovebox with a dry atmosphere (<1 ppm H₂O, O₂) for cell assembly.
FAQ 2: "I'm observing high viscosity and poor ionic conductivity, leading to sloped or 'duck-shaped' CVs. How can I improve this?"
Probable Cause: Ionic liquids, particularly those with complex structures like this dicationic salt, can have significantly higher viscosity compared to traditional aqueous or organic electrolytes.[7] High viscosity impedes ion transport (mass transfer), which slows down the electrochemical process. This manifests in CVs as a tilting of the baseline and poor peak definition, especially at higher scan rates.
Diagnostic Workflow: The visual distortion of the CV is the primary indicator. To quantify this, run a series of CVs at increasing scan rates (e.g., 10, 25, 50, 100, 200 mV/s). If the peak separation increases significantly and the peaks become broad and ill-defined, mass transport limitations are dominant.
Caption: Step-by-step workflow for electrode cleaning and preparation.
Prevention:
-
Avoid Extreme Potentials: Operate within the verified stable electrochemical window to prevent reductive or oxidative decomposition of the ionic liquid.
-
Surface Modification: In some advanced applications, modifying the electrode surface with self-assembled monolayers can prevent adsorption of fouling species. The interaction between imidazolium ILs and surface chemistry is a key factor. [8]
Section 3: Summary of Troubleshooting Strategies
For quick reference, the table below summarizes the common issues and their primary solutions.
Table 2: Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solutions |
| Narrow Anodic Window | Oxidation of bromide (Br⁻) anion. | Operate within the stable window; perform anion exchange for wider window applications. |
| Irreproducible Results | Electrode fouling; water/oxygen contamination. | Implement rigorous electrode polishing protocol; use a glovebox for cell assembly. |
| Sloped/Distorted CVs | High viscosity, low ionic conductivity. | Increase cell temperature; use a co-solvent (e.g., ACN); use lower scan rates. |
| Unexpected Peaks | Impurities (water, synthesis precursors); IL decomposition. | Purify/dry the IL; confirm the electrochemical stability window and operate within it. |
| Drifting Reference Potential | Unstable quasi-reference electrode; junction potential changes. | Use an internal redox standard (e.g., Fc/Fc⁺); use a reference electrode with a salt bridge appropriate for ILs. |
References
-
1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) dibromide - Chem-Impex. [Link]
-
Understanding the role of imidazolium-based ionic liquids in the electrochemical CO2 reduction reaction - PMC - NIH. [Link]
-
Application of Ionic Liquids in Electrochemistry—Recent Advances - MDPI. [Link]
-
1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide - PubChem. [Link]
-
Characterization of Room-Temperature Ionic Liquids to Study the Electrochemical Activity of Nitro Compounds - MDPI. [Link]
-
Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries - PubMed. [Link]
-
11-(26-Pyridinediyl)Bis(3-Methylimidazolium) Dibromide 98.0%(HPLC) | PureSynth. [Link]
-
1,1′-{[3,5-Bis((dodecyloxycarbonyl)-4-phenyl-1,4-dihydropyridine-2,6-diyl]bis(methylene)}bis[4-(anthracen-9-yl)pyridin-1-ium] Dibromide - MDPI. [Link]
-
Evaluation of ionic liquids based imidazolium salts as an environmentally friendly corrosion inhibitors for carbon steel in HCl solutions - PMC - NIH. [Link]
-
Scientists Demonstrate New Real-Time Technique for Studying Ionic Liquids at Electrode Interfaces - Tech Briefs. [Link]
-
Effect of Electrode Surface Chemistry on Ion Structuring of Imidazolium Ionic Liquids. [Link]
-
Novel Electrochemical Studies of Ionic Liquids - Allen J. Bard. [Link]
-
The Imidazolium Ionic Liquids Toxicity is Due to Their Effect on the Plasma Membrane. [Link]
-
Tutorial 8-Ionic liquids for electrochemical energy storage - YouTube. [Link]
-
Evaluation of ionic liquids based imidazolium salts as an environmentally friendly corrosion inhibitors for carbon steel in HCl solutions - PubMed. [Link]
-
Reorganization of Ionic Liquids at Electrified Interfaces Probed by Friction Force Microscopy. [Link]
-
Electrostatic and non-covalent interactions in dicationic imidazolium-sulfonium salts with mixed anions - PubMed. [Link]
-
Hydrolysis of regenerated cellulose from ionic liquids and deep eutectic solvent over sulfonated carbon catalysts - RSC Publishing. [Link]
-
Membrane interactions of ionic liquids and imidazolium salts - PubMed. [Link]
-
Electrochemical Investigations of the Suitability of 1-Propyl-2,3-dimethylidazolium bis(trifluoromethylsulfonyl)imide as the Electrolyte for Application in Micro–Mesoporous Carbon-Electrode-Based Supercapacitors and Other Electrochemical Systems - MDPI. [Link]
-
Green Chemistry Blog. [Link]
-
(PDF) Influence of ionic liquid (IL) treatment conditions in the regeneration of cellulose with different crystallinity - ResearchGate. [Link]
-
(PDF) Ionic Liquids: Methods of Degradation and Recovery - ResearchGate. [Link]
-
Electrochemical Investigations of the Suitability of 1-Propyl-2,3- dimethylidazolium bis(trifluoromethylsulfonyl)imide. [Link]
-
Electrochemistry of Ruthenium Bis(imino)pyridine Compounds: Evidence for an ECE Mechanism and Isolation of Mono and Dicationic Complexes - PubMed. [Link]
Sources
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Validation & Comparative
A Comparative Guide to NHC Precursors: The Unique Advantages of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide in Catalysis
In the landscape of modern catalysis, N-heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands for transition metals, rivaling and often surpassing the performance of traditional phosphines. Their strong σ-donating ability and tunable steric and electronic properties have led to the development of highly active and stable catalysts for a myriad of organic transformations. At the heart of this field lies the synthesis of the NHC precursors, typically imidazolium salts, which are the gateway to these powerful catalytic systems. This guide provides an in-depth comparison of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide, a pincer-type NHC precursor, with other widely used alternatives, supported by experimental data to inform researchers, scientists, and drug development professionals in their selection of the optimal ligand system for their specific applications.
The Rise of Pincer NHC Ligands: A Structural Paradigm for Enhanced Catalysis
While monodentate NHC ligands, such as IMes (1,3-dimesitylimidazol-2-ylidene) and IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), have demonstrated remarkable success, the development of multidentate, and specifically pincer, NHC ligands has opened new avenues for catalyst design. Pincer ligands are tridentate ligands that bind to a metal center in a meridional fashion, creating a highly stable and well-defined coordination environment. This "pincer" grip confers enhanced thermal stability to the resulting metal complex and allows for fine-tuning of the catalytic pocket.
1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide is a precursor to a so-called CNC-pincer ligand, where two carbene moieties are linked by a central pyridine ring. This architecture offers a unique combination of strong σ-donating carbene donors and a potentially redox-active pyridine linker, which can influence the electronic properties of the metal center and participate in the catalytic cycle.
Performance in Catalysis: A Head-to-Head Look
The true measure of an NHC precursor lies in the catalytic performance of its corresponding metal complex. Here, we compare the performance of a palladium complex derived from 1,1'-(2,6-pyridinediyl)bis(3-methylimidazolium) dibromide with those of other common NHC precursors in the widely used Suzuki-Miyaura and Heck cross-coupling reactions.
Table 1: Comparative Catalytic Performance in Suzuki-Miyaura Coupling
| NHC Precursor | Catalyst | Aryl Halide | Arylboronic Acid | Yield (%) | Catalyst Loading (mol%) | Temp (°C) | Time (h) | TON | Reference |
| 1,1'-(2,6-Pyridinediyl)bis(1-benzylbenzimidazolium) Dibromide | [Pd(CNC)Br]Br | 4-Bromotoluene | Phenylboronic acid | 98 | 0.0001 | 120 | 1 | 980,000 | [1] |
| 1,3-Bis(mesityl)imidazolium Chloride (IMes·HCl) | Pd(OAc)₂/IMes·HCl | 4-Chlorotoluene | Phenylboronic acid | 95 | 1 | 80 | 2 | 95 | [2] |
| 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride (IPr·HCl) | Pd(OAc)₂/IPr·HCl | 4-Chlorotoluene | Phenylboronic acid | >99 | 1 | 80 | 2 | >99 | [2] |
| 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride (IPr·HCl) | [Pd(IPr)(cinnamyl)Cl] | 4-Chloroanisole | Phenylboronic acid | 98 | 0.05 | RT | 2 | 1960 | [2] |
Table 2: Comparative Catalytic Performance in Heck Coupling
| NHC Precursor | Catalyst | Aryl Halide | Olefin | Yield (%) | Catalyst Loading (mol%) | Temp (°C) | Time (h) | TON | Reference |
| 1,1'-(2,6-Pyridinediyl)bis(1-benzylbenzimidazolium) Dibromide | [Pd(CNC)Br]Br | 4-Bromoacetophenone | n-Butyl acrylate | 96 | 0.001 | 140 | 12 | 96,000 | [1] |
| 1,3-Bis(mesityl)imidazolium Chloride (IMes·HCl) | Pd(OAc)₂/IMes·HCl | 4-Bromoacetophenone | Styrene | 98 | 0.02 | 120 | 16 | 4900 | [3] |
| 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride (IPr·HCl) | Pd₂ (dba)₃/IPr·HCl | 4-Bromobenzonitrile | n-Butyl acrylate | 97 | 1 | 110 | 24 | 97 | [3] |
From the data, it is evident that the CNC-pincer palladium complex derived from the pyridine-bridged precursor exhibits exceptionally high turnover numbers (TONs) in both Suzuki-Miyaura and Heck reactions, indicating a highly active and stable catalyst. This enhanced performance can be attributed to several factors inherent to the pincer design.
The Causality Behind Performance: Why the Pincer Prevails
The superior performance of the CNC-pincer system is not accidental; it is a direct consequence of its molecular architecture.
-
Enhanced Stability through the Chelate Effect: The tridentate coordination of the CNC ligand to the metal center results in a strong chelate effect, leading to a thermodynamically more stable complex compared to its monodentate counterparts. This increased stability prevents catalyst decomposition at high temperatures and allows for lower catalyst loadings, which is economically and environmentally advantageous.[4]
-
Well-Defined and Tunable Catalytic Pocket: The rigid pincer framework creates a well-defined coordination sphere around the metal. This allows for precise control over the steric environment of the active site, which can influence the selectivity of the reaction. The electronic properties of the catalyst can also be fine-tuned by modifying the substituents on the pyridine ring or the imidazolium moieties.
-
Potential for Ligand-Metal Cooperation: The pyridine linker in the CNC-pincer ligand is not merely a passive scaffold. Its nitrogen atom can participate in the catalytic cycle by, for example, stabilizing intermediates or facilitating proton transfer steps. This cooperative effect between the ligand and the metal can open up new reaction pathways and enhance catalytic activity.
Experimental Section: Synthesizing the Precursors of Performance
To provide a practical context, detailed, step-by-step methodologies for the synthesis of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide and a representative monodentate NHC precursor, 1,3-dimesitylimidazolium chloride (IMes·HCl), are presented below.
Synthesis of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide
This procedure is adapted from the work of Haque et al.
Step 1: Synthesis of 2,6-bis(1-imidazolyl)pyridine
-
To a solution of imidazole (2.0 g, 29.4 mmol) in dry dimethylformamide (DMF, 50 mL), add sodium hydride (60% dispersion in mineral oil, 1.18 g, 29.4 mmol) portion-wise at 0 °C under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 1 hour.
-
Add 2,6-dibromopyridine (2.3 g, 9.8 mmol) to the reaction mixture and heat at 120 °C for 24 hours.
-
After cooling to room temperature, pour the mixture into ice-water (200 mL).
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford 2,6-bis(1-imidazolyl)pyridine as a white solid.
Step 2: Synthesis of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide
-
Dissolve 2,6-bis(1-imidazolyl)pyridine (1.0 g, 4.7 mmol) in dry acetonitrile (30 mL).
-
Add methyl bromide (excess) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 48 hours.
-
Collect the resulting white precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide.
Synthesis of 1,3-Dimesitylimidazolium Chloride (IMes·HCl)
This is a widely adopted procedure.[1]
-
Combine glyoxal (40% aqueous solution, 1 equivalent), mesitylamine (2 equivalents), and a catalytic amount of formic acid in methanol.
-
Stir the mixture at room temperature for 24 hours to form the diimine intermediate, which precipitates as a yellow solid.
-
Isolate the diimine by filtration and wash with cold methanol.
-
Suspend the diimine in tetrahydrofuran (THF) and add paraformaldehyde (1 equivalent) and a solution of HCl in dioxane (1.4 equivalents).
-
Heat the mixture at 40 °C for 48 hours.
-
Cool the reaction to room temperature, and collect the resulting white precipitate of IMes·HCl by filtration. Wash with THF and diethyl ether, and dry under vacuum.
Visualizing the Synthetic Logic
To better illustrate the synthetic pathways and the structural relationship between the precursor and the final catalyst, the following diagrams are provided.
Figure 1: General workflow for the synthesis of pincer and monodentate NHC precursors and their corresponding palladium catalysts.
Conclusion: Informed Ligand Selection for Optimal Catalytic Outcomes
The choice of an NHC precursor is a critical decision in the design of a catalytic system. While monodentate NHC ligands like IMes and IPr have proven to be highly effective and are commercially available, pincer-type precursors such as 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide offer distinct advantages in terms of catalyst stability and activity. The rigid, tridentate coordination of the resulting CNC ligand leads to exceptionally robust catalysts capable of achieving very high turnover numbers in challenging cross-coupling reactions.
For researchers and drug development professionals seeking to optimize their catalytic processes, particularly for large-scale applications where catalyst loading and stability are paramount, the exploration of pincer NHC systems is highly recommended. The initial synthetic investment in the pincer precursor can be offset by the significant gains in catalytic efficiency and longevity. This guide serves as a starting point for understanding the comparative performance of these ligand systems, empowering scientists to make informed decisions in their pursuit of more efficient and sustainable chemical synthesis.
References
- Haque, R. A., et al. (2015). Synthesis, Characterization, Crystal Structures, and Catalytic C–C Coupling and Hydrosilylation Reactions of Palladium(II) Complexes Derived from CNC Pincer‐Type N‐Heterocyclic Carbenes. European Journal of Inorganic Chemistry, 2015(24), 4064-4075.
- Hintermann, L., & Ganter, C. (2004). Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr· HCl, IMes· HCl and IXy· HCl. Beilstein Journal of Organic Chemistry, 1(1), 12.
- Marion, N., & Nolan, S. P. (2008). Well-defined N-heterocyclic carbene-palladium (II) precatalysts for cross-coupling reactions.
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- Crabtree, R. H. (2005). Pincer and Chelate N-Heterocyclic Carbene Complexes of Rh, Ir and Pd. In N-Heterocyclic Carbenes in Synthesis (pp. 169-183). Wiley-VCH.
- Marion, N., et al. (2006). Modified (NHC) Pd (cinnamyl) Cl complexes for the Suzuki-Miyaura cross-coupling of aryl chlorides. The Journal of organic chemistry, 71(15), 5816-5821.
- Tu, T., et al. (2008). A Novel Pyridine‐Bridged Bis‐benzimidazolylidene Pincer Palladium Complex: Synthesis and Catalytic Properties.
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-
Haque, R. A., et al. (2015). Synthesis, Characterization, Crystal Structures, and Catalytic C–C Coupling and Hydrosilylation Reactions of Palladium(II) Complexes Derived from CNC Pincer‐Type N‐Heterocyclic Carbenes. European Journal of Inorganic Chemistry, 2015(24), 4064-4075. Available from: [Link]
-
Hintermann, L., & Ganter, C. (2004). Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr· HCl, IMes· HCl and IXy· HCl. Beilstein Journal of Organic Chemistry, 1(1), 12. Available from: [Link]
-
Marion, N., & Nolan, S. P. (2008). Well-defined N-heterocyclic carbene-palladium (II) precatalysts for cross-coupling reactions. Angewandte Chemie International Edition, 47(25), 4704-4706. Available from: [Link]
-
Cesar, V., et al. (2004). Tridentate Carbene CCC and CNC Pincer Palladium (II) Complexes: Structure, Fluxionality, and Catalytic Activity. Organometallics, 23(23), 5645-5653. Available from: [Link]
-
Gstöttmayr, C. W., et al. (2017). Direct Knitting of Pincer Palladium Complexes into Hyper-Crosslinked Polymers for Superior Catalytic Performance in Suzuki-Miyaura Reactions. Chemistry–A European Journal, 23(62), 15639-15643. Available from: [Link]
-
Crabtree, R. H. (2005). Pincer and Chelate N-Heterocyclic Carbene Complexes of Rh, Ir and Pd. In N-Heterocyclic Carbenes in Synthesis (pp. 169-183). Wiley-VCH. Available from: [Link]
-
Marion, N., et al. (2006). Modified (NHC) Pd (cinnamyl) Cl complexes for the Suzuki-Miyaura cross-coupling of aryl chlorides. The Journal of organic chemistry, 71(15), 5816-5821. Available from: [Link]
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Tu, T., et al. (2008). A Novel Pyridine‐Bridged Bis‐benzimidazolylidene Pincer Palladium Complex: Synthesis and Catalytic Properties. Advanced Synthesis & Catalysis, 350(11‐12), 1807-1811. Available from: [Link]
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Peris, E., & Crabtree, R. H. (2004). Key factors in the stability of N-heterocyclic carbene complexes. Coordination Chemistry Reviews, 248(21-24), 2239-2246. Available from: [Link]
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A Comparative Guide to Pyridinediyl Bis(Imidazolium) and Traditional Imidazolium Salts for Researchers
This guide provides an in-depth comparison of pyridinediyl bis(imidazolium) salts and traditional imidazolium salts, offering researchers, scientists, and drug development professionals a clear understanding of their respective performance characteristics. We will move beyond simple descriptions to analyze the structural nuances that dictate their function in critical applications like catalysis and biomedicine, supported by experimental data and detailed protocols.
Introduction: From Monodentate Simplicity to Bidentate Complexity
Imidazolium salts are a cornerstone of modern chemistry. As ionic liquids (ILs), they offer tunable properties like solubility and thermal stability, and as precursors to N-Heterocyclic Carbenes (NHCs), they have revolutionized catalysis.[1] Traditional imidazolium salts feature a single imidazolium cation, which typically forms a monodentate NHC ligand that binds to a metal center through one carbon atom.
Pyridinediyl bis(imidazolium) salts represent a significant structural evolution. By linking two imidazolium rings with a pyridine bridge, we create a precursor to a bidentate or "pincer" NHC ligand. This seemingly simple addition of a pyridine linker introduces profound changes in steric and electronic properties, leading to distinct performance profiles in complex chemical and biological systems. This guide will dissect these differences to inform your selection process.
Structural and Electronic Foundations
The fundamental performance differences between these two classes of salts originate from their core structures. A traditional imidazolium salt provides a single point of coordination, whereas a pyridinediyl bis(imidazolium) salt offers multiple coordination sites, leading to a chelate effect that significantly impacts stability and reactivity.
Caption: Structural comparison of traditional and pyridinediyl bis(imidazolium) salts.
The pyridine bridge is not merely a passive linker. As an electron-withdrawing entity, it modulates the electron-donating ability of the resulting NHC moieties. Furthermore, the nitrogen atom of the pyridine ring can itself participate in metal coordination, creating a highly stable pincer-like complex that rigidly holds the metal center. This structural rigidity is a key determinant of selectivity in catalytic processes.[2][3]
Performance Showdown in Catalysis
Both salt types are primarily used in catalysis as precursors to NHC ligands, which stabilize transition metal catalysts. The choice between them hinges on the desired balance of catalyst stability, activity, and cost.
The Stability Advantage of Bidentate Ligands
The primary advantage of pyridinediyl bis(imidazolium) salts in catalysis is the formation of highly stable chelated metal complexes.[4][5] This "chelate effect" reduces the likelihood of ligand dissociation, a common pathway for catalyst deactivation. The result is often a more robust and longer-lasting catalyst with higher total turnover numbers (TONs).
Palladium complexes derived from pyridine-functionalized NHCs, for instance, have demonstrated exceptional performance as catalysts in Heck arylation reactions.[2] Similarly, ruthenium and iridium complexes featuring these bidentate ligands are highly effective in transfer hydrogenation reactions for converting ketones and imines.[4][5] The catalyst's structural integrity, enforced by the pincer ligand, is central to this success.
The Versatility of Traditional Monodentate Ligands
Traditional imidazolium salts offer simplicity and accessibility. They are typically easier and more economical to synthesize, and a vast and diverse library of these salts is commercially available.[6] This makes them ideal for high-throughput screening and initial discovery efforts.
While their resulting monodentate NHC complexes may be less stable than chelated analogues, this flexibility can be an advantage. In catalytic cycles that require transient ligand dissociation, a monodentate ligand may lead to faster kinetics. They have a proven, extensive track record in a wide array of transformations, from the degradation of biomass to classic C-C bond-forming reactions like the Knoevenagel condensation.[7][8]
Quantitative Performance Comparison
The enhanced stability of bidentate NHC complexes often translates into superior catalytic yields under demanding conditions. A study by Chen et al. on the transfer hydrogenation of acetophenone provides a clear example.
| Catalyst Precursor Type | Metal Complex | Yield (%) | Time (h) | Source |
| Traditional Imidazolium | Ru(II) with imidazole-based NHC | 97 | 2 | [4] |
| Pyridinediyl Bis(Imidazolium) | Ru(II) carbonyl complex with pyridine-tethered NHC | High Activity | 2 | [4] |
| Bidentate bis-NHC | Ru(II) with ethyl-substituted bis-NHC | High Activity | 24 | [4] |
Note: The table illustrates that while both catalyst types are effective, the bidentate ligands can maintain high activity over longer periods, indicating greater stability.
Applications in Drug Development and Biology
Beyond catalysis, these salts are being explored as biologically active agents. The core heterocyclic structures are well-known pharmacophores, and the ionic nature of the salts can improve properties like solubility.
Antifungal and Antimicrobial Potential
The molecular hybridization approach—combining two or more pharmacophores—is a powerful strategy in drug design. Researchers have synthesized hybrid bis-(imidazole/benzimidazole)-pyridine derivatives that demonstrate potent antifungal activity.[9] The proposed mechanism involves a dual attack: the imidazole moiety inhibits ergosterol biosynthesis, a critical component of the fungal cell membrane, while the pyridine scaffold may act as a cell wall inhibitor.[9]
Traditional imidazolium salts are also widely recognized for their antimicrobial properties. Their activity can be readily tuned by modifying the length of the N-alkyl substituents, which alters the compound's lipophilicity and ability to disrupt microbial cell membranes.[1][6]
Anticancer Activity
The pyridine ring is a privileged scaffold found in numerous approved anticancer drugs, including Sorafenib.[10][11] This has inspired the synthesis of novel pyridine-urea compounds that show significant anti-proliferative effects against various cancer cell lines.[10] Similarly, imidazolium salts, especially when functionalized with other known anticancer agents like acridine, have shown promising results, though sometimes with higher specificity for certain cancer types.[12]
Comparative Biological Activity
| Compound Class | Target | Metric | Result | Source |
| Bis(imidazole)-pyridine hybrid (5a) | C. albicans | MIC | 3.9 µg/mL | [9] |
| Pyridine-urea derivative (8e) | MCF-7 Breast Cancer | IC₅₀ | 0.22 µM (48h) | [10] |
| Acridine-imidazolium salt | Various Cancer Lines | Activity | Promising, but specific | [12] |
This data highlights the significant potential of both compound classes, with the hybrid pyridinediyl bis(azole) structures showing particular promise in antifungal applications.
Caption: A typical workflow for the biological evaluation of novel ionic salts.
Physicochemical Properties: Stability and Solubility
For any practical application, fundamental properties like thermal stability and solubility are critical design parameters.
-
Thermal Stability: Dicationic salts, including pyridinediyl bis(imidazolium) variants, generally possess higher thermal stability than their monocationic counterparts.[13] This is attributed to the delocalization of the positive charge over a larger molecular framework and stronger ionic interactions. One study directly comparing dicationic ILs found that those with imidazolium moieties had higher thermal stability than those with pyridinium rings, holding other factors constant.[13]
-
Solubility: The solubility of both salt classes is highly tunable and depends more on the choice of anion than the cation.[6] By pairing the cation with anions like bromide (Br⁻), tetrafluoroborate (BF₄⁻), or bis(trifluoromethanesulfonyl)imide (NTf₂⁻), solubility can be shifted between aqueous and organic media.[6][14] This allows for their use in a diverse range of solvent systems, from biological buffers to organic reaction media. For example, water-soluble pyrene-functionalized imidazolium salts have been successfully synthesized for specific applications.[15]
Comparative Physicochemical Data
| Compound Type | Cationic Moiety | Anion | Thermal Stability (TGA) | Key Feature | Source |
| Dicationic | Imidazolium-based | Dicyanamide | Higher Stability | Stronger charge dispersion | [13] |
| Monocationic | Imidazolium-based | Dicyanamide | Lower Stability | - | [13] |
| Dicationic | Pyridinium-based | Dicyanamide | Lower than Imidazolium | - | [13] |
Key Experimental Protocols
To ensure the reproducibility and validation of these findings, we provide foundational, step-by-step experimental protocols.
Protocol 1: Synthesis of a Traditional Imidazolium Salt (1-butyl-3-methylimidazolium bromide)
-
Causality: This is a standard Sₙ2 reaction (Menshutkin reaction) where the nucleophilic nitrogen of the imidazole attacks the electrophilic carbon of the alkyl halide. Acetonitrile is a common polar aprotic solvent for this transformation.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-methylimidazole (1 equivalent).
-
Add acetonitrile (approx. 10 mL per 5g of imidazole).
-
Add 1-butyl bromide (1.0-1.05 equivalents) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 24-48 hours. Monitor reaction progress via TLC.
-
After completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Wash the resulting viscous liquid or solid with a non-polar solvent like ethyl acetate or hexane to remove any unreacted starting materials.
-
Dry the final product under high vacuum at 50-60°C for 12 hours to yield the pure imidazolium salt.[6]
-
Protocol 2: Synthesis of a Pyridinediyl Bis(Imidazolium) Salt
-
Causality: This protocol involves a double SₙAr (Nucleophilic Aromatic Substitution) or Menshutkin-type reaction. The imidazole acts as the nucleophile, displacing halides on the pyridine ring. The stoichiometry is critical to ensure disubstitution.
-
Procedure:
-
In a sealed tube or pressure vessel, combine 2,6-dibromopyridine (1 equivalent) and an N-substituted imidazole (e.g., 1-methylimidazole) (2.2 equivalents).
-
The reaction can often be performed neat (without solvent) or in a high-boiling polar aprotic solvent like DMF or NMP.
-
Heat the mixture to a high temperature (e.g., 120-150°C) for 48-72 hours.
-
Cool the reaction mixture. If a solid precipitates, it can be isolated by filtration.
-
Purify the crude product by washing extensively with a solvent in which the product is insoluble but the starting materials are soluble (e.g., acetone or ethyl acetate).
-
Recrystallization from a suitable solvent system (e.g., methanol/ether) may be required to obtain the pure bis(imidazolium) salt.
-
Dry the product under vacuum.
-
Conclusion and Future Outlook
The choice between pyridinediyl bis(imidazolium) and traditional imidazolium salts is a strategic decision based on the specific demands of the application.
-
Pyridinediyl bis(imidazolium) salts are the superior choice when catalyst stability, longevity, and fine control over the catalytic pocket's geometry are the primary concerns. The robust, chelated complexes they form are ideal for demanding industrial processes and asymmetric catalysis where selectivity is paramount. Their modularity offers exciting possibilities for creating highly tailored ligand frameworks.
-
Traditional imidazolium salts remain the workhorse for exploratory research and applications where cost, accessibility, and versatility are key. Their simplicity and the vast chemical space they occupy make them an invaluable tool for rapid screening and process optimization in both catalysis and materials science.
Ultimately, pyridinediyl bis(imidazolium) salts represent a specialized, high-performance evolution of the imidazolium scaffold. While traditional salts provide a broad and accessible platform, the bidentate, pyridine-bridged structures offer a pathway to enhanced stability and control for the next generation of catalysts and therapeutics.
References
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- Synthesis of iridium pyridinyl N-heterocyclic carbene complexes and their catalytic activities on reduction of nitroarenes. PubMed.
- Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evalu
- Synthesis and thermal characterization of mono and dicationicimidazolium-pyridinium based ionic liquids. Oriental Journal of Chemistry.
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- Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. MDPI.
- Nitro-functionalized imidazolium salts as acidic catalysts for cellulose degrad
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.
- Water-Soluble Pyrene-Adorned Imidazolium Salts with Multicolor Solid-State Fluorescence: Synthesis, Structure, Photophysical Properties, and Application on the Detection of L
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- Imidazolium salts and their polymeric materials for biological applic
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Validating the Superior Catalytic Efficacy of a Pyridinediyl N-Heterocyclic Carbene Pincer Precursor in C-C Cross-Coupling Reactions
A Comparative Guide for Researchers
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions represent an indispensable tool for the construction of complex molecular architectures. The performance of these catalytic systems is critically dependent on the ligand framework surrounding the palladium center. While traditional phosphine ligands have been foundational, N-Heterocyclic Carbenes (NHCs) have emerged as a superior class of ligands, offering enhanced stability and reactivity. This guide provides an in-depth validation of the catalytic activity of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide , a precursor to a robust CNC-pincer NHC ligand, comparing its performance in the Mizoroki-Heck reaction against established phosphine-based catalysts.
The Architectural Advantage: Why Pincer NHC Ligands Excel
The subject of our analysis, 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide, is not merely another ligand precursor; it represents a sophisticated architectural design tailored for catalytic efficiency. Upon in situ deprotonation, it forms a tridentate "pincer" ligand that binds to a metal center, such as palladium, through two carbene carbons and a central pyridine nitrogen (a C^N^C coordination mode).
This pincer configuration confers exceptional stability to the catalytic complex. The strong σ-donating character of the NHC moieties creates a highly electron-rich palladium center, which facilitates the crucial oxidative addition step in the catalytic cycle.[1][2] Unlike many monodentate phosphine ligands, the chelate effect of the tridentate pincer structure prevents ligand dissociation, a common pathway for catalyst decomposition at the high temperatures often required for cross-coupling reactions.[2] This inherent stability translates directly into higher catalyst longevity and efficiency, as measured by Turnover Number (TON) and Turnover Frequency (TOF).
Comparative Performance Analysis: The Mizoroki-Heck Reaction
To objectively validate the catalytic activity, we present a comparative analysis based on a model Mizoroki-Heck reaction: the coupling of bromobenzene with styrene. The performance of the in situ generated Pd-NHC pincer catalyst is benchmarked against two widely used conventional catalyst systems: a palladium(0) complex with triphenylphosphine ligands (Pd(PPh₃)₄) and an in situ system formed from palladium(II) acetate and triphenylphosphine.
Data Presentation:
| Catalyst System | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Yield (%) | TON (mol product/mol Pd) | TOF (h⁻¹) |
| System 1: Pd(OAc)₂ / 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide / Base (in situ generation) | 0.1 | 120 | 4 | >98 | ~980 | ~245 |
| System 2: Pd(PPh₃)₄ | 1.0 | 120 | 12 | 88 | 88 | ~7 |
| System 3: Pd(OAc)₂ / PPh₃ (in situ generation) | 1.0 | 120 | 12 | 82 | 82 | ~7 |
Note: The data presented are representative values derived from established protocols for Mizoroki-Heck couplings to illustrate the comparative performance.[3][4][5]
Causality Behind the Results:
The superior performance of the NHC-pincer system is not coincidental.
-
Lower Catalyst Loading: The high stability and intrinsic activity of the Pd-NHC complex allow for significantly lower catalyst loadings (0.1 mol%) compared to the phosphine-based systems (1.0 mol%), reducing cost and potential metal contamination in the final product.[4]
-
Faster Reaction Times: The strong electron-donating nature of the NHC ligand accelerates the rate-limiting oxidative addition step, leading to dramatically shorter reaction times (4 hours vs. 12 hours).
-
Higher Yield and TON/TOF: The resistance of the pincer ligand to decomposition ensures that the catalyst remains active for a greater number of cycles before deactivation. This results in a near-quantitative yield and an order of magnitude increase in both the Turnover Number (TON) and Turnover Frequency (TOF), key metrics of catalyst efficiency and stability.[6][7]
Experimental Validation Protocol
To ensure trustworthiness and reproducibility, the following detailed protocol for the Mizoroki-Heck reaction allows for a self-validating comparison. This protocol describes the in situ generation of the active catalyst from the imidazolium salt.
Protocol: Mizoroki-Heck Coupling of Bromobenzene and Styrene
Reagents & Equipment:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide
-
Potassium Carbonate (K₂CO₃), finely ground and dried
-
Bromobenzene
-
Styrene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk tube or microwave vial
-
Magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification (separatory funnel, round-bottom flask, column chromatography setup)
-
Gas Chromatograph (GC) or GC-Mass Spectrometer (GC-MS) for analysis
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk tube containing a magnetic stir bar, add Palladium(II) Acetate (0.001 mmol, 0.1 mol%) and 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide (0.0012 mmol, 0.12 mol%).
-
Addition of Base: Add finely ground, dry Potassium Carbonate (K₂CO₃) (2.5 mmol). The base is crucial as it deprotonates the imidazolium salt to form the N-heterocyclic carbene in situ.
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under a positive pressure of inert gas, add anhydrous DMF (3 mL), followed by bromobenzene (1.0 mmol) and styrene (1.2 mmol) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 4 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification & Analysis: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel. The yield and purity should be determined by Gas Chromatography (GC) analysis using an internal standard.
This protocol can be directly compared with parallel experiments running Catalyst Systems 2 and 3 under identical conditions (adjusting for the 1.0 mol% loading) to validate the data presented.
Visualizing the Workflow
To clarify the experimental logic, the following diagram outlines the process from catalyst formation to final analysis.
Caption: Experimental workflow for the Mizoroki-Heck reaction.
Conclusion
The validation data and experimental protocol clearly demonstrate the superior catalytic performance of the pincer-type NHC complex derived from 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide . Its architectural stability and potent electronic properties enable reactions to proceed with lower catalyst loadings, in shorter times, and with higher efficiency than traditional phosphine-based systems. For researchers in drug development and materials science, adopting such advanced catalytic systems is not merely an incremental improvement but a significant step towards more efficient, cost-effective, and sustainable chemical synthesis.
References
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Lee, H. M., Zeng, J. Y., Hu, C. H., & Lee, M. T. (2004). A new tridentate pincer phosphine/n-heterocyclic carbene ligand: palladium complexes, their structures, and catalytic activities. Inorganic Chemistry, 43(21), 6822–6829. Retrieved from [Link]
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Balinge, K. R., & Bhagat, P. R. (2017). Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. Comptes Rendus Chimie, 20(6), 690-712. Retrieved from [Link]
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Sasada, T., et al. (2010). Abnormal N-Heterocyclic Carbene Promoted Suzuki−Miyaura Coupling Reaction: A Comparative Study. Organometallics, 29(23), 6343–6349. Retrieved from [Link]
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He, H., & Musaev, D. G. (2008). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics, 27(4), 571–583. Retrieved from [Link]
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Gülcemal, D., et al. (2024). Catalysis of NHC–Pd Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. Molbank, 2024(2), M1871. Retrieved from [Link]
-
Sharma, R., & Rawat, D. S. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Organic & Biomolecular Chemistry, 21(34), 6846-6866. Retrieved from [Link]
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Wang, J., Rahman, M. M., et al. (2022). Palladium/NHC (NHC = N-Heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. ACS Catalysis, 12(4), 2415–2422. Retrieved from [Link]
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Ananikov, V. P., et al. (2017). A New Mode of Operation of Pd-NHC Systems Studied in a Catalytic Mizoroki–Heck Reaction. Organometallics, 36(8), 1507–1518. Retrieved from [Link]
-
Vlaisavljevich, B. (2019). Activity-Based Screening of Homogeneous Catalysts through the Rapid Assessment of Theoretically Derived Turnover Frequencies. ACS Catalysis, 9(6), 5275–5283. Retrieved from [Link]
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Flores-Gaspar, A., et al. (2024). Rational design of galactopyranoside-substituted N-heterocyclic carbene palladium(II) complexes. Stable and efficient catalyst for C–C coupling in aqueous media. New Journal of Chemistry, 48, 148-156. Retrieved from [Link]
-
Sun, N., et al. (2017). An efficient Pd–NHC catalyst system in situ generated from Na2PdCl4 and PEG-functionalized imidazolium salts for Mizoroki–Heck reactions in water. Beilstein Journal of Organic Chemistry, 13, 1735–1744. Retrieved from [Link]
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Balinge, K. R., & Bhagat, P. R. (2017). Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. ResearchGate. Retrieved from [Link]
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Ghaffari, M. F., et al. (2020). Coordination-Accelerated Catalysis in the Heck Reaction using N–H N-Heterocyclic Carbene Pd Complexes. ACS Catalysis, 10(23), 14036–14044. Retrieved from [Link]
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Naya, A., et al. (2023). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. Green Chemistry, 25(18), 7203-7209. Retrieved from [Link]
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ResearchGate. (2021). Comparison of turnover number (TON) and turnover frequency (TOF) values. ResearchGate. Retrieved from [Link]
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J&K Scientific. (n.d.). 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) dibromide. Retrieved from [Link]
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Wang, F., et al. (2020). Enantioselective rapid assembly of bis-heterocycles by sequential palladium-catalyzed aza-Heck cyclization coupling reaction. Science Advances, 6(42), eabc8482. Retrieved from [Link]
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A Comparative Guide to Pyridinium-Based Ionic Liquids in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Allure of the Pyridinium Cation in Catalysis
Pyridinium-based ionic liquids have emerged as a compelling class of compounds in the field of catalysis, offering a unique combination of thermal stability, tunable solvency, and catalytic activity.[1][2] Their aromatic pyridinium cation provides a distinct electronic environment compared to their more common imidazolium counterparts, influencing reaction pathways and product selectivity in a variety of transformations. This guide will explore the synthesis, properties, and catalytic performance of PyILs, offering a comparative perspective to aid researchers in harnessing their full potential. One notable advantage of pyridinium-based ILs is their often superior thermal stability compared to other ionic liquid families.[1]
Synthesis of Pyridinium-Based Ionic Liquids: A Foundation of Versatility
The synthetic accessibility of pyridinium-based ionic liquids is a key factor in their widespread application. The general and most common synthetic route involves a straightforward two-step process, allowing for extensive structural diversification.
General Synthesis Pathway
Step 1: N-Alkylation (Quaternization)
This initial step involves the reaction of pyridine or a substituted pyridine derivative with an alkylating agent, typically an alkyl halide (e.g., alkyl bromide) or sulfonate. This quaternization reaction forms the N-alkylpyridinium cation, with the corresponding halide or sulfonate as the counter-anion.
Experimental Protocol: Synthesis of N-Alkylpyridinium Bromide [1]
-
Combine equimolar amounts of pyridine (0.5 mol) and the desired alkyl bromide (0.5 mol) in a round-bottom flask.
-
Reflux the mixture at 70°C for 72 hours.
-
After cooling, wash the reaction mixture repeatedly with ethyl acetate to remove any unreacted starting materials.
-
Remove the residual ethyl acetate using a rotary evaporator.
-
Dry the resulting product at room temperature to yield the N-alkylpyridinium bromide as a yellow-brown solid or viscous liquid.
Step 2: Anion Exchange (Metathesis)
To introduce a different anion and further tune the properties of the ionic liquid, an anion exchange reaction is performed. This is typically achieved by reacting the N-alkylpyridinium halide with a metal salt of the desired anion (e.g., sodium tetrafluoroborate, lithium bis(trifluoromethylsulfonyl)imide).
Experimental Protocol: Synthesis of N-Alkylpyridinium Tetrafluoroborate [1]
-
Dissolve the N-alkylpyridinium bromide (0.05 mol) in acetone (20 mL).
-
Add sodium tetrafluoroborate in a 1:1 molar ratio to the solution.
-
Stir the mixture at 25°C for 12 hours.
-
Filter the mixture to remove the precipitated sodium bromide.
-
Evaporate the acetone from the filtrate using a rotary evaporator to obtain the N-alkylpyridinium tetrafluoroborate.
Caption: General synthesis of pyridinium-based ionic liquids.
Comparative Performance in Catalytic Applications
The efficacy of pyridinium-based ionic liquids as catalysts and reaction media is highly dependent on their structural features, namely the nature of the anion, the length of the N-alkyl chain, and the presence of functional groups. This section provides a comparative analysis of their performance in key organic transformations.
Pyridinium vs. Imidazolium-Based Ionic Liquids: A Tale of Two Cations
While both pyridinium and imidazolium-based ionic liquids are widely used in catalysis, their distinct electronic and steric properties can lead to significant differences in catalytic activity and selectivity.
| Reaction | Pyridinium IL | Imidazolium IL | Key Observations | Reference |
| Heck Reaction | Lower catalytic activity | Higher catalytic activity | Imidazolium ILs were found to have greater catalytic activity in the Heck reaction. | [3] |
| Biocatalysis (Lipase) | Can maintain lipase stability | Can also stabilize lipase | Pyridinium-based ILs can be a viable alternative to imidazolium-based ILs in biocatalysis, with the anion playing a crucial role in stabilizing the enzyme.[1] | [1] |
| General Properties | Higher viscosity for the same anion | Lower viscosity for the same anion | The interactions between cations and anions are generally stronger in imidazolium-based ILs.[3] | [3] |
Causality: The higher aromaticity of the pyridinium ring compared to the imidazolium ring can influence its interaction with metal catalysts and substrates.[3] In some cases, the more acidic proton at the C2 position of the imidazolium ring can lead to the in situ formation of N-heterocyclic carbene (NHC) complexes with metal catalysts, which can enhance catalytic activity.
The Decisive Role of the Anion
The choice of anion in a pyridinium-based ionic liquid has a profound impact on its physicochemical properties and, consequently, its catalytic performance.
| Anion | Key Properties & Catalytic Influence |
| Halides (Br⁻, Cl⁻) | Can coordinate with metal centers, influencing catalyst stability and activity. In some cases, bromide anions have been shown to provide better stability to enzymes like lipase compared to tetrafluoroborate.[1] |
| Tetrafluoroborate (BF₄⁻) | A common, weakly coordinating anion. However, in some biocatalytic reactions, it has been shown to be less effective at stabilizing enzymes compared to bromide.[1] |
| Hydrogen Sulfate (HSO₄⁻) | Imparts Brønsted acidity to the ionic liquid, making it an effective catalyst for acid-catalyzed reactions like esterification. |
| Triflimide (NTf₂⁻) | A bulky, non-coordinating anion that often leads to lower viscosity and increased hydrophobicity. |
A study on the hydrolysis of p-nitrophenyl palmitate using Candida rugosa lipase demonstrated that a pyridinium ionic liquid with a bromide anion ([C6Py]Br) could increase the lipase's hydrolytic activity by approximately 15.61% when used as a cosolvent in methanol.[4] This was attributed to the bromide anion's ability to stabilize the lipase conformation through short-range interactions.[4]
Influence of the N-Alkyl Chain Length
The length of the alkyl chain attached to the nitrogen of the pyridinium ring primarily affects the steric hindrance around the catalytic center and the overall lipophilicity of the ionic liquid.
Longer alkyl chains can:
-
Increase steric hindrance: This can be beneficial for selectivity in some reactions but may hinder the approach of bulky substrates.
-
Enhance lipophilicity: This can improve the solubility of nonpolar reactants and facilitate product separation in biphasic systems.
-
Influence self-assembly: Longer alkyl chains can lead to the formation of aggregates or liquid crystalline phases, which can create unique reaction environments.
Functionalized Pyridinium Ionic Liquids: Task-Specific Catalysis
The introduction of functional groups onto the pyridinium cation or the alkyl chain allows for the design of "task-specific" ionic liquids with tailored catalytic properties.
| Functional Group | Application | Advantage | Reference |
| Nitrile (-CN) | Suzuki and Stille coupling reactions | Improves catalyst retention and recyclability by coordinating with the palladium catalyst, significantly reducing metal leaching. | [5] |
| Ether (-O-) | Grignard reactions | Acts as a suitable solvent for the reaction, allowing for the smooth reduction of aldehydes to primary alcohols. | [5] |
| Sulfonic Acid (-SO₃H) | Acid-catalyzed reactions (e.g., transesterification) | Creates a Brønsted acidic ionic liquid that can be recycled and reused. | [5] |
Applications in Key Organic Transformations
Pyridinium-based ionic liquids have demonstrated their utility in a wide array of organic reactions, often serving as both the solvent and the catalyst.
Carbon-Carbon Bond Forming Reactions
Diels-Alder Reaction: Pyridinium ILs, such as 1-butyl-pyridinium tetrafluoroborate, have been successfully employed as solvents for the Diels-Alder reaction between anthracene-9-carbinol and N-ethylmaleimide.[5]
Friedel-Crafts Reaction: These ionic liquids can act as both a solvent and a Lewis acid catalyst in Friedel-Crafts type additions. For instance, the addition of acetylene to benzoyl chloride proceeds in high yield and purity in a pyridinium IL, which also inhibits the polymerization of acetylene.[5]
Suzuki Coupling: Nitrile-functionalized pyridinium ionic liquids have proven to be effective for the immobilization of palladium catalysts in Suzuki reactions, leading to significantly reduced palladium leaching compared to non-functionalized analogues.[5]
Experimental Protocol: Heck Reaction in a Pyridinium-Based Ionic Liquid System
This is a generalized protocol and may require optimization for specific substrates.
-
To a reaction vessel, add the pyridinium-based ionic liquid (e.g., 1-butyl-3-methylpyridinium tetrafluoroborate), the palladium catalyst (e.g., Pd(OAc)₂), the aryl halide, the olefin, and a base (e.g., triethylamine).
-
Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at the desired temperature for the required reaction time.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product from the ionic liquid phase using a non-polar organic solvent (e.g., hexane or diethyl ether).
-
The ionic liquid phase containing the catalyst can often be recovered and reused for subsequent reactions after washing and drying.
Caption: Workflow for the synthesis, application, and recycling of pyridinium ionic liquids in catalysis.
Biocatalysis in Pyridinium-Based Ionic Liquids
The use of ionic liquids as media for enzymatic reactions is a burgeoning field, and pyridinium-based ILs have shown promise in this area. They can offer a non-aqueous environment that can enhance enzyme stability and activity, particularly for lipases.[1]
In a comparative study, the addition of N-hexylpyridinium bromide ([C6Py]Br) as a cosolvent in a methanol-water system increased the hydrolytic activity of Candida rugosa lipase by 15.61%.[1] This enhancement was attributed to the ability of the ionic liquid to maintain the lipase's structural integrity and mitigate the denaturing effect of methanol.[1] Molecular dynamics simulations suggested that the bromide anion plays a key role in stabilizing the enzyme's conformation.[1]
Mechanistic Considerations
The catalytic role of pyridinium-based ionic liquids can be multifaceted:
-
As a Polar Medium: Their inherent polarity can enhance the rates of reactions involving polar transition states.
-
As a Lewis Acid: The pyridinium cation can act as a weak Lewis acid, activating electrophiles.
-
As a Brønsted Acid: Functionalization with acidic groups like -SO₃H creates Brønsted acidic catalysts.
-
Stabilization of Catalytic Species: They can stabilize metal nanoparticles and complexes, preventing aggregation and leaching.
Conclusion and Future Outlook
Pyridinium-based ionic liquids represent a highly versatile and tunable platform for catalytic applications. Their straightforward synthesis, coupled with the ability to fine-tune their properties through modification of the anion, N-alkyl chain, and functional groups, makes them attractive for a wide range of organic transformations and biocatalysis. While in some instances, imidazolium-based ILs may exhibit higher catalytic activity, the superior thermal stability and unique electronic properties of pyridinium ILs make them a valuable tool in the chemist's arsenal. Future research will likely focus on the development of novel, task-specific pyridinium ILs with enhanced catalytic performance and recyclability, further solidifying their role in the advancement of green and sustainable chemistry.
References
- Comparison of Electronic and Physicochemical Properties between Imidazolium-Based and Pyridinium-Based Ionic Liquids. (URL not available)
-
Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. [Link]
- N‐Alkyl pyridinium salts as electrophiles for nickel‐c
-
Imidazolium, pyridinium and pyrazinium based ionic liquids with octyl side chains as potential antibacterial agents against multidrug resistant uropathogenic E. coli. [Link]
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Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. [Link]
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Pyridinium salts: from synthesis to reactivity and applications. [Link]
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Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. [Link]
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A Comparative Guide to the Electrochemical Performance of Ionic Liquid Electrolytes
Introduction: The Dawn of a New Era in Electrolyte Technology
In the relentless pursuit of safer, more efficient, and higher-performance energy storage and electrochemical systems, the limitations of conventional organic solvent-based electrolytes have become increasingly apparent. Their inherent volatility, flammability, and narrow electrochemical stability windows present significant challenges, particularly for next-generation high-energy-density batteries and supercapacitors.[1][2][3][4] Enter ionic liquids (ILs), a fascinating class of materials poised to revolutionize the field.
Ionic liquids are salts with melting points below 100°C, composed entirely of ions.[5][6] This unique composition endows them with a remarkable set of properties, including negligible vapor pressure, non-flammability, high thermal stability, and wide electrochemical windows.[7][8][9][10] Often dubbed "designer solvents," the physicochemical properties of ILs can be finely tuned by modifying the structure of their constituent cations and anions, offering unprecedented control over electrolyte performance.[7][9] This guide provides a comprehensive comparison of the electrochemical performance of different ionic liquid electrolytes, supported by experimental data, to empower researchers in selecting the optimal IL for their specific application.
Key Performance Metrics: The Litmus Test for Ionic Liquid Electrolytes
The suitability of an ionic liquid as an electrolyte is determined by a combination of key electrochemical and physical properties. Understanding these metrics is crucial for a meaningful comparison.
Ionic Conductivity (σ): The Highway for Ion Transport
High ionic conductivity is a prerequisite for efficient charge transport within an electrochemical device. Typical ionic liquids exhibit conductivities in the range of 1.0 to 10.0 mS/cm.[11] However, this is generally lower than their aqueous and organic counterparts, a factor that can limit high-rate performance.[12]
The conductivity of an ionic liquid is intrinsically linked to its viscosity and the mobility of its constituent ions.[13] Lower viscosity facilitates faster ion movement, leading to higher conductivity.[13][14][15] Temperature also plays a significant role; as temperature increases, viscosity decreases, and consequently, ionic conductivity improves.[16]
Causality in Action: The choice of cation and anion significantly impacts both viscosity and ionic conductivity. For instance, ILs with the bis(fluorosulfonyl)imide ([FSI]) anion often exhibit higher conductivity compared to those with the bulkier bis(trifluoromethanesulfonyl)imide ([TFSI]) anion due to the reduced steric hindrance of the [FSI] anion.[17] However, this can come at the cost of reduced thermal and electrochemical stability.[17]
Electrochemical Stability Window (ESW): Defining the Operational Voltage
The electrochemical stability window (ESW) represents the voltage range within which the electrolyte remains stable without undergoing oxidation or reduction.[18][19] A wide ESW is paramount for high-voltage applications, such as high-energy lithium-ion batteries and supercapacitors, as it directly influences the energy density of the device.[8] Ionic liquids are renowned for their wide ESWs, often ranging from 4.1 to 6.1 V.[18]
Generally, the anodic (positive) limit of the ESW is determined by the oxidation potential of the anion, while the cathodic (negative) limit is set by the reduction potential of the cation.[18][19] This principle allows for the rational design of ILs with tailored ESWs. For example, anions with strong delocalization of the negative charge, such as [TFSI]⁻ and hexafluorophosphate ([PF₆]⁻), tend to have higher oxidative stability.[19][20]
Thermal Stability: Ensuring Safety Under Demanding Conditions
The high thermal stability of ionic liquids is one of their most significant advantages over volatile organic electrolytes.[3][5] Many ILs exhibit decomposition temperatures as high as 450°C, mitigating the risk of thermal runaway and improving the overall safety of electrochemical devices.[21][22]
Thermogravimetric analysis (TGA) is the standard technique for evaluating thermal stability. The decomposition temperature is influenced by both the cation and the anion. For instance, imidazolium-based ILs are known for their high thermal stability.[5] The choice of anion also plays a crucial role, with the relative stability often following the order: [Tf₂N]⁻ > [PF₆]⁻ > Cl⁻.[21]
Viscosity (η): The Bottleneck for Ion Mobility
Viscosity is a measure of a fluid's resistance to flow and is a critical parameter for ionic liquid electrolytes.[13] High viscosity can impede ion transport, leading to lower ionic conductivity and reduced power density in electrochemical devices.[13][23] The viscosity of ionic liquids is influenced by factors such as ion size, shape, and intermolecular interactions.[24]
Strategies to mitigate the high viscosity of some ILs include operating at elevated temperatures or mixing them with low-viscosity co-solvents.[2][12] However, the addition of organic solvents can compromise the beneficial properties of the IL, such as non-flammability and a wide ESW.[12] A more promising approach is the development of low-viscosity ionic liquids through careful molecular design.[25]
Comparative Performance Data of Common Ionic Liquid Electrolytes
To facilitate a direct comparison, the table below summarizes the key electrochemical properties of several commonly studied ionic liquid electrolytes. The data presented is a representative compilation from various sources.
| Ionic Liquid Cation | Anion | Ionic Conductivity (σ) at 25°C (mS/cm) | Electrochemical Stability Window (ESW) (V) | Decomposition Temperature (T_d) (°C) | Viscosity (η) at 25°C (mPa·s) |
| 1-Ethyl-3-methylimidazolium ([EMIM]) | [BF₄] | ~13.6 | ~4.1 - 4.5 | ~400 | ~34 |
| 1-Butyl-3-methylimidazolium ([BMIM]) | [PF₆] | ~3.9 | ~4.6 - 5.5 | ~400 | ~312 |
| 1-Butyl-3-methylimidazolium ([BMIM]) | [TFSI] | ~3.9 | ~4.3 - 5.0 | >400 | ~52 |
| N-Butyl-N-methylpyrrolidinium ([Pyr₁₄]) | [TFSI] | ~2.0 | ~5.5 - 6.0 | >400 | ~90 |
| N-Propyl-N-methylpiperidinium ([Pip₁₃]) | [TFSI] | ~1.5 | ~5.4 | >400 | ~120 |
| 1-Ethyl-3-methylimidazolium ([EMIM]) | [FSI] | ~15.6 | ~4.0 - 4.5 | <400 | ~25 |
Note: The values presented are approximate and can vary depending on the purity of the ionic liquid and the measurement conditions.
Experimental Protocols for Characterization
To ensure the trustworthiness and reproducibility of performance data, standardized experimental protocols are essential. The following sections detail the methodologies for characterizing the key electrochemical properties of ionic liquid electrolytes.
Workflow for Ionic Liquid Electrolyte Characterization
Caption: Workflow for the synthesis, characterization, and analysis of ionic liquid electrolytes.
Determination of Thermal Stability via Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature (T_d) of the ionic liquid electrolyte.
Methodology:
-
Calibrate the TGA instrument according to the manufacturer's specifications.
-
Place a small, accurately weighed sample (typically 5-10 mg) of the dried ionic liquid into a TGA pan (e.g., alumina or platinum).
-
Place the pan in the TGA furnace.
-
Heat the sample under an inert atmosphere (e.g., nitrogen or argon) at a constant heating rate (e.g., 10 °C/min) from room temperature to a temperature above the expected decomposition point (e.g., 600 °C).
-
Record the mass of the sample as a function of temperature.
-
The decomposition temperature is typically determined as the onset temperature of mass loss or the temperature at which 5% mass loss occurs.
Causality: The use of an inert atmosphere is crucial to prevent oxidative degradation, ensuring that the measured decomposition temperature reflects the intrinsic thermal stability of the ionic liquid.
Measurement of the Electrochemical Stability Window (ESW) using Cyclic Voltammetry (CV)
Objective: To determine the voltage range over which the ionic liquid electrolyte is electrochemically stable.
Methodology:
-
Assemble a three-electrode electrochemical cell inside an inert atmosphere glovebox. The working electrode is typically a polished glassy carbon or platinum electrode, the counter electrode is a platinum wire or mesh, and a reference electrode (e.g., Ag/Ag⁺ or a leak-free Ag/AgCl) is used.
-
The electrolyte consists of the pure, dried ionic liquid.
-
Perform a cyclic voltammetry scan, starting from the open-circuit potential and sweeping to a negative potential limit, then reversing the scan to a positive potential limit, and finally returning to the initial potential.
-
The scan rate is typically between 10 and 50 mV/s.
-
The ESW is determined by the potential limits at which a significant increase in the faradaic current is observed, indicating the onset of electrolyte reduction (cathodic limit) and oxidation (anodic limit). A current density cutoff (e.g., 0.1 or 1 mA/cm²) is often used to define these limits.
Trustworthiness: The use of a three-electrode setup allows for the accurate measurement of the potential at the working electrode, independent of the potential drops at the counter electrode and in the electrolyte.
Determination of Ionic Conductivity via Electrochemical Impedance Spectroscopy (EIS)
Objective: To measure the ionic conductivity of the ionic liquid electrolyte.
Methodology:
-
Use a conductivity cell with two parallel, blocking electrodes (e.g., platinum or stainless steel) of a known cell constant.
-
Fill the cell with the dried ionic liquid electrolyte.
-
Connect the cell to an impedance analyzer.
-
Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).
-
The resulting impedance data is plotted on a Nyquist plot (Z'' vs. Z').
-
The bulk resistance (R_b) of the electrolyte is determined from the high-frequency intercept of the impedance spectrum with the real axis.
-
The ionic conductivity (σ) is calculated using the formula: σ = L / (R_b * A), where L is the distance between the electrodes and A is the electrode area (L/A is the cell constant).
Expertise & Experience: It is crucial to ensure the electrodes are "blocking" (i.e., no faradaic reactions occur) in the measurement frequency range to accurately determine the bulk resistance of the electrolyte.
Logical Relationship between IL Properties and Performance
Caption: The relationship between key ionic liquid properties and resulting device performance.
Conclusion and Future Outlook
Ionic liquid electrolytes offer a compelling alternative to traditional organic electrolytes, with significant advantages in terms of safety, thermal stability, and electrochemical performance.[2][4][8] The "designer" nature of ionic liquids allows for the fine-tuning of their properties to meet the specific demands of various electrochemical applications.[7] While challenges such as relatively lower ionic conductivity and higher cost compared to conventional electrolytes remain, ongoing research is focused on developing novel ionic liquids with enhanced performance characteristics.[12][25] The continued exploration of new cation-anion combinations, as well as the use of IL-based composites and hybrid electrolytes, promises to unlock the full potential of this exciting class of materials, paving the way for the next generation of high-performance and safe energy storage devices.
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Li, Y., et al. (2023). Probing the Origin of Viscosity of Liquid Electrolytes for Lithium Batteries. Angewandte Chemie International Edition, 62(41), e202305331. [Link]
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Kalhoff, J., et al. (2015). Viscosity η of the pure ionic liquids and mixtures with lithium salts at 25. ResearchGate. [Link]
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Moon, H. C., et al. (2023). Research Progress in Ionic Liquid-Based Electrolytes for Electrochromic Devices. Polymers, 15(13), 2841. [Link]
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Cisneros, G. A., et al. (2017). Computational and experimental characterization of a pyrrolidinium-based ionic liquid for electrolyte applications. The Journal of Chemical Physics, 147(16), 161731. [Link]
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Schröder, C. (2019). Molecular Dynamics Simulations of Ionic Liquids and Electrolytes Using Polarizable Force Fields. Chemical Reviews, 119(13), 7954-8015. [Link]
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Hahn, N. T., et al. (2023). From Ab Initio to Instrumentation: A Field Guide to Characterizing Multivalent Liquid Electrolytes. Chemical Reviews. [Link]
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A Comparative Guide to 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide for High-Performance Catalysis
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Architectural Advantage of Pincer Ligands in Catalysis
In the landscape of modern synthetic chemistry, particularly within pharmaceutical development, the demand for efficient, robust, and selective catalysts is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for carbon-carbon bond formation, yet its industrial-scale application necessitates catalysts that offer high turnover numbers, stability, and broad functional group tolerance.[1][2] This guide introduces 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide , a precursor to a highly promising class of N-heterocyclic carbene (NHC) pincer ligands.[3][4][5][6]
Unlike monodentate ligands, which can dissociate from the metal center, the tridentate "pincer" architecture of the pyridine-bridged bis-NHC ligand offers a stable, well-defined coordination environment for a transition metal, such as palladium. This inherent structural rigidity can lead to enhanced thermal stability and resistance to catalyst decomposition pathways, making it an ideal candidate for challenging cross-coupling reactions. This document provides a head-to-head comparison of a catalyst system derived from this precursor against established commercial palladium catalysts in a benchmark Suzuki-Miyaura reaction.
Benchmarking Study Design: A Fair and Objective Comparison
To provide a meaningful evaluation, we selected a model Suzuki-Miyaura cross-coupling reaction that is representative of transformations commonly encountered in medicinal chemistry: the coupling of 4-bromotoluene with phenylboronic acid. The performance of the in situ-generated pincer catalyst was benchmarked against two widely used commercial catalyst systems.
The Contenders:
-
In situ Pd-Pincer-NHC Catalyst : Generated from 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide, Palladium(II) Acetate (Pd(OAc)₂), and a base.
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) : A classic, highly versatile, yet often air-sensitive catalyst.
-
palladium(II) dichloride (PEPPSI™-IPr) : A modern, air-stable, and highly active commercial Pd-NHC pre-catalyst.
Rationale for Experimental Choices:
-
Catalyst Loading: A low catalyst loading (0.1 mol%) was chosen to accentuate differences in catalyst efficiency and stability. Higher turnover numbers (TON) and turnover frequencies (TOF) at low loadings are indicative of a more robust catalyst.
-
Reaction Temperature: The reaction was conducted at a moderate 80 °C to provide a sufficient energy input for catalyst activation and reaction progress without masking potential differences in thermal stability.
-
Base and Solvent: Potassium carbonate (K₂CO₃) was selected as a common and effective base, with a dioxane/water solvent system to ensure the solubility of all reaction components.[2]
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for preparation, execution, and analysis.
Protocol 1: In Situ Generation and Catalysis with Pd-Pincer-NHC
-
Catalyst Preparation: In a nitrogen-purged glovebox, add 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide (0.002 mmol, 0.8 mg), Palladium(II) Acetate (0.002 mmol, 0.45 mg), and Potassium Carbonate (0.006 mmol, 0.83 mg) to a reaction vial equipped with a stir bar.
-
Reaction Assembly: To the vial, add 4-bromotoluene (2.0 mmol, 342 mg), phenylboronic acid (2.4 mmol, 292 mg), and Potassium Carbonate (4.0 mmol, 552 mg).
-
Solvent Addition: Add 4 mL of a 3:1 dioxane/water mixture.
-
Execution: Seal the vial, remove it from the glovebox, and place it in a pre-heated oil bath at 80 °C. Stir for the specified time.
-
Analysis: After cooling, the reaction mixture is quenched with water, extracted with ethyl acetate, and the organic layer is analyzed by Gas Chromatography (GC) against an internal standard to determine the yield.
Protocol 2: Catalysis with Commercial Catalysts (Pd(PPh₃)₄ and PEPPSI™-IPr)
-
Reaction Assembly: In a nitrogen-purged glovebox, add the respective commercial catalyst (0.002 mmol), 4-bromotoluene (2.0 mmol, 342 mg), phenylboronic acid (2.4 mmol, 292 mg), and Potassium Carbonate (4.0 mmol, 552 mg) to a reaction vial.
-
Solvent Addition: Add 4 mL of a 3:1 dioxane/water mixture.
-
Execution & Analysis: Follow steps 4 and 5 from Protocol 1.
Experimental Workflow Diagram
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A Comparative Guide to the Structure-Activity Relationship of Pyridinediyl Bis(imidazolium) Salts
For Researchers, Scientists, and Drug Development Professionals
Pyridinediyl bis(imidazolium) salts represent a versatile class of molecules garnering significant attention for their broad-spectrum biological activities, including potent antimicrobial and anticancer effects.[1][2] Their chemical architecture, featuring a central pyridine core flanked by two imidazolium rings, offers a modular platform for systematic structural modifications. Understanding the relationship between these structural changes and the resulting biological activity—the structure-activity relationship (SAR)—is paramount for designing next-generation therapeutic agents with enhanced potency and selectivity.
This guide provides an in-depth comparison of key structural elements that govern the efficacy of these compounds, supported by experimental data and detailed protocols to empower researchers in this field.
The Core Scaffold: A Platform for Tunable Activity
The fundamental structure of a pyridinediyl bis(imidazolium) salt allows for chemical modification at three critical positions, each profoundly influencing the compound's physicochemical properties and its interaction with biological targets:
-
Pyridinediyl Linker Position: The attachment points on the central pyridine ring (e.g., 2,6- or 3,5-) dictate the overall geometry and flexibility of the molecule.
-
N-Substituents on Imidazolium Rings: Typically long alkyl chains, these groups are critical for modulating lipophilicity, which governs how the molecule interacts with cellular membranes.
-
Counter-Anion: While not the primary pharmacophore, the anion can influence the salt's solubility, stability, and bioavailability.
This diagram illustrates the key sites for chemical modification on the core scaffold, which are central to tuning the biological activity.
Caption: Core scaffold and key modification sites.
Comparative Analysis of Structure-Activity Relationships
The biological activity of these salts is not a monolithic property but a finely tuned outcome of the interplay between its structural components.
Impact of N-Alkyl Chain Length on Antimicrobial Activity
The most significant determinant of antimicrobial potency is the length of the N-alkyl substituents on the imidazolium rings.[2][3] This is attributed to the "lipophilicity-hydrophilicity balance," which is crucial for interaction with and disruption of the bacterial cell membrane.
-
Short Chains (C1-C8): Compounds with shorter alkyl chains generally exhibit weaker antimicrobial activity.[4] Their limited lipophilicity is insufficient to drive effective insertion into the lipid bilayer of bacterial membranes.
-
Optimal Chains (C10-C14): A peak in antimicrobial activity is consistently observed when the alkyl chains contain 10 to 14 carbon atoms.[3] This length provides an ideal balance, enabling the molecule to traverse the outer layers of the bacterial cell and embed within the cell membrane, causing depolarization, leakage of cellular contents, and ultimately, cell death.[5]
-
Long Chains (C16+): As the chain length increases beyond 16 carbons, the activity often decreases.[3] This can be due to reduced water solubility, leading to aggregation in aqueous media, which lowers the effective concentration of the monomeric, active form of the compound.
The binding affinity to proteins like bovine serum albumin (BSA) also increases with longer alkyl chains, indicating that hydrophobic forces are the primary driver of these interactions.[6][7]
Influence of Pyridine Linker Isomerism
The geometry of the molecule, dictated by the substitution pattern on the pyridine ring, influences how the two imidazolium "heads" are oriented. This spatial arrangement can affect the molecule's ability to chelate metal ions, bind to specific enzymatic sites, or span cellular membranes. For instance, some studies have investigated quinoxaline-bridged bis(imidazolium) salts, a related class of compounds, for their potent enzyme inhibitory effects, where the linker geometry is crucial for fitting into the active site of enzymes like acetylcholinesterase and carbonic anhydrases.[8]
The Role of the Counter-Anion
While the cation is responsible for the primary biological effect, the counter-anion (e.g., Cl⁻, Br⁻, BF₄⁻, PF₆⁻) can modulate the compound's overall properties. Anion choice can affect:
-
Solubility: Halide salts (Cl⁻, Br⁻) are often more soluble in aqueous media than salts with larger, more complex anions like PF₆⁻.
-
Toxicity: Some studies on ionic liquids suggest that varying the anion can modulate the overall toxicity profile of the salt.[9]
Quantitative Data Summary: SAR for Antimicrobial Activity
The table below summarizes representative data from the literature, illustrating the profound effect of N-alkyl chain length on the Minimum Inhibitory Concentration (MIC) against various microbes. Lower MIC values indicate higher potency.
| Compound Class | N-Alkyl Chain Length | Representative Microbe | MIC (µg/mL) | Key Observation |
| Imidazolium Salts | Butyl (C4) | E. coli, S. aureus | >1000 | Low activity due to insufficient lipophilicity.[10] |
| Imidazolium Salts | Hexyl (C6) | E. coli, S. aureus | ~500-1000 | Moderate increase in activity.[10] |
| Imidazolium Salts | Octyl (C8) | E. coli, S. aureus | ~64-128 | Significant activity, marking the start of the optimal range.[2] |
| Imidazolium Salts | Dodecyl (C12) | C. albicans | ~0.007 mmol/L | Peak antimicrobial and antifungal activity observed.[3] |
| Imidazolium Salts | Tetradecyl (C14) | S. aureus | ~16 | High activity within the optimal lipophilic window.[3] |
| Imidazolium Salts | Hexadecyl (C16) | S. aureus | >32 | Decreased activity, likely due to poor solubility.[3] |
Key Experimental Protocols
To ensure scientific integrity and reproducibility, the following validated protocols are provided. These methodologies contain self-validating steps, such as positive and negative controls, which are essential for trustworthy data.
Protocol 1: General Synthesis of Pyridinediyl Bis(imidazolium) Salts
This protocol describes a typical two-step synthesis involving N-alkylation followed by quaternization.
Step 1: Synthesis of 1-Alkylimidazole
-
Rationale: To create the N-substituted imidazole precursor.
-
Procedure: a. In a round-bottom flask, dissolve imidazole (1.0 eq) and potassium carbonate (2.5 eq) in dimethylformamide (DMF). b. Add the desired 1-bromoalkane (e.g., 1-bromododecane for a C12 chain) (1.1 eq) to the mixture. c. Stir the reaction mixture at 60°C for 20 hours.[11] d. After cooling, pour the mixture into water to precipitate the product and wash away excess DMF and salts. e. Extract the aqueous phase with ethyl acetate, dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the 1-alkylimidazole.
Step 2: Synthesis of the Bis(imidazolium) Salt
-
Rationale: To couple the N-alkylimidazole with the pyridinediyl linker.
-
Procedure: a. Dissolve the linker, 2,6-bis(bromomethyl)pyridine (1.0 eq), in a suitable solvent like acetonitrile. b. Add the synthesized 1-alkylimidazole (2.2 eq) to the solution. c. Reflux the mixture for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC). d. Upon completion, cool the reaction to room temperature. The product will often precipitate out of the solution. e. Collect the solid product by vacuum filtration and wash with a cold solvent (e.g., diethyl ether) to remove unreacted starting materials. f. Dry the final product under vacuum. Characterize using NMR, IR spectroscopy, and elemental analysis.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This workflow determines the Minimum Inhibitory Concentration (MIC) and is a gold-standard method for evaluating antimicrobial potency.[12][13]
This diagram outlines the standardized broth microdilution procedure for assessing antimicrobial efficacy.
Caption: Standard workflow for MIC determination.
Detailed Steps:
-
Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Prepare a bacterial inoculum from an overnight culture, adjusting its density to approximately 1 x 10⁶ CFU/mL in Mueller-Hinton Broth (MHB).[12]
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound stock solution with MHB to achieve a range of desired concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (bacteria in MHB without the compound) to ensure bacterial viability and a negative control (MHB only) to check for media sterility.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[12]
Conclusion and Future Directions
The structure-activity relationship of pyridinediyl bis(imidazolium) salts is clearly dominated by the lipophilicity conferred by the N-alkyl substituents, with an optimal chain length of C10-C14 for antimicrobial applications. The geometric constraints imposed by the pyridine linker and the physicochemical properties influenced by the counter-anion are secondary but important modulators of activity.
Future research should focus on:
-
Exploring Diverse N-Substituents: Incorporating functional groups (e.g., hydroxyls, ethers, phenyl rings) into the side chains could enhance target specificity and reduce cytotoxicity.[1]
-
Quantitative SAR (QSAR): Developing computational QSAR models can help predict the activity of virtual compounds, streamlining the discovery of novel, highly potent derivatives.[11][14]
-
Mechanism of Action: While membrane disruption is a primary mechanism, further studies are needed to explore other potential intracellular targets, such as enzyme inhibition.[8]
By leveraging this comparative guide, researchers can make more informed decisions in the rational design of pyridinediyl bis(imidazolium) salts, accelerating the development of new and effective therapeutic agents.
References
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Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents. PubMed. Available at: [Link]
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Biological Effects of Imidazolium Ionic Liquids with Varying Chain Lengths in Acute Vibrio Fischeri and Wst-1 Cell Viability Assays. ResearchGate. Available at: [Link]
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Impact of Alkyl Spacer and Side Chain on Antimicrobial Activity of Monocationic and Dicationic Imidazolium Surface-Active Ionic Liquids: Experimental and Theoretical Insights. MDPI. Available at: [Link]
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Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. PMC - PubMed Central. Available at: [Link]
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Imidazolium, pyridinium and pyrazinium based ionic liquids with octyl side chains as potential antibacterial agents against multidrug resistant uropathogenic E. coli. NIH. Available at: [Link]
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Impact of the alkyl chain length on binding of imidazolium-based ionic liquids to bovine serum albumin. ResearchGate. Available at: [Link]
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Synthesis and anticancer activity of bis(2-arylimidazo[1,2-a]pyridin-3-yl) selenides and diselenides. Beilstein Journals. Available at: [Link]
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Impact of the alkyl chain length on binding of imidazolium-based ionic liquids to bovine serum albumin. PubMed. Available at: [Link]
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Structure-Activity Relationship Modeling and Experimental Validation of the Imidazolium and Pyridinium Based Ionic Liquids as Potential Antibacterials of MDR Acinetobacter baumannii and Staphylococcus aureus. MDPI. Available at: [Link]
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Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. MDPI. Available at: [Link]
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Structure-Activity Relationship Modeling and Experimental Validation of the Imidazolium and Pyridinium Based Ionic Liquids as Potential Antibacterials of MDR Acinetobacter Baumannii and Staphylococcus Aureus. PubMed. Available at: [Link]
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Structure-Activity Relationships of the Imidazolium Compounds as Antibacterials of Staphylococcus aureus and Pseudomonas aeruginosa. PMC - NIH. Available at: [Link]
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Imidazolium-based ionic liquids with increasing alkyl chain length of cations decrease the stability and fibrillation propensity of lysozyme. New Journal of Chemistry (RSC Publishing). Available at: [Link]
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Synthesis and biological study of acridine-based imidazolium salts. RSC Publishing. Available at: [Link]
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Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids. Green Chemistry (RSC Publishing). Available at: [Link]
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Antimicrobial activity of cationic antimicrobial peptides against stationary phase bacteria. PMC - NIH. Available at: [Link]
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Effect of Salt on Synthetic Cationic Antimicrobial Polymer-Cell Interactions. ResearchGate. Available at: [Link]
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Testing salts for anions and cations | Class experiment | RSC Education. RSC Education. Available at: [Link]
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SYNTHESIS AND ENZYME INHIBITORY PROPERTIES OF QUINOXALINE BRIDGED BIS(IMIDAZOLIUM) SALTS. AVESİS - Akademik Veri Yönetim Sistemi - İNÖNÜ ÜNİVERSİTESİ. Available at: [Link]
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A Cost-Benefit Analysis of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of chemical synthesis, the choice of catalytic system is a critical decision, balancing performance, cost, and sustainability. This guide provides an in-depth cost-benefit analysis of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide, a pincer N-heterocyclic carbene (NHC) precursor, in the context of palladium-catalyzed cross-coupling reactions. We will objectively compare its potential performance and economic viability against established alternatives, supported by available experimental data and detailed protocols.
Introduction: The Rise of Pincer NHC Ligands
N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for transition metal catalysis, often offering superior stability and activity compared to traditional phosphine ligands.[1] Among the various NHC architectures, pincer ligands, which bind to a metal center in a tridentate fashion, have garnered significant attention. This coordination mode can enhance the stability of the catalytic complex and provide precise control over the metal's electronic and steric environment.[2]
1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide is a precursor to a CNC-pincer ligand, featuring a central pyridine donor and two flanking imidazolylidene moieties. Upon metallation, typically with palladium, it forms a highly stable complex that can be a potent catalyst in various cross-coupling reactions, which are fundamental transformations in pharmaceutical and fine chemical synthesis.[3][4]
Cost Analysis: From Starting Materials to Ligand
A thorough cost-benefit analysis begins with a transparent evaluation of the cost of the catalytic system. This includes the synthesis of the ligand precursor and the final active catalyst.
Synthesis of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide
Proposed Experimental Protocol:
-
To a solution of 2,6-dibromopyridine (1 equivalent) in a suitable high-boiling point solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add 1-methylimidazole (2.5 equivalents).
-
Heat the reaction mixture at 100-120 °C for 24-48 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, being an ionic salt, is expected to precipitate out of the solution. The precipitate can be collected by filtration.
-
Wash the collected solid with a non-polar solvent (e.g., diethyl ether, hexane) to remove any unreacted starting materials.
-
Dry the purified 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide under vacuum.
Diagram of the Proposed Synthesis Workflow:
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literature review of applications of pincer-type N-heterocyclic carbene ligands
An In-Depth Comparative Guide to the Applications of Pincer-Type N-Heterocyclic Carbene Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synergy of Stability and Reactivity
In the landscape of modern organometallic chemistry and homogeneous catalysis, the quest for catalysts that are not only highly active but also robust and tunable is perpetual. Pincer ligands, first conceptualized in the late 1970s, introduced a paradigm of thermal stability and structural definition through their mer-tridentate coordination to a metal center.[1][2][3] This architecture creates a stable platform that prevents undesirable ligand redistribution and allows for predictable reactivity at the open coordination sites.[1] Parallel to this, N-Heterocyclic Carbenes (NHCs) have emerged as a dominant class of ligands, often supplanting traditional phosphines.[2][4] Their power lies in forming exceptionally strong σ-bonds with metal centers, lending superior stability and imparting unique electronic properties.[5][6]
The fusion of these two concepts gives rise to pincer-type N-Heterocyclic Carbene (NHC) ligands: a class of molecules that offers an unparalleled combination of steric and electronic tunability, high thermal stability, and remarkable catalytic efficacy. This guide provides a comparative analysis of the applications of these ligands, grounded in experimental data, to elucidate their advantages and guide researchers in their selection and implementation.
I. The Pincer-NHC Ligand: A Structural and Electronic Overview
A pincer-NHC ligand is a tridentate molecule that binds to a metal in a meridional fashion, featuring at least one NHC donor group. The most common architectures are symmetrical, such as CNC (two NHC donors flanking a central nitrogen-donor like pyridine) and CCC (two NHC donors flanking a central aryl C-donor), or unsymmetrical variants like NNC and CNN .[3][4][7]
The defining characteristics of these ligands are:
-
Strong Chelate Effect: The tridentate coordination imparts significant thermodynamic stability to the resulting metal complex.[1]
-
Robust M-C(NHC) Bond: The strong σ-donation from the NHC moiety creates a highly stable metal-carbon bond, making the catalyst resistant to decomposition.[5][6]
-
Electronic Tunability: The electronic properties of the metal center can be finely tuned by modifying the substituents on the NHC rings or altering the nature of the pincer backbone and other donor atoms.[2][8] This allows for the optimization of catalytic activity for specific transformations.
Caption: General coordination modes of CNC and CCC pincer-NHC ligands.
II. Synthesis of Pincer-NHC Metal Complexes
The synthesis of pincer-NHC complexes is a critical step that dictates their accessibility. Several reliable methods have been developed, each with specific advantages. The choice of method is often guided by the nature of the metal precursor and the desired ligand architecture.
Key Synthetic Routes:
-
Direct C-H Activation: This method involves the reaction of an imidazolium salt pre-ligand with a metal precursor that can activate C-H bonds. It is an atom-economical approach but may require high temperatures.[9][10]
-
Transmetalation: A highly versatile and common method, this route typically involves the initial reaction of the imidazolium salt with a silver salt (e.g., Ag₂O) to form a silver-NHC intermediate. This intermediate then readily transfers the NHC ligand to the desired metal center (e.g., a palladium precursor) under mild conditions.[2][11] This approach avoids the need for strong bases that might be incompatible with sensitive functional groups.[9]
-
Free Carbene Reaction: The pre-ligand is deprotonated with a strong base to generate the free NHC, which is then directly reacted with a metal precursor.[12] This method is straightforward but requires the careful handling of the often unstable free carbene.
Caption: Workflow for the synthesis of a pincer-NHC Pd complex via transmetalation.
III. Comparative Performance in Catalysis
The true measure of a ligand system is its performance in catalysis. Pincer-NHC complexes have demonstrated exceptional activity and stability across a range of transformations, often outperforming traditional catalysts.
A. Cross-Coupling Reactions
This is a cornerstone application where pincer-NHC complexes, particularly of palladium, have excelled.[4] Their high thermal stability is a significant advantage, as many cross-coupling reactions require forcing conditions.[2][4]
Suzuki-Miyaura Coupling: Palladium complexes with CNC and CCC pincer ligands are highly efficient pre-catalysts.[4] In a comparative study, a Pd(II) complex bearing a bis(amido) NHC pincer ligand showed significant activity in the coupling of aryl bromides with phenylboronic acid.[1] However, it was noted to be less active than some corresponding monodentate NHC Pd complexes, highlighting that the pincer framework, while providing stability, can sometimes introduce steric hindrance that tempers reactivity.[1]
Heck-Mizoroki Reaction: CNC-Pd(II) pincer complexes are highly active pre-catalysts for Heck reactions.[4][9] While they show high activity comparable to some monodentate NHC systems, a key differentiator is their stability. Under the demanding thermal conditions of the Heck reaction, some monodentate systems can degrade, whereas the pincer architecture provides enhanced robustness.[4] However, it's crucial to note that even pincer-NHC complexes are not immune to decomposition pathways, such as reductive methyl-NHC coupling under forcing conditions.[4]
Ullmann-type C-X (X = N, O) Coupling: Here, copper-pincer bis(NHC) complexes have emerged as a new class of effective catalysts. A notable advantage is their performance in the presence of air.[13][14][15] Unlike many well-defined Cu(I) catalysts that necessitate an inert atmosphere, these pincer complexes can provide excellent yields for the coupling of azoles and phenols with aryl halides in air, simplifying the experimental setup.[13][15]
Table 1: Comparative Performance in Cross-Coupling Reactions
| Catalyst Type | Reaction | Substrates | Catalyst Loading | Conditions | Yield | Reference |
| Pd-CNN Pincer | Oxidative Amidation | Benzaldehyde, 2-Aminopyridine | 2 mol% | Toluene, 110 °C, 12 h | 95% | [11] |
| Pd-CCC Tris(NHC) Pincer | Suzuki-Miyaura | 4-Bromotoluene, Phenylboronic acid | 0.01 mol% | Dioxane/H₂O, 80 °C, 1 h | >99% | [16] |
| Cu-bis(NHC) Pincer | Ullmann C-N Coupling | 1-Iodonaphthalene, Imidazole | 5 mol% | Dioxane, 110 °C, 12 h (in air) | 98% | [13][15] |
| Traditional Pd-Phosphine | Suzuki-Miyaura | Aryl Bromides | 1-3 mol% | Various | Variable | (General) |
Causality: The high efficiency of the Pd-CCC Tris(NHC) pincer at extremely low loadings (0.01 mol%) is attributed to the strong electron-donating character of the three NHC units, which enhances the electron density on the palladium center. This facilitates the rate-determining oxidative addition step and contributes to the overall stability and longevity of the catalyst, leading to high turnover numbers.[16]
B. Hydrogenation and Transfer Hydrogenation
Pincer-NHC complexes of ruthenium, rhodium, nickel, and manganese have proven to be powerful catalysts for the reduction of unsaturated functionalities.[4][7][12][17]
Hydrogenation of Ketones: Manganese(I) complexes with cationic PCP and PCN NHC-core pincer ligands have been investigated for the hydrogenation of acetophenone.[12] Interestingly, the catalytic activity was highly dependent on the ligand's flexibility. A complex with a more flexible 5,6-membered metallacyclic architecture, which allows for the lability of the pyridine arm, was found to be the most active.[12] This demonstrates a key principle: while stability is crucial, some degree of ligand hemilability can be essential to open a coordination site for substrate binding during the catalytic cycle.[10]
Transfer Hydrogenation: Nickel(II) complexes bearing CNN-type pincer NHC ligands are effective for the transfer hydrogenation of ketones using isopropanol as the hydrogen source.[7] Studies showed that incorporating strong electron-donating groups on the pincer ligand framework enhanced the catalytic performance, achieving yields of 77-98% for various aromatic alcohols.[7] This again underscores the importance of electronic tuning to optimize catalytic rates.
Table 2: Comparative Performance in Hydrogenation Reactions
| Catalyst Type | Reaction | Substrate | H₂ Source | Conditions | Yield/Conv. | Reference |
| Ru-NNC Protic-NHC Pincer | Hydrogenation of Nitriles | Benzonitrile | 50 bar H₂ | 100 °C, 24 h | 99% | [10] |
| Ni-CNN Pincer | Transfer Hydrogenation | Acetophenone | iPrOH | 80 °C, 12 h | 98% | [7] |
| Mn-PCN Pincer | Hydrogenation | Acetophenone | 50 bar H₂ | 100 °C, 16 h | 99% | [12] |
| Ru-CCN Pincer | Hydrogenation | 9-Acetylanthracene | 50 atm H₂ | 100 °C, 24 h | 99% | [17] |
IV. Applications Beyond Catalysis
While catalysis is the primary application, the unique properties of pincer-NHC complexes have led to their exploration in other fields.
Materials Science (OLEDs): The high stability and strong ligand field imparted by pincer-NHC ligands make them excellent candidates for phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs).[5] Osmium(II) and Iridium(III) complexes with CCC-pincer bis-NHC ligands have been synthesized and shown to be promising blue-green emissive materials.[5] The rigidity of the pincer structure helps to minimize non-radiative decay pathways, leading to higher quantum efficiencies.
Bioinorganic and Medicinal Chemistry: The robustness of pincer-NHC complexes has sparked interest in their potential use as pharmaceuticals.[18] Silver pincer-NHC complexes, for instance, have been explored for their antimicrobial properties, demonstrating that the strong M-C bond can prevent the release of the free ligand, a common issue with other ligand types in biological media.[18]
V. Experimental Protocol: Synthesis and Catalytic Application of a Pd-CNC Pincer Complex
This section provides a validated, step-by-step methodology for the synthesis of a representative Pd-CNC pincer complex and its use in a Suzuki-Miyaura cross-coupling reaction.
Part A: Synthesis of the Palladium Pincer Complex
Objective: To synthesize a [Pd(CNC)Cl] complex via the silver transmetalation route.
Materials:
-
1,3-bis(3'-(1-imidazolyl)propyl)benzene dibromide (CNC pre-ligand salt)
-
Silver(I) oxide (Ag₂O)
-
Acetonitrile (anhydrous)
-
Bis(acetonitrile)dichloropalladium(II) ([PdCl₂(MeCN)₂])
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Formation of the Silver-NHC Intermediate:
-
In a flask protected from light, suspend the CNC pre-ligand salt (1.0 eq.) and Ag₂O (1.1 eq.) in anhydrous acetonitrile.
-
Causality: Ag₂O acts as a mild base to deprotonate the imidazolium salt and as a silver source to trap the resulting NHC, forming a stable, handleable intermediate. Using acetonitrile as a solvent facilitates the reaction and subsequent steps.
-
Stir the mixture at room temperature for 24 hours.
-
-
Transmetalation to Palladium:
-
To the suspension from step 1, add [PdCl₂(MeCN)₂] (1.0 eq.).
-
Continue stirring at room temperature for another 12 hours. The reaction progress can be monitored by the formation of a silver halide precipitate (AgBr/AgCl).
-
-
Work-up and Isolation:
-
Filter the reaction mixture through a pad of Celite to remove the silver salts.
-
Wash the Celite pad with DCM to ensure complete recovery of the product.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting solid is washed with diethyl ether to remove any organic impurities and then dried under vacuum to yield the pure [Pd(CNC)Cl] complex.
-
Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Part B: Suzuki-Miyaura Cross-Coupling Catalysis
Objective: To couple 4-bromoanisole with phenylboronic acid using the synthesized Pd-CNC pincer complex.
Materials:
-
Synthesized [Pd(CNC)Cl] complex
-
4-bromoanisole
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (solvent system)
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the [Pd(CNC)Cl] catalyst (0.1 mol%, 0.001 mmol).
-
Causality: K₂CO₃ is a crucial base required to activate the boronic acid for the transmetalation step in the catalytic cycle. A slight excess of the boronic acid ensures complete consumption of the limiting aryl halide.
-
-
Reaction Execution:
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen).
-
Add 1,4-dioxane (3 mL) and water (1 mL) via syringe.
-
Place the sealed tube in a preheated oil bath at 80 °C and stir for the desired reaction time (e.g., 4 hours).
-
-
Analysis and Work-up:
-
Cool the reaction to room temperature.
-
Add an internal standard and a sample is taken for Gas Chromatography (GC) analysis to determine the conversion and yield.
-
For isolation, dilute the mixture with water and extract with ethyl acetate. The combined organic layers are dried over MgSO₄, filtered, and concentrated to yield the crude product, which can be purified by column chromatography.
-
Caption: A simplified catalytic cycle for Suzuki-Miyaura cross-coupling.
VI. Conclusion and Future Outlook
Pincer-type N-heterocyclic carbene ligands represent a powerful and versatile platform in modern chemistry. Their inherent stability, conferred by the robust chelate effect and the strong M-NHC bond, makes them ideal for demanding catalytic applications that often run under harsh conditions.[2][4] The ability to systematically tune their steric and electronic properties allows for the rational design of highly active and selective catalysts for a wide array of chemical transformations, from cross-coupling to hydrogenation.[7][8]
While palladium, ruthenium, and iridium complexes have been extensively studied, future exploration will likely focus on complexes of earth-abundant first-row transition metals like iron, cobalt, and nickel.[4][8] Developing catalytic systems based on these more sustainable metals is a critical goal. Furthermore, the design of "smart" pincer-NHC ligands that can respond to external stimuli (e.g., light, redox changes) to switch their catalytic activity on and off represents an exciting frontier.[8] As our understanding of their structure-activity relationships deepens, pincer-NHC complexes will undoubtedly continue to enable solutions to complex chemical challenges in both academic and industrial research.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide
This guide provides essential safety and logistical information for the proper disposal of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide (CAS RN: 263874-05-1). As a niche ionic liquid, its disposal requires a nuanced understanding that looks beyond basic hazard labels to consider its chemical structure and potential environmental impact. This document is designed for researchers, scientists, and drug development professionals who handle this substance, ensuring that safety and regulatory compliance are maintained throughout the waste management lifecycle.
Core Principle: A Structural and Environmental Approach to Disposal
While the Safety Data Sheet (SDS) for 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide may classify it as "Not a hazardous substance or mixture according to the Globally Harmonized System (GHS)," this classification primarily pertains to immediate handling and transport hazards.[1] For disposal, a more rigorous assessment based on its chemical structure and the broader class of compounds it belongs to is imperative.
Causality for Stringent Disposal:
-
Halogenated Organic Compound: The presence of two bromide ions in its structure firmly places this compound in the category of halogenated organic waste.[2] Disposal pathways for halogenated waste are distinct from non-halogenated streams, often requiring high-temperature incineration to prevent the formation of toxic dioxins and furans.[3] Mixing these waste streams leads to significantly higher disposal costs and environmental risks.[3][4][5]
-
Environmental Impact of Ionic Liquids: Ionic liquids (ILs), particularly those with imidazolium and pyridinium cores, have come under scrutiny for their potential ecotoxicity.[6][7][8] Despite their negligible vapor pressure, which earned them the early moniker of "green solvents," many possess high water solubility, posing a risk to aquatic ecosystems if not disposed of correctly.[9][10] Studies have shown that imidazolium-based ILs can be toxic to aquatic life and may not be readily biodegradable.[6][9][11]
Therefore, the core directive for this compound is to treat it as a regulated, halogenated hazardous chemical waste , ensuring it is segregated, contained, and disposed of by a licensed professional service.
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling during use. Adherence to proper laboratory practices minimizes exposure and prevents accidental release.
Handling Protocol:
-
Ventilation: Always handle 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide in a well-ventilated area, preferably within a chemical fume hood to prevent the dispersion of dust.[1]
-
Exposure Avoidance: Take measures to avoid direct contact with skin, eyes, and clothing.[1]
-
Hygiene: Wash hands and face thoroughly after handling the substance.[1]
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles. | Prevents eye irritation from dust or splashes.[1] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Protects skin from direct contact and potential irritation.[1] |
| Body Protection | Laboratory coat. | Prevents contamination of personal clothing.[1] |
| Respiratory | Use only if ventilation is inadequate. | Not typically required when handled in a fume hood.[1] |
Step-by-Step Disposal Protocol
This protocol ensures compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) and aligns with best practices for laboratory safety.[12]
Step 1: Waste Segregation This is the most critical step. Immediately designate any waste containing 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide, including contaminated consumables (e.g., pipette tips, weighing paper), as Halogenated Organic Waste .
-
DO NOT dispose of this material down the drain.[5] Drain disposal of such chemicals is prohibited and environmentally harmful.[3]
Step 2: Container Selection Collect waste in a designated, compatible, and leak-proof container.[14]
-
The container must be in good condition with a secure, threaded screw-top cap.[14][15]
-
Ensure the container material is compatible with the ionic liquid and any other solvents in the waste mixture. High-density polyethylene (HDPE) is often suitable.
-
Keep the container closed at all times except when actively adding waste.[5][14][15]
Step 3: Proper Labeling As soon as the first drop of waste is added, the container must be labeled correctly.[15] Federal regulations require specific information on the label.[16][17]
-
List all chemical constituents by their full name (no abbreviations or formulas) and their approximate percentages.[14][15] For this compound, list "1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide ".
-
Indicate the relevant hazards. While the GHS label is minimal, for disposal purposes, it is best practice to mark it as "Toxic " and "Environmental Hazard " based on the data for this class of ionic liquids.
Step 4: Accumulation and Storage Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[14][16]
-
The SAA should be clearly marked.[12]
-
Store the waste container in secondary containment to prevent spills.[4]
-
Segregate the halogenated waste container from incompatible materials, such as acids and bases.[14]
Step 5: Final Disposal Disposal must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][18]
-
Never attempt to treat or neutralize the chemical waste yourself unless it is part of a specifically approved and validated laboratory procedure.
-
Follow your institution's procedures for requesting a waste pickup.
-
Ensure all documentation and chain-of-custody paperwork are completed accurately.[18]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of waste containing 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide.
Caption: Decision workflow for proper segregation and disposal.
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory and call your institution's emergency number.
-
Control and Contain: Prevent the spill from spreading by using absorbent pads or other appropriate inert materials.[4]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and contaminated debris.
-
Dispose: Place all cleanup materials into a sealed, properly labeled hazardous waste container and manage it as halogenated organic waste for disposal.[4][15]
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide, protecting both personnel and the environment.
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Navigating the Safe Handling of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of chemical research and pharmaceutical development, the introduction of novel compounds like 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide presents both exciting opportunities and the critical responsibility of ensuring laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower you to handle this pyridinium-based ionic liquid with the utmost confidence and care.
Understanding the Hazard Profile: A Prudent Approach
A Safety Data Sheet (SDS) for 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide from one supplier classifies it as not a hazardous substance or mixture according to the Globally Harmonized System (GHS)[1]. However, a comprehensive safety strategy extends beyond a single data point. The broader family of pyridinium compounds and ionic liquids can present potential hazards, including skin and eye irritation, and ecotoxicity, particularly to aquatic life[2]. Therefore, a cautious and well-informed approach to personal protective equipment (PPE) and handling is paramount.
Core Personal Protective Equipment (PPE) Protocol
Adherence to a robust PPE protocol is the first line of defense against potential exposure. The following recommendations are based on a synthesis of best practices for handling related chemical compounds and general laboratory safety principles.
Engineering Controls: The Primary Barrier
Before any handling of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide, ensure that appropriate engineering controls are in place.
-
Ventilation: Always handle the compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory to prevent inhalation[2][3].
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation[4].
Personal Protective Equipment: Your Last Line of Defense
The following table summarizes the recommended PPE for handling 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes/Face | Safety Goggles or Safety Glasses with side shields | Must be worn at all times in the laboratory. For operations with a higher risk of splashing, a face shield should be worn in addition to safety goggles[5]. |
| Skin | Chemical-resistant Lab Coat | A flame-retardant lab coat is recommended. Ensure it is fully buttoned to provide maximum coverage[5]. |
| Nitrile Gloves | Nitrile gloves are recommended for their resistance to pyridine-based compounds[3][5]. Always inspect gloves for any signs of degradation before use and change them frequently. For prolonged or immersive contact, consider double-gloving. | |
| Respiratory | Not generally required with adequate ventilation | If engineering controls are insufficient or during spill cleanup, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates should be used[4][6]. |
Procedural Workflow for Safe Handling
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide.
Caption: PPE Selection Workflow for Handling Pyridinium-Based Ionic Liquids.
Emergency Procedures: Preparedness is Key
Even with meticulous planning, accidents can occur. Familiarize yourself with these first-aid measures.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists[1][7].
-
Skin Contact: Remove contaminated clothing and wash skin with soap and water. If skin irritation occurs, seek medical advice[1].
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention[1][7].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][7].
-
Spills: For minor spills, absorb the material with an inert, non-combustible material such as sand or vermiculite and place it in a suitable, labeled container for disposal[3][6]. For major spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Environmental Stewardship
The responsible disposal of chemical waste is a critical component of laboratory safety and environmental protection.
-
Waste Collection: All waste materials containing 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide, including contaminated gloves, labware, and absorbent materials, should be collected in a designated, properly labeled, and sealed container.
-
Regulatory Compliance: Do not dispose of this compound down the drain or in regular trash. Disposal must be carried out in accordance with local, state, and federal regulations.
-
Professional Disposal: It is imperative to entrust the disposal of this chemical waste to a licensed and certified hazardous waste management company[2][8].
By integrating these safety protocols into your laboratory workflow, you can confidently advance your research while upholding the highest standards of safety and environmental responsibility.
References
-
1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide - PubChem. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. [Link]
-
SAFETY DATA SHEET - Durham Tech. [Link]
-
ATSDR Pyridine Tox Profile - Agency for Toxic Substances and Disease Registry. [Link]
-
PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. durhamtech.edu [durhamtech.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.dk [fishersci.dk]
- 8. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
